Unoprostone
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,18-21,24-25H,2-5,7-8,10-16H2,1H3,(H,26,27)/b9-6-/t18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHAZVBUYQMHBC-SNHXEXRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905120 | |
| Record name | Unoprostone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120373-36-6 | |
| Record name | Unoprostone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120373-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Unoprostone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Unoprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Unoprostone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl)-, (5Z)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNOPROSTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X4F561V3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Unoprostone Isopropyl
For Researchers, Scientists, and Drug Development Professionals
Unoprostone isopropyl, a synthetic docosanoid, is an ocular hypotensive agent used in the management of open-angle glaucoma and ocular hypertension.[1][2][3] Initially categorized with prostaglandin (B15479496) F2α analogs, its distinct mechanistic profile has led to its reclassification.[1][4] This guide provides a detailed examination of the core mechanism of action of this compound isopropyl, focusing on its molecular targets, signaling pathways, and the experimental evidence that substantiates our current understanding.
Primary Mechanism of Action: Activation of Big Potassium (BK) Channels
The principal mechanism by which this compound isopropyl and its active metabolite, this compound free acid, lower intraocular pressure (IOP) is through the activation of large-conductance, calcium- and voltage-activated potassium (BK) channels in the cells of the trabecular meshwork (TM).[1][5][6][7] The TM is the primary site for aqueous humor outflow, and its regulation is critical for maintaining normal IOP.[2][8][9]
Activation of BK channels in TM cells leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[1][6][7] This hyperpolarization is thought to induce relaxation of the TM cells, which increases the effective filtration area and facilitates the outflow of aqueous humor, thereby reducing IOP.[1][10] This effect on the conventional outflow pathway is a key differentiator from prostaglandin analogs that primarily enhance uveoscleral outflow.[1][3][4]
The activation of BK channels by this compound is stereospecific and potent, with studies demonstrating activation at nanomolar concentrations.[6][11] This action is independent of prostaglandin receptors, as it is not blocked by FP receptor antagonists like AL-8810.[6][11][12]
The interaction of this compound with BK channels leads to a direct cellular response without the involvement of traditional second messengers like cAMP or cGMP.[6][11]
Caption: Signaling pathway of this compound Isopropyl in the trabecular meshwork.
Secondary and Controversial Mechanisms
While this compound's primary action is independent of prostanoid receptors, some studies have investigated its affinity for these receptors, particularly the FP receptor, which is the main target for prostaglandin analogs like latanoprost.[1][2] Research indicates that this compound and its active metabolite have very weak agonist activity at the FP receptor, with an EC50 value approximately 1000 times higher than that for BK channel activation.[5] This suggests that any contribution of FP receptor activation to the overall IOP-lowering effect of this compound is likely minimal.[1][5]
There is evidence to suggest that this compound may also modulate other ion channels in the eye. Some research points to an effect on ClC-2 chloride channels, which could also contribute to the regulation of aqueous humor outflow.[1][8][13] Additionally, an interaction with L-type Ca2+ channels in the trabecular meshwork has been reported, which may play a role in reducing TM contractility.[1][7]
Endothelin-1 (ET-1) is a potent vasoconstrictor that can increase TM contractility and reduce aqueous outflow.[1][14] this compound has been shown to counteract the effects of ET-1.[14][15] It almost completely inhibits ET-1-induced contractions in isolated TM and ciliary muscle strips.[14][15] This is achieved by preventing the ET-1-induced increase in intracellular calcium.[14][15] This antagonistic effect on ET-1 is a key component of its mechanism to increase trabecular outflow.[1][14]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound isopropyl and its active metabolite.
Table 1: Receptor/Channel Activation
| Compound | Target | Cell Type | EC50 (nM) | Reference |
| This compound Isopropyl | BK Channel | Human Trabecular Meshwork (HTMC) | 0.51 ± 0.03 | [5][6] |
| This compound (M1) | BK Channel | Human Trabecular Meshwork (HTMC) | 0.52 ± 0.03 | [6][11] |
| This compound (M1) | BK Channel | Human Cortical Neuronal (HCN-1A) | 0.61 ± 0.06 | [5][6] |
| This compound (M1) | FP Receptor | Recombinant Human | 557.9 ± 55.2 | [5][11] |
Table 2: Effects on Intracellular Calcium and Contractility
| Condition | Parameter Measured | Tissue/Cell | Effect of this compound | Reference |
| Baseline | Intracellular Ca2+ | Human Trabecular Meshwork (HTM) | No significant change | [14][15] |
| ET-1 Induced | Intracellular Ca2+ Increase | Human Trabecular Meshwork (HTM) | Almost completely blocked | [14][15] |
| ET-1 Induced | Contraction | Bovine Trabecular Meshwork (BTM) | Almost completely inhibited | [14][15] |
| ET-1 Induced | Contraction | Bovine Ciliary Muscle (BCM) | Almost completely inhibited | [14][15] |
Experimental Protocols
This technique is fundamental to demonstrating the direct effect of this compound on ion channels.
-
Cell Culture: Human trabecular meshwork cells (HTMCs) are cultured from donor eyes.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on single HTMCs.
-
Solutions: The intracellular (pipette) solution contains potassium as the primary cation. The extracellular (bath) solution is a physiological saline solution.
-
Drug Application: this compound isopropyl or its active metabolite is applied to the bath at varying concentrations.
-
Data Acquisition: Membrane currents are recorded in response to voltage steps. The specific inhibitor of BK channels, iberiotoxin (B31492) (IbTX), is used to confirm the identity of the recorded currents.[5][6][14]
-
Analysis: Dose-response curves are generated to calculate the EC50 value.
Caption: Experimental workflow for whole-cell patch-clamp studies.
This assay assesses the functional impact of this compound on the primary tissues involved in aqueous humor outflow.
-
Tissue Preparation: Strips of trabecular meshwork and ciliary muscle are dissected from bovine eyes.
-
Transducer System: The tissue strips are mounted in a force-length transducer system to measure isometric tension.
-
Induction of Contraction: Endothelin-1 (ET-1) is added to induce a contractile response.
-
Drug Application: this compound is added to the bath before or after ET-1 to measure its effect on baseline tension and induced contraction.
-
Data Analysis: The change in contractile force is measured and compared between control and this compound-treated tissues.[14][15]
This method is used to determine the effect of this compound on intracellular signaling pathways.
-
Cell Loading: Cultured human TM cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2AM.
-
Fluorescence Microscopy: The cells are placed on a microscope stage, and fluorescence is measured at different excitation wavelengths.
-
Stimulation: The cells are stimulated with ET-1 in the presence or absence of this compound.
-
Data Analysis: The ratio of fluorescence intensities is used to calculate the intracellular calcium concentration.[14][15]
Conclusion
The core mechanism of action of this compound isopropyl is the potent and specific activation of BK channels in the trabecular meshwork. This leads to cellular hyperpolarization, relaxation of the TM, and increased aqueous humor outflow through the conventional pathway. While other minor mechanisms may contribute, the BK channel activation is the most well-supported and clinically relevant action for its IOP-lowering effect. This distinct mechanism differentiates this compound from traditional prostaglandin analogs and provides a valuable alternative in the therapeutic landscape of glaucoma management.
References
- 1. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. dovepress.com [dovepress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Rescula (this compound isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. This compound isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reviewofoptometry.com [reviewofoptometry.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Unoprostone: A Docosanoid Derivative for Ocular Health - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unoprostone isopropyl, a synthetic docosanoid, represents a unique class of ocular hypotensive agents. Structurally derived from docosahexaenoic acid, it is distinct from the more common 20-carbon prostaglandin (B15479496) F2α analogs.[1][2][3] This technical guide provides an in-depth exploration of this compound's pharmacological profile, focusing on its mechanism of action as a docosanoid derivative. It delves into its interactions with prostanoid receptors and its primary role as a potent activator of large-conductance calcium-activated potassium (BK) channels. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved in its therapeutic effects, offering a comprehensive resource for researchers and professionals in drug development.
Introduction: this compound as a Docosanoid
This compound is a 22-carbon derivative of docosahexaenoic acid (DHA), a naturally occurring omega-3 fatty acid, distinguishing it from the 20-carbon eicosanoid structures of traditional prostaglandin analogs like latanoprost.[1][2] This structural difference underlies its unique pharmacological profile. This compound is administered as an isopropyl ester prodrug, which is hydrolyzed in the eye by corneal esterases to its active form, this compound free acid (also referred to as the M1 metabolite).[1][4] Its primary clinical application is the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[5][6]
Pharmacodynamics: Receptor and Channel Interactions
The mechanism of action of this compound is multifactorial, primarily involving the modulation of aqueous humor outflow through the trabecular meshwork and, to a lesser extent, the uveoscleral pathway.[1][7] This is achieved through a distinct pattern of receptor and ion channel interactions.
Prostanoid Receptor Profile
This compound exhibits a weak affinity for the prostaglandin F (FP) receptor compared to traditional prostaglandin analogs. This contributes to a more favorable side-effect profile, particularly regarding ocular inflammation and iris pigmentation changes.[3][8] The binding affinity and functional activity of this compound and its active metabolite have been characterized in various studies, with some conflicting data likely arising from different experimental methodologies.
Table 1: Prostanoid Receptor Binding Affinities and Functional Activities of this compound and its M1 Metabolite
| Compound | Receptor | Parameter | Value | Cell Type/Assay Condition |
| This compound | FP | Ki | 5.9 µM to > 22 µM | Receptor binding assays |
| This compound Isopropyl | EP1-EP4, FP | EC50 | > 1.25 µM | PG receptor-expressing cells (agonist activity)[9] |
| M1 Metabolite | FP | EC50 | 557.9 ± 55.2 nM | PG receptor-expressing cells (agonist activity)[9][10][11] |
| M1 Metabolite | EP1-EP4 | EC50 | > 1.25 µM | PG receptor-expressing cells (agonist activity)[9] |
BK Channel Activation: The Primary Mechanism
A key and distinguishing feature of this compound's mechanism of action is its potent activation of large-conductance Ca2+-activated K+ (BK) channels in the trabecular meshwork cells.[9][10][11] Activation of these channels leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization is thought to relax the trabecular meshwork, thereby increasing aqueous humor outflow and lowering IOP.[1][8]
Table 2: BK Channel Activation by this compound and its M1 Metabolite
| Compound | Cell Type | Parameter | Value |
| This compound Isopropyl | Human Trabecular Meshwork Cells (HTMCs) | EC50 | 0.51 ± 0.03 nM[9][10] |
| M1 Metabolite | Human Trabecular Meshwork Cells (HTMCs) | EC50 | 0.52 ± 0.03 nM[11] |
| M1 Metabolite | Human Cortical Neuronal (HCN-1A) cells | EC50 | 0.61 ± 0.06 nM[9][10] |
| M1 Metabolite | Human Pulmonary Artery Smooth Muscle (PASMC) cells | EC50 | 0.46 ± 0.04 nM[9] |
The Rho/ROCK Pathway
The Rho/Rho-associated kinase (ROCK) signaling pathway is a critical regulator of trabecular meshwork contractility and a validated target for IOP-lowering drugs.[2][12] Activation of this pathway leads to increased actin stress fibers and focal adhesions, resulting in trabecular meshwork stiffening and reduced aqueous outflow.[12] While ROCK inhibitors have demonstrated efficacy in glaucoma treatment, there is currently no direct evidence to suggest that this compound or its metabolites interact with or modulate the Rho/ROCK pathway. This compound's primary effect on the trabecular meshwork appears to be mediated through BK channel activation and the subsequent cellular hyperpolarization.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.
Caption: this compound's primary signaling pathway in trabecular meshwork cells.
Caption: Experimental workflow for characterizing this compound's activity.
Clinical Efficacy: Intraocular Pressure Reduction
Clinical studies have consistently demonstrated the efficacy of this compound in lowering IOP. The magnitude of IOP reduction can vary depending on the baseline IOP and patient population.
Table 3: Summary of Clinical Efficacy of this compound Isopropyl 0.15%
| Study Population | Baseline IOP (mmHg) | IOP Reduction | Duration of Treatment | Comparator | | :--- | :--- | :--- | :--- | | Open-Angle Glaucoma or Ocular Hypertension | 23 | 3-4 mmHg | Not Specified | N/A[14] | | Open-Angle Glaucoma or Ocular Hypertension | 23.4 ± 2.0 | to 19.3 ± 4.4 mmHg | 2 weeks | N/A[5] | | Healthy Volunteers | 14.0 ± 1.7 | to 13.1 ± 1.6 mmHg | 1 month | N/A[5] | | Glaucoma or Ocular Hypertension | Not Specified | 18-20% | 6 months | Betaxolol (similar efficacy)[7] | | Primary Open-Angle Glaucoma | Not Specified | No additional effect | 12 weeks | Adjunctive to latanoprost[7] |
Detailed Experimental Protocols
Prostanoid Receptor Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound like this compound to prostanoid receptors using a competitive radioligand binding assay.
-
Receptor Preparation:
-
Culture cells stably or transiently expressing the human prostanoid receptor of interest (e.g., FP, EP1-4).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled prostanoid ligand (e.g., [3H]-PGF2α for the FP receptor), and varying concentrations of unlabeled this compound or its metabolites.
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for BK Channel Activation
This protocol describes the methodology for measuring the activation of BK channels by this compound in human trabecular meshwork cells (HTMCs).
-
Cell Culture:
-
Culture primary human trabecular meshwork cells on glass coverslips.
-
-
Electrophysiological Recording:
-
Mount the coverslip with adherent HTMCs onto the stage of an inverted microscope.
-
Use a glass micropipette with a tip resistance of 4-8 MΩ, filled with an intracellular solution containing a potassium-based electrolyte.
-
Establish a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Apply a series of depolarizing voltage steps to elicit outward potassium currents.
-
Perfuse the cell with an extracellular solution containing this compound or its M1 metabolite at various concentrations.
-
Record the resulting changes in the outward potassium currents.
-
-
Data Analysis:
-
Measure the amplitude of the outward currents at a specific depolarizing potential before and after drug application.
-
Construct a dose-response curve by plotting the percentage increase in current amplitude against the logarithm of the drug concentration.
-
Calculate the EC50 value, the concentration of the drug that produces 50% of the maximal effect, by fitting the dose-response curve with a sigmoidal function.
-
Confirm the involvement of BK channels by applying a specific BK channel blocker, such as iberiotoxin, and observing the inhibition of the this compound-induced current.[15]
-
Conclusion
This compound's classification as a docosanoid derivative is well-supported by its unique 22-carbon structure and its distinct pharmacological profile. Its primary mechanism of action, the potent activation of BK channels in the trabecular meshwork, sets it apart from traditional prostaglandin analogs that primarily target the FP receptor. This understanding, supported by the quantitative data and experimental methodologies detailed in this guide, provides a solid foundation for further research into the therapeutic potential of this compound and other docosanoid derivatives in ophthalmology and beyond. The lack of interaction with the Rho/ROCK pathway further refines our understanding of its specific cellular effects. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of ocular pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Intraocular metabolites of isopropyl this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on diurnal variation of intraocular pressure in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of this compound for the management of glaucoma and the future of its use in the treatment of retinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. This compound isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Rescula gets FDA approval as concomitant glaucoma therapy [healio.com]
- 15. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Unoprostone: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unoprostone isopropyl is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α, utilized in the management of open-angle glaucoma and ocular hypertension.[1] Its primary therapeutic action is the reduction of intraocular pressure (IOP).[1] Originally approved as a second-line agent, its indication was later expanded to include first-line therapy.[2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties.
Mechanism of Action
This compound isopropyl is a prodrug that is hydrolyzed by esterases in the cornea to its active form, this compound free acid (M1).[2][3] Its primary mechanism for lowering IOP is by increasing the outflow of aqueous humor.[4] Unlike many prostaglandin analogs that primarily enhance uveoscleral outflow, this compound is thought to predominantly increase outflow through the conventional trabecular meshwork pathway.[2][5]
The molecular mechanism involves the activation of large-conductance Ca2+-activated potassium channels (BK channels) and potentially CIC-2 type chloride channels in the trabecular meshwork.[6][7] Activation of BK channels leads to hyperpolarization of the trabecular meshwork cells, causing relaxation and thereby increasing aqueous humor outflow.[2][8] this compound has demonstrated the ability to counteract endothelin-1 (B181129) (ET-1) induced contractions of the trabecular meshwork and ciliary muscle.[8][9] While it is structurally related to prostaglandins, this compound and its active metabolite exhibit weak affinity for the prostaglandin F2α (FP) receptor.[1][2]
Signaling Pathway
The proposed signaling pathway for this compound's action on the trabecular meshwork is illustrated below.
Pharmacodynamics
The principal pharmacodynamic effect of this compound is the reduction of IOP. Clinical studies have demonstrated that 0.15% this compound ophthalmic solution lowers IOP by approximately 3-4 mmHg in patients with a mean baseline IOP of 23 mmHg.[10][11] The onset of IOP reduction occurs approximately 30 minutes after ocular instillation, with a sustained clinical effect requiring about two weeks of twice-daily therapy.[2]
Quantitative Pharmacodynamic Data
| Parameter | Value | Cell/Tissue Type | Reference |
| IOP Reduction | 3-4 mmHg | Human (in vivo) | [10] |
| 4.8 ± 0.6 mmHg (at 28 days) | Human (in vivo) | [12] | |
| EC50 (BK Channel Activation) | 0.6 ± 0.2 nM (this compound Isopropyl) | HCN-1A cells | [13] |
| 0.51 ± 0.03 nM (this compound Isopropyl) | Human Trabecular Meshwork Cells | [6] | |
| 0.51 ± 0.04 nM (this compound Free Acid) | Human Trabecular Meshwork Cells | [1] | |
| FP Receptor Affinity (Ki) | 3.86 µM | Not Specified | [7] |
| FP Receptor Agonist Activity (EC50) | 557.9 ± 55.2 nM (this compound Free Acid) | Recombinant Human FP Receptors | [1] |
| Increase in Outflow Facility | 0.08 ± 0.02 µl/min/mmHg (at 28 days) | Human (in vivo) | [14] |
Pharmacokinetics
This compound isopropyl undergoes rapid and extensive metabolism to its active form, this compound free acid, upon ocular administration. Systemic exposure to both the prodrug and its active metabolite is minimal.
Quantitative Pharmacokinetic Data
| Parameter | Value | Species | Reference |
| Peak Plasma Concentration (Cmax) of this compound Free Acid | < 1.5 ng/mL | Human | [2][10] |
| Time to Peak Plasma Concentration (Tmax) of this compound Free Acid | Not specified, levels <0.25 ng/mL at 1 hour | Human | [10] |
| Plasma Half-life (t1/2) of this compound Free Acid | 14 minutes | Human | [2][10] |
| Metabolism | Hydrolysis by esterases in the cornea, iris, and ciliary body.[2][3] Further metabolism via ω- or β-oxidation.[3] | Human | [2][3] |
| Excretion | Predominantly in urine as metabolites.[10] | Human | [10] |
Experimental Protocols
BK Channel Activation Assay (Whole-Cell Patch Clamp)
This protocol describes the methodology used to assess the effect of this compound on BK channel activity in human trabecular meshwork (HTM) cells.
Methodology:
-
Cell Culture: Human trabecular meshwork (HTM) cells are cultured under standard conditions.
-
Patch Clamp: A whole-cell patch-clamp configuration is established to measure ion channel currents.[15]
-
Voltage Protocol: A voltage-step protocol is applied to the cells, typically from a holding potential of -40 mV to various voltages between -80 mV and +100 mV, to elicit outward potassium currents.[15]
-
Baseline Recording: Baseline BK channel currents are recorded in a control perfusion solution.
-
This compound Application: this compound isopropyl or its active metabolite, this compound free acid, is added to the perfusion solution at various concentrations.
-
Treatment Recording: The effect of this compound on the outward current is recorded.
-
Inhibitor Application: Iberiotoxin, a specific BK channel inhibitor, is applied to confirm that the observed effects are mediated by BK channels.[15]
-
Data Analysis: The changes in current amplitude are analyzed to determine the EC50 of this compound for BK channel activation.
Aqueous Humor Outflow Facility Measurement
This protocol outlines the in vivo measurement of aqueous humor outflow facility in patients with ocular hypertension treated with this compound.
Methodology:
-
Patient Selection: Patients with ocular hypertension are recruited for the study.
-
Baseline Measurements: At baseline, intraocular pressure (IOP) is measured using pneumatonometry, aqueous flow and outflow facility are determined by fluorophotometry, and episcleral venous pressure is measured by venomanometry.[12][14] Uveoscleral outflow is calculated based on these measurements.[14]
-
Treatment Administration: One eye is randomized to receive 0.15% this compound ophthalmic solution twice daily, while the fellow eye receives a placebo.[14]
-
Follow-up Measurements: The full battery of measurements is repeated at specified time points during the treatment period (e.g., day 5 and day 28).[14]
-
Data Analysis: The change in outflow facility from baseline is compared between the this compound-treated and placebo-treated eyes to determine the effect of the drug.[14]
Clinical Trial for IOP Reduction
This protocol provides a general framework for a randomized clinical trial to evaluate the IOP-lowering efficacy of this compound.
Methodology:
-
Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension and an IOP above a certain threshold (e.g., ≥ 25 mmHg) are enrolled.[16]
-
Washout Period: A washout period is implemented to eliminate the effects of any prior IOP-lowering medications.[16]
-
Baseline IOP Measurement: Baseline IOP is measured at multiple time points during the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM) using Goldmann applanation tonometry.[16]
-
Randomization and Masking: Patients are randomly assigned to receive either this compound 0.15% twice daily or a comparator drug in a masked fashion.[16]
-
Treatment and Follow-up: The treatment is administered for a predefined period (e.g., 8 weeks), with follow-up visits to measure IOP and assess safety.[16]
-
Outcome Measures: The primary outcome measure is the change in the mean diurnal IOP from baseline to the end of the treatment period.[16] Safety is assessed through slit-lamp biomicroscopy, visual acuity tests, and monitoring of adverse events.[16]
Conclusion
This compound isopropyl is a unique ocular hypotensive agent that primarily lowers intraocular pressure by enhancing aqueous humor outflow through the trabecular meshwork. Its mechanism of action, centered on the activation of BK channels, distinguishes it from traditional prostaglandin analogs that predominantly target the uveoscleral outflow pathway and have a strong affinity for the FP receptor. The pharmacokinetic profile of this compound is characterized by effective local conversion to its active metabolite with minimal systemic absorption, contributing to a favorable safety profile. The experimental data and protocols outlined in this guide provide a comprehensive understanding of the pharmacological properties of this compound for professionals in the field of ophthalmic drug development and research.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rescula (this compound isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. This compound Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Rescula gets FDA approval as concomitant glaucoma therapy [healio.com]
- 12. Increase in outflow facility with this compound treatment in ocular hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Randomized clinical trial of latanoprost and this compound in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unoprostone and Its Role in Modulating Trabecular Meshwork Outflow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unoprostone isopropyl, a synthetic docosanoid, has been utilized in the management of ocular hypertension and open-angle glaucoma. Unlike prostaglandin (B15479496) F2α analogs that primarily enhance uveoscleral outflow, this compound's mechanism of action is distinct, focusing on the conventional outflow pathway. This technical guide provides an in-depth examination of this compound's effects on the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. We will detail the underlying signaling pathways, present quantitative data from key in vitro and clinical studies, and describe the experimental protocols used to elucidate its function. This document serves as a comprehensive resource for professionals engaged in ophthalmic drug discovery and research.
Core Mechanism of Action: Targeting the Trabecular Meshwork
The primary intraocular pressure (IOP)-lowering effect of this compound is attributed to its action on the trabecular meshwork, leading to an increase in conventional aqueous humor outflow.[1][2][3] The core of this mechanism involves the activation of large-conductance, calcium-activated potassium channels, commonly known as BK channels (or Maxi-K channels).[4][5][6]
Activation of BK channels in TM cells leads to an efflux of potassium ions (K+), causing cell membrane hyperpolarization.[2] This change in membrane potential results in the relaxation of the TM cells, which possess smooth muscle-like contractile properties.[1] The subsequent relaxation of the TM tissue reduces outflow resistance, thereby facilitating the drainage of aqueous humor and lowering IOP.[7] This mechanism is notably different from prostaglandin analogs like latanoprost, which have weak activity on BK channels and primarily act on the uveoscleral outflow pathway.[2][8]
Signaling Pathway of this compound in Trabecular Meshwork Cells
The signaling cascade initiated by this compound in TM cells is direct and focused on modulating ion channel activity. The process bypasses secondary messengers like cAMP or cGMP.[9]
Antagonism of Endothelin-1 (ET-1) Induced Contraction
Endothelin-1 (ET-1) is a potent vasoconstrictor known to induce TM contractility, which increases outflow resistance.[2] ET-1 elevates intracellular calcium ([Ca²⁺]i) levels in TM cells, triggering contraction.[1] this compound effectively counteracts this effect by blocking the ET-1-induced increase in [Ca²⁺]i, preventing TM contraction and promoting relaxation.[1][10] This antagonistic relationship is a key component of its IOP-lowering effect.
Further studies have suggested a secondary mechanism involving the reduction of L-type Ca²⁺ channel currents, an effect that appears to be mediated by tyrosine kinases and is independent of the ET-1 pathway.[11][12]
Quantitative Data Presentation
The effects of this compound have been quantified in several key studies. The following tables summarize the most critical findings from both in vitro cellular assays and clinical trials.
Table 1: Summary of In Vitro Effects of this compound on Trabecular Meshwork
| Parameter Measured | Experimental Model | Conditions | Result | Citation(s) |
| TM Contraction | Isolated Bovine TM Strips | This compound (10⁻⁵ M) vs. ET-1 (10⁻⁹ M)-induced contraction | Inhibited contraction to 2.9% ± 4.3% (from 19.6% ± 5.7% with ET-1 alone) | [1][10] |
| Intracellular Ca²⁺ | Cultured Human TM Cells | This compound (10⁻⁵ M) on ET-1 (5x10⁻⁸ M)-induced [Ca²⁺]i increase | Blocked Ca²⁺ increase ; ET-1 alone: 679 ± 102 nM; With this compound: 178 ± 40 nM | [1][10] |
| Baseline Intracellular Ca²⁺ | Cultured Human TM Cells | This compound (10⁻⁵ M) alone | No significant change (132 ± 42 nM vs. baseline 126 ± 45 nM) | [1][10] |
| Membrane Current | Human TM Cells (Patch Clamp) | This compound (10⁻⁵ M) | Increased outward K⁺ current to 200% ± 33% of original level | [1][10] |
| Membrane Current | Bovine TM Cells (Patch Clamp) | This compound (10⁻⁵ M) | Increased outward K⁺ current to 179% ± 20% of original level | [1][10] |
| BK Channel Activation | Human TM Cells | This compound Metabolite M1 | EC₅₀ = 0.52 ± 0.03 nM | [9] |
Table 2: Summary of Clinical Effects of this compound (0.15%) on Aqueous Humor Dynamics
| Parameter Measured | Study Population | Duration | Result (Mean ± SEM) | Citation(s) |
| Intraocular Pressure (IOP) | Ocular Hypertensive Patients | Day 5 | Reduction of 5.6 ± 0.4 mm Hg from baseline | [3] |
| Intraocular Pressure (IOP) | Ocular Hypertensive Patients | Day 28 | Reduction of 4.8 ± 0.6 mm Hg from baseline | [3] |
| Outflow Facility | Ocular Hypertensive Patients | Day 5 | Increase of 0.05 ± 0.01 µL/min/mm Hg from baseline | [3] |
| Outflow Facility | Ocular Hypertensive Patients | Day 28 | Increase of 0.08 ± 0.02 µL/min/mm Hg from baseline | [3] |
| Uveoscleral Outflow | Ocular Hypertensive Patients | Days 5 & 28 | No significant change from baseline or placebo | [3] |
| Aqueous Flow | Ocular Hypertensive Patients | Days 5 & 28 | No significant change from baseline or placebo | [3] |
Experimental Protocols
The data presented above were generated using specialized experimental techniques. Below are detailed methodologies for the key experiments cited.
General Workflow for In Vitro TM Studies
The investigation of this compound's effects at the cellular level typically follows a structured workflow to ensure reproducibility and accuracy.
TM and Ciliary Muscle Contractility Measurement
-
Tissue Preparation: Fresh bovine eyes are dissected to isolate strips of the trabecular meshwork and ciliary muscle.
-
Apparatus: The isolated tissue strips are mounted in a custom-made force-length transducer system. Each strip is submerged in a temperature-controlled bath containing Ringer's solution, continuously bubbled with 95% O₂ and 5% CO₂ to maintain physiological pH.
-
Procedure: An initial tension is applied to the tissue strips. After an equilibration period, baseline tension is recorded. Contractile agents, such as Endothelin-1 or carbachol, are added to the bath to induce contraction. Once a stable contraction is achieved, this compound (free acid form) is added in a cumulative concentration-response manner or at a fixed concentration (e.g., 10⁻⁵ M).
-
Data Acquisition: Changes in tissue tension are recorded continuously. The relaxation induced by this compound is typically expressed as a percentage of the maximal contraction induced by a reference agent like carbachol.[1][13]
Intracellular Calcium ([Ca²⁺]i) Measurement
-
Cell Culture: Primary human trabecular meshwork (HTM) cells are cultured on glass coverslips in appropriate media until confluent.
-
Fluorescent Probe Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent probe, typically fura-2AM, by incubating them in a solution containing the dye. Fura-2AM is a ratiometric dye, meaning its fluorescence emission changes with Ca²⁺ binding when excited at two different wavelengths (e.g., 340 nm and 380 nm).
-
Measurement: The coverslip is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Cells are perfused with a buffer solution. After recording a stable baseline fluorescence ratio, ET-1 is added to stimulate a Ca²⁺ influx. Subsequently, this compound is added to the perfusate to observe its effect on the ET-1-induced Ca²⁺ signal.
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is converted to intracellular calcium concentration ([Ca²⁺]i) in nanomoles (nM) using a standard calibration formula.[1][10]
Whole-Cell Patch-Clamp Recordings
-
Cell Preparation: Cultured HTM or bovine TM (BTM) cells grown on coverslips are used.
-
Apparatus: The experiment is conducted using a patch-clamp amplifier and data acquisition system. A glass micropipette with a very fine tip (1-3 µm) is filled with an intracellular-like solution and pressed against a single TM cell.
-
Procedure: A high-resistance "giga-seal" is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing direct measurement of ion channel currents across the entire cell membrane. The membrane potential is held at a specific voltage (e.g., -40 mV), and voltage steps are applied to elicit channel opening.
-
Data Acquisition: Outward currents, characteristic of K⁺ channels like the BK channel, are recorded. The effects of applying this compound and specific channel blockers (like iberiotoxin for BK channels) to the extracellular solution are measured to determine the drug's specific action on that channel type.[1][13]
Clinical Outflow Facility Measurement
-
Methodology: In human subjects, outflow facility is non-invasively determined using fluorophotometry.
-
Procedure: A fluorescent tracer (fluorescein) is topically applied to the eye. After several hours, the concentration of fluorescein (B123965) in the anterior chamber and cornea is measured with a specialized fluorophotometer. The rate at which the fluorescein concentration decreases over time is used to calculate the rate of aqueous humor turnover (aqueous flow).
-
Calculation: Outflow facility (C) is calculated using the Goldmann equation: IOP = (F/C) + EVP , where IOP is the intraocular pressure (measured by tonometry), F is the aqueous flow rate, and EVP is the episcleral venous pressure (measured by venomanometry). By measuring IOP, F, and EVP, the outflow facility (C) can be determined before and after treatment with this compound.[3]
Conclusion
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increase in outflow facility with this compound treatment in ocular hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. This compound Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 9. This compound isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound and endothelin 1 on L-type channel currents in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Unoprostone's Role in BK Channel Activation: A Technical Guide
Introduction
Unoprostone, initially classified as a prostaglandin (B15479496) F2α analog, is now recognized as a synthetic docosanoid.[1][2] Clinically used as this compound isopropyl, an ophthalmic solution for reducing intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension, its mechanism of action is distinct from traditional prostaglandin analogs.[2][3] This technical guide provides an in-depth exploration of the core mechanism of this compound and its active metabolite, M1 (this compound free acid), focusing on their role as potent activators of large-conductance Ca²⁺-activated K⁺ (BK) channels.[4][5] This interaction leads to significant physiological effects, particularly in ocular tissues, independent of prostaglandin receptor signaling pathways.[3][6]
Core Mechanism: Direct and Independent BK Channel Activation
The primary mechanism of action for this compound and its metabolite M1 is the direct and stereospecific activation of BK channels.[4][6] This activation is not mediated by traditional second messenger systems such as cAMP or cGMP, nor does it rely on an increase in intracellular Ca²⁺ concentration ([Ca²⁺]i).[6] In fact, this compound has been observed to decrease steady-state [Ca²⁺]i.[7] The activation of BK channels by this compound leads to an efflux of potassium (K⁺) ions from the cell, resulting in plasma membrane hyperpolarization.[3][4] This effect is potently inhibited by Iberiotoxin (IbTX), a specific high-affinity blocker of BK channels, confirming the channel's identity.[3][4]
This pathway is notably different from that of prostaglandin F2α (PGF2α) analogs like latanoprost. Latanoprost acts via FP receptors, leading to an increase in [Ca²⁺]i and subsequent activation of Cl⁻ channels, which causes membrane depolarization.[3] this compound's action is insensitive to the FP receptor antagonist AL-8810, underscoring its independence from this pathway.[3][4][6]
Quantitative Analysis of BK Channel Activation
This compound isopropyl and its active metabolite M1 are exceptionally potent activators of BK channels, with EC₅₀ values in the sub-nanomolar range across various human cell types. This high potency is approximately 1000-fold greater than the weak agonist activity of M1 on the FP receptor, further demonstrating that BK channel activation is the primary pharmacological effect at therapeutic concentrations.[7]
| Compound | Cell Line | EC₅₀ (nM) | Reference(s) |
| This compound Isopropyl | Human Trabecular Meshwork Cells (HTMC) | 0.51 ± 0.03 | [4][7] |
| This compound Isopropyl | Human Cortical Neuronal Cells (HCN-1A) | 0.6 ± 0.2 | [3][7] |
| Metabolite M1 | Human Trabecular Meshwork Cells (HTMC) | 0.52 ± 0.03 | [4][6][7] |
| Metabolite M1 | Human Cortical Neuronal Cells (HCN-1A) | 0.61 ± 0.06 | [4][6][7] |
| Metabolite M1 | Pulmonary Artery Smooth Muscle Cells (PASMC) | 0.46 ± 0.04 | [4][6][7] |
| Table 1: Potency of this compound Isopropyl and Metabolite M1 on BK Channels. |
A key aspect of this compound's mechanism is its ability to increase the sensitivity of the BK channel to intracellular Ca²⁺. It does not open the channel in the complete absence of Ca²⁺ but rather shifts the calcium-concentration response curve to the left, meaning less Ca²⁺ is required to achieve channel opening at a given membrane potential.[1]
| Parameter | Control (No this compound) | With 10 nM this compound | Reference(s) |
| Ca²⁺ for Half-Maximal Stimulation | 3.4 ± 0.017 nM | 0.81 ± 0.0058 nM | [1] |
| Table 2: this compound's Effect on BK Channel Calcium Sensitivity. |
Molecular Interaction and Synergistic Binding
The current evidence supports a synergistic binding model for this compound's interaction with the BK channel.[1] In this model, this compound is proposed to bind to a site on the channel protein in close proximity to the calcium-binding domain, known as the "calcium bowl." This binding event allosterically modifies the channel, increasing the affinity of the calcium-binding site for Ca²⁺ ions. This explains how this compound potentiates channel activity without directly causing an influx of calcium.[1] The effect is also stereospecific, with the cis-isomer (this compound) being active while the trans-isomer is inert.[4][7]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The primary method for quantifying this compound's effect on BK channels is patch-clamp electrophysiology.
Methodology:
-
Cell Culture: Human cell lines such as HTMC or HCN-1A are cultured on glass coverslips.[4][7]
-
Solution Preparation:
-
Pipette (Intracellular) Solution: Contains a high concentration of potassium (e.g., 145 mM KCl) to mimic intracellular conditions, along with buffers like HEPES and a Ca²⁺ chelator (e.g., EGTA) to control the free Ca²⁺ concentration.[8]
-
Bath (Extracellular) Solution: Typically a Hank's Balanced Salt Solution (HBSS) or similar physiological saline.[4]
-
-
Recording:
-
A glass micropipette with a ~1-2 µm tip is pressed against a cell to form a high-resistance (>1 GΩ) "giga-seal".
-
The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of total ion currents.
-
Cells are held at a negative potential (e.g., -70 mV), and depolarizing voltage steps (e.g., to +130 mV) are applied to elicit outward K⁺ currents.[4][9]
-
-
Drug Application: this compound is added to the bath solution at varying concentrations to generate a dose-response curve.
-
Confirmation: Iberiotoxin (e.g., 100 nM) is applied at the end of the experiment to confirm that the measured currents are from BK channels. The IbTX-sensitive current is then analyzed.[4]
Measurement of Intracellular Signaling Molecules
To confirm the independence of BK channel activation from other pathways, several secondary assays are employed.
-
Plasma Membrane Potential: Measured using fluorescent potential-sensitive dyes like DiBAC₄(3). Hyperpolarization is indicated by a decrease in fluorescence.[7]
-
Intracellular Calcium ([Ca²⁺]i): Measured using ratiometric fluorescent indicators like Indo-1 or Fluo-4.[6][7]
-
cAMP and cGMP Levels: Quantified from cell lysates using competitive Enzyme-Linked Immunosorbent Assays (ELISAs).[6][7]
Physiological Consequences and Therapeutic Relevance
In the eye, trabecular meshwork (TM) cells play a crucial role in regulating aqueous humor outflow and, consequently, IOP. The potent vasoconstrictor endothelin-1 (B181129) (ET-1) is implicated in the pathophysiology of glaucoma and is known to cause TM contraction, reducing outflow.[4][10] ET-1 induces membrane depolarization and increases [Ca²⁺]i.
This compound's activation of BK channels in TM cells directly opposes the effects of ET-1. The resulting hyperpolarization counteracts the ET-1-induced depolarization, leading to the closure of voltage-gated Ca²⁺ channels. This prevents the sustained increase in [Ca²⁺]i required for cell contraction, promoting TM relaxation and increasing aqueous humor outflow.[4][6][10]
Conclusion
This compound and its active metabolite M1 are potent, direct, and stereospecific activators of BK channels. Their mechanism of action is fundamentally different from prostaglandin analogs, as it is independent of FP receptors and does not involve the elevation of intracellular second messengers like Ca²⁺, cAMP, or cGMP. Instead, this compound enhances the calcium sensitivity of the BK channel, leading to membrane hyperpolarization. This action effectively counteracts contractile stimuli in ocular tissues, such as the trabecular meshwork, providing a clear rationale for its efficacy in lowering intraocular pressure. This unique pharmacological profile makes this compound a subject of significant interest for researchers in ion channel modulation, ocular physiology, and the development of novel therapeutics for glaucoma.
References
- 1. This compound Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Patch-clamp experiments [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unoprostone's Affinity for Prostaglandin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of unoprostone's binding affinity for prostaglandin (B15479496) (PG) receptors. This compound, a docosanoid and functional analogue of PGF2α, is recognized for its role in managing open-angle glaucoma and ocular hypertension. Its mechanism of action, however, is multifaceted and diverges from that of classic prostaglandin F2α analogues, primarily due to its distinct receptor binding profile. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Quantitative Analysis of this compound's Binding Affinity
This compound exhibits a notably low affinity for the prostaglandin F (FP) receptor compared to other prostaglandin analogues used in glaucoma treatment. While comprehensive quantitative data across all prostaglandin receptor subtypes are limited in publicly available literature, the existing evidence consistently points to a weak interaction with the FP receptor and suggests minimal to no significant affinity for other prostanoid receptors.
Below is a summary of the reported binding affinities (Ki) of this compound and, for comparative purposes, other prostaglandin analogues.
| Compound | FP (Ki, μM) | EP1 (Ki, μM) | EP2 (Ki, μM) | EP3 (Ki, μM) | EP4 (Ki, μM) | DP (Ki, μM) | IP (Ki, μM) | TP (Ki, μM) |
| This compound | 3.86[1], 5.9 to >22[2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Latanoprost Acid | 0.098[2] | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| Travoprost Acid | 0.035[2] | 9.54[2] | >10 | 3.501[2] | 41[2] | 52[2] | >90[2] | 121[2] |
| Bimatoprost Acid | 0.083[2] | 0.095[2] | >10 | 0.387[2] | >10 | >10 | >10 | >10 |
Note: The Ki value represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.
One study also reported that this compound has no affinity for FP, DP, EP, TP, or IP receptors in isolated perfused retinal arterioles, further supporting its unique pharmacological profile.[3]
Experimental Protocols
The determination of binding affinities and functional activity of compounds like this compound involves a variety of sophisticated in vitro assays. The following sections detail the typical methodologies employed in these investigations.
Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a specific prostaglandin receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human prostaglandin receptor of interest (e.g., FP, EP1, etc.).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) prostaglandin known to bind with high affinity and specificity to the target receptor (e.g., [³H]-PGF2α for the FP receptor).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: Typically a buffered solution such as Tris-HCl with co-factors like MgCl₂.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are cultured and harvested. The cells are then homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Functional Assays
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Objective: To measure the ability of this compound to stimulate intracellular calcium release upon binding to Gq-coupled prostaglandin receptors (e.g., FP, EP1, EP3, TP).
Materials:
-
Cells: Cells endogenously or recombinantly expressing the target prostaglandin receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: A balanced salt solution (e.g., HBSS) buffered with HEPES.
-
Fluorescence Plate Reader: With the capability for kinetic reading.
Procedure:
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: The plate is placed in the fluorescence plate reader, and baseline fluorescence is measured. This compound at various concentrations is then added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity over a period of time.
-
Data Analysis: The increase in fluorescence, which corresponds to an increase in intracellular calcium, is plotted against the concentration of this compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
Objective: To measure the ability of this compound to stimulate or inhibit the production of cyclic AMP, a second messenger associated with Gs-coupled (e.g., EP2, EP4, DP, IP) and Gi-coupled (e.g., EP3) prostaglandin receptors.
Materials:
-
Cells or Tissue: Cells expressing the target receptor or tissue preparations (e.g., rabbit iris-ciliary body).
-
cAMP Assay Kit: Typically an ELISA-based or radioimmunoassay kit.
-
Cell Lysis Buffer: To extract intracellular cAMP.
Procedure:
-
Cell Treatment: Cells are incubated with various concentrations of this compound for a defined period. If testing for inhibition of cAMP production, cells are co-incubated with an adenylyl cyclase activator like forskolin.
-
Cell Lysis: The incubation medium is removed, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound to determine its effect on adenylyl cyclase activity.
Signaling Pathways and Alternative Mechanisms of Action
Given this compound's low affinity for the FP receptor, its intraocular pressure-lowering effect is not solely mediated by the classical prostaglandin signaling pathway.[4] this compound is known to act through alternative mechanisms, including the activation of ion channels and modulation of the endothelin-1 (B181129) pathway.
Classical FP Receptor Signaling Pathway
Activation of the FP receptor, which is coupled to the Gq protein, initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unoprostone Isopropyl: A Technical Guide to its Synthesis and Chemical Profile
Unoprostone isopropyl is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α, primarily utilized in the management of open-angle glaucoma and ocular hypertension. This technical guide provides an in-depth overview of its chemical structure, synthesis, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound isopropyl is the isopropyl ester prodrug of this compound (free acid).[1][2] After topical administration to the eye, it is hydrolyzed by esterases in the cornea to its biologically active form, this compound free acid.[3][4] The chemical and physical properties of this compound isopropyl and its active metabolite are summarized below.
Table 1: Chemical and Physical Properties of this compound Isopropyl and this compound
| Property | This compound Isopropyl | This compound (Free Acid) |
| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate[2] | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid[5] |
| Synonyms | Rescula, UF-021[1][2] | 13,14-dihydro-15-keto-20-ethyl-PGF2a[5] |
| Molecular Formula | C₂₅H₄₄O₅[1][6] | C₂₂H₃₈O₅[5] |
| Molecular Weight | 424.61 g/mol [1][5] | 382.53 g/mol [5] |
| CAS Number | 120373-24-2[1][5] | 120373-36-6[5] |
| Appearance | Clear, colorless, viscous liquid[7] | - |
| Solubility | Very soluble in acetonitrile, ethanol, ethyl acetate, isopropanol; practically insoluble in water[7] | - |
| Percent Composition | C 70.72%, H 10.44%, O 18.84%[5] | C 69.08%, H 10.01%, O 20.91%[5] |
Below is a 2D chemical structure of this compound Isopropyl.
Caption: 2D Chemical Structure of this compound Isopropyl.
Synthesis of this compound Isopropyl
The synthesis of this compound isopropyl has been described in patents, including EP 289349 and US 5,221,763 by R. Ueno et al.[5] A general synthetic pathway involves several key steps starting from simpler precursors.
Synthetic Workflow Overview
A described synthetic route for a related prostaglandin analog provides insight into the likely synthesis of this compound isopropyl.[5] This process involves the condensation of dimethyl methylphosphonate (B1257008) with ethyl octanoate (B1194180), followed by a series of reactions to build the core prostaglandin structure, and finally esterification to yield the isopropyl ester.
Caption: High-level workflow for the synthesis of this compound Isopropyl.
Experimental Protocols
While detailed, step-by-step industrial synthesis protocols are proprietary, the following outlines the general procedures based on published information.[5]
1. Formation of Dimethyl 2-oxononylphosphonate:
-
Dimethyl methylphosphonate is reacted with ethyl octanoate in the presence of a strong base, such as butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF).
2. Condensation to form the Unsaturated Ketone:
-
The resulting dimethyl 2-oxononylphosphonate is condensed with a protected aldehyde (the core cyclopentane (B165970) ring with appropriate protecting groups) using a base like sodium hydride (NaH) in THF.
3. Saturation and Protection:
-
The double bond in the unsaturated ketone is reduced via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst.
-
The ketone is then protected as a cyclic ketal using ethylene (B1197577) glycol and an acid catalyst like p-toluenesulfonic acid.
4. Core Structure Modification:
-
The protected intermediate undergoes mild hydrolysis (e.g., with potassium carbonate and acetic acid) to yield an alcohol derivative.
-
The lactone group is then reduced to a lactol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) in a solvent like toluene.
5. Side Chain Addition:
-
The lactol is condensed with (4-carboxybutyl)triphenylphosphonium bromide via a Wittig reaction, typically using NaH in dimethyl sulfoxide (B87167) (DMSO), to attach the alpha-chain.
6. Esterification and Deprotection:
-
The carboxylic acid of the prostaglandin intermediate is esterified using isopropyl iodide and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as acetonitrile.
-
Finally, the protecting groups are removed, for instance, with acetic acid in a mixture of THF and water, to yield this compound isopropyl.
Mechanism of Action
This compound isopropyl is known to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor.[4][8] Its mechanism is distinct from many other prostaglandin analogs.[3]
Signaling Pathway
The primary mechanism of action for this compound's active metabolite is the activation of large-conductance Ca²⁺-activated potassium channels (BK channels) in the trabecular meshwork cells.[3][9][10] This activation leads to hyperpolarization of the cell membrane, which is thought to relax the trabecular meshwork and increase the outflow of aqueous humor.[2][3] Additionally, this compound has been suggested to have a weak interaction with the prostaglandin F receptor (FP receptor).[9]
Caption: Proposed signaling pathway for this compound Isopropyl's IOP-lowering effect.
Experimental Protocols for Mechanism of Action Studies
The mechanism of this compound has been elucidated through various in vitro techniques.
1. Patch-Clamp Electrophysiology:
-
Objective: To measure the effect of this compound on ion channel activity.
-
Method: Whole-cell patch-clamp recordings are performed on cultured human trabecular meshwork (HTM) cells. Cells are voltage-clamped, and currents are recorded before and after the application of this compound's active metabolite. Specific channel blockers, like iberiotoxin (B31492) for BK channels, are used to confirm the channel identity.[11]
2. Intracellular Calcium Measurement:
-
Objective: To determine the effect of this compound on intracellular calcium levels.
-
Method: Cultured HTM cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The ratio of fluorescence emission at two different excitation wavelengths is measured to determine the intracellular calcium concentration before and after the application of this compound and other agents like endothelin-1 (B181129).[11]
3. Trabecular Meshwork Contractility Assays:
-
Objective: To assess the effect of this compound on the contractility of the trabecular meshwork.
-
Method: Strips of trabecular meshwork and ciliary muscle are isolated from bovine or human donor eyes and mounted in a myograph system. The isometric tension is recorded. The effect of this compound is measured on both the baseline tension and on contractions induced by substances like endothelin-1 or carbachol.[11]
References
- 1. Isopropyl this compound | C25H44O5 | CID 5282175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. This compound (isopropyl this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. This compound reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Unoprostone's Neuroprotective Potential: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unoprostone, a synthetic docosanoid, has demonstrated promising neuroprotective properties beyond its established role in lowering intraocular pressure (IOP). This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its influence on critical signaling pathways implicated in neuronal survival. Through a comprehensive review of preclinical and clinical data, this paper elucidates the potential of this compound as a therapeutic agent for neurodegenerative diseases of the eye, such as glaucoma and retinitis pigmentosa. Detailed experimental protocols and quantitative data from key studies are presented to provide a thorough resource for researchers in the field.
Introduction
Neuroprotection in the context of ophthalmology aims to preserve retinal ganglion cells (RGCs) and other retinal neurons from damage and death, a hallmark of progressive eye diseases like glaucoma. While lowering IOP is a primary treatment strategy for glaucoma, there is a growing recognition of the need for therapies that directly target the molecular pathways leading to neuronal demise. This compound has emerged as a molecule of interest due to its multifaceted mechanism of action that appears to confer direct neuroprotective effects, independent of its modest IOP-lowering capabilities.[1][2] This whitepaper will delve into the core mechanisms underlying these neuroprotective effects, with a focus on its interaction with BK channels, modulation of glutamate (B1630785) and endothelin-1 (B181129) signaling, and its impact on ocular blood flow.
Core Mechanisms of Neuroprotection
This compound's neuroprotective effects are attributed to several key molecular interactions:
-
Activation of Large-Conductance Calcium-Activated Potassium (BK) Channels: this compound and its active metabolite, M1, are potent activators of BK channels.[3] Activation of these channels leads to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization counteracts depolarization-induced calcium influx, a critical step in the excitotoxic cascade that leads to neuronal cell death. The activation of BK channels by this compound has been shown to be iberiotoxin-sensitive, confirming the specific involvement of these channels.[3]
-
Modulation of Glutamate-Induced Excitotoxicity: Glutamate-mediated excitotoxicity is a major contributor to RGC death in glaucoma.[4] this compound has been demonstrated to attenuate the influx of calcium in retinal ganglion cells and pure retinal glial cultures stimulated by glutamate.[5] By preventing this pathological rise in intracellular calcium, this compound helps to maintain cellular homeostasis and prevent the activation of apoptotic pathways.[4]
-
Antagonism of Endothelin-1 (ET-1) Effects: Endothelin-1 is a potent vasoconstrictor that can reduce ocular blood flow and induce neuronal damage.[6][7] this compound has been shown to suppress the detrimental effects of ET-1.[6] It can inhibit ET-1-induced contractions of the trabecular meshwork and ciliary muscle, and block the ET-1-induced increase in intracellular calcium.[8] Furthermore, this compound pretreatment has been found to decrease the release of ET-1 following laser trabeculoplasty in rabbits.[9]
-
Improvement of Ocular Blood Flow: this compound has been observed to increase blood flow in the optic nerve head (ONH) in both healthy subjects and patients with normal-tension glaucoma.[10] This effect is likely mediated by its vasodilatory properties and its ability to counteract the vasoconstrictive effects of ET-1.[1] Improved microcirculation in the ONH is crucial for the health and survival of RGCs.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on this compound's neuroprotective effects.
Table 1: In Vitro Efficacy of this compound and its Metabolite M1
| Parameter | Cell Type | This compound/M1 Concentration | Result | Citation |
| BK Channel Activation (EC50) | Human Cortical Neuronal (HCN-1A) Cells | 0.6 ± 0.2 nM (this compound) | Potent activation of iberiotoxin-sensitive BK channels. | [11] |
| Human Trabecular Meshwork Cells (HTMC) | 0.51 ± 0.03 nM (this compound) | Potent activation of BK channels. | [3] | |
| Human Trabecular Meshwork Cells (HTMC) | 0.51 ± 0.04 nM (M1) | Potent activation of BK channels. | [3] | |
| Pulmonary Artery Smooth Muscle Cells (PASMC) | 0.46 ± 0.04 nM (M1) | Potent activation of BK channels. | [3] | |
| Glutamate-Induced Ca2+ Influx | Retinal Ganglion Cells (with glia) | 1 µM (this compound) | Completely blocked neuronal calcium responses to 100 nM glutamate. | [5] |
| Purified Retinal Ganglion Cells | Not specified | Attenuated calcium responses to 100 nM glutamate. | [5] | |
| Pure Retinal Glial Cultures | 10 µM (this compound) | Inhibited calcium influx stimulated by 5 mM glutamate. | [5] | |
| Oxidative Stress-Induced Cell Death | Mouse Retinal Cone-Cell Line (661W) | 0.1 µM and 1 µM (this compound) | Significant protection against H2O2-induced cell death. | [12] |
| Mouse Retinal Cone-Cell Line (661W) | 0.01 µM, 0.1 µM, and 1 µM (M1) | Significant protection against H2O2-induced cell death. | [12] | |
| Light-Induced Cell Death | Mouse Retinal Cone-Cell Line (661W) | 1 µM and 3 µM (this compound) | Significant protection against light-induced cell death. | [12] |
| Mouse Retinal Cone-Cell Line (661W) | 0.1 µM, 1 µM, and 3 µM (M1) | Significant protection against light-induced cell death. | [12] |
Table 2: In Vivo Effects of this compound on Ocular Blood Flow
| Study Population | Treatment | Measurement Method | Key Finding | Citation |
| Healthy Volunteers | 0.12% this compound twice daily for 7 days | Laser-speckle tissue blood flow analysis | Significant increase in tissue blood velocity in the ONH 45 minutes after instillation on Day 7. | [13] |
| Healthy Volunteers and NTG Patients | Single instillation of this compound | Scanning laser Doppler flowmeter | Significant increase in mean blood velocity and flow in the ONH at 1 and 2 hours post-instillation. | [10] |
| Normal Subjects | Topical this compound | Color Doppler Imaging | Improved ocular blood circulation of the retina and optic nerve. | [14] |
| Rabbits with ET-1 Induced Ischemia | Subconjunctival injection of 0.12% this compound | Laser speckle flowgraphy | Suppressed the ET-1-induced decrease in ONH blood flow. | [6] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating this compound's neuroprotective properties.
In Vitro Models
-
Retinal Ganglion Cell (RGC) Culture and Glutamate Excitotoxicity Assay:
-
Cell Isolation: RGCs are isolated from neonatal Sprague Dawley rat pups (1-3 days old) using a cell panning technique with an antibody to Thy 1.1. The antimitotic agent cytosine arabinoside is used to create purified RGC cultures, while cultures without it are used to develop pure retinal glial cultures.[5]
-
Glutamate Treatment: Purified RGCs are exposed to varying concentrations of glutamate (e.g., 100 nM) to induce excitotoxicity.[5] In co-cultures with glia, higher concentrations of glutamate (e.g., 100 and 500 nM) are used.[5]
-
This compound Treatment: this compound, dissolved in DMSO, is added to the cell cultures at various concentrations (e.g., 1 µM for co-cultures, unspecified for purified RGCs) prior to or concurrently with glutamate exposure.[5]
-
Calcium Imaging: Real-time calcium dynamics are evaluated using laser scanning confocal microscopy to measure changes in intracellular calcium levels in response to glutamate and this compound treatment.[5]
-
-
Electrophysiology for BK Channel Activation:
-
Cell Lines: Human cortical neuronal (HCN-1A) cells, human trabecular meshwork cells (HTMC), or HEK293 cells stably transfected with BK channel splice variants are commonly used.[3][11][15]
-
Patch-Clamp Technique: Whole-cell or excised inside-out patch-clamp configurations are used to measure BK channel currents.[3][15]
-
Drug Application: this compound, its metabolite M1, and specific BK channel inhibitors like iberiotoxin (B31492) (IbTX) are applied to the cells via a perfusion system.[3][15]
-
Data Analysis: The effects of this compound on BK channel open probability, current amplitude, and voltage- and calcium-dependence are analyzed to determine its mechanism of activation.[15]
-
Animal Models
-
Endothelin-1 (ET-1) Induced Optic Nerve Head Ischemia in Rabbits:
-
Induction of Ischemia: ET-1 (20 pmol) is injected intravitreally into rabbits twice a week for four weeks to induce chronic ischemia of the optic nerve head.[6]
-
This compound Treatment: A subconjunctival injection of this compound (0.12%, 50 µL) is administered following the ET-1 injection.[6] A control group receives the vehicle of this compound.
-
Outcome Measures:
-
Blood Flow: Optic nerve head blood flow is measured using laser speckle flowgraphy.[6]
-
Topography: Changes in the optic nerve head topography (e.g., cup and rim area) are assessed with confocal scanning ophthalmoscopy.[6]
-
Histology: The number of cells in the retinal ganglion cell layer and inner nuclear layer is determined histologically to assess cell survival.[6]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this whitepaper.
Caption: Signaling pathways of this compound's neuroprotective effects.
Caption: Experimental workflow for in vitro RGC excitotoxicity assay.
Caption: Experimental workflow for in vivo animal model of ischemia.
Conclusion
The evidence strongly suggests that this compound possesses significant neuroprotective properties that are mediated through multiple, distinct molecular pathways. Its ability to activate BK channels, mitigate glutamate-induced excitotoxicity, and counteract the detrimental effects of endothelin-1, coupled with its positive impact on ocular blood flow, positions it as a compelling candidate for the treatment of neurodegenerative retinal diseases. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for future research aimed at further elucidating its therapeutic potential and translating these preclinical findings into clinical applications. Further investigation is warranted to fully understand the long-term efficacy and safety of this compound as a neuroprotective agent in various patient populations.
References
- 1. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Neuroprotective properties of a synthetic docosanoid, this compound isopropyl: clinical benefits in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Effect of this compound on topographic and blood flow changes in the ischemic optic nerve head of rabbits [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin antagonism as an active principle for glaucoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound and endothelin 1 on L-type channel currents in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound isopropyl pretreatment decreases endothelin-1 release and the intra-ocular pressure spike induced by laser trabeculoplasty in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of topical this compound isopropyl on optic nerve head circulation in controls and in normal-tension glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of topical this compound on circulation of human optic nerve head and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. INABIS '98 - The Change of Ocular Blood Flow after Topical Instillation of this compound Eye Drops [mcmaster.ca]
- 15. This compound activation of BK (KCa1.1) channel splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unoprostone: A Technical Guide to its Classification as a Prostone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unoprostone, an ocular hypotensive agent, occupies a unique pharmacological space that has led to evolving classifications. Initially considered a prostaglandin (B15479496) analog, further investigation into its distinct mechanism of action has refined its identity as a prostone. This technical guide provides an in-depth analysis of the experimental evidence supporting this compound's classification, detailing its signaling pathways, receptor interactions, and clinical data. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.
Introduction: The Evolving Classification of this compound
This compound isopropyl, the prodrug form, is a synthetic docosanoid structurally related to prostaglandin F2α[1]. Following topical administration to the eye, it is hydrolyzed by esterases in the cornea to its active form, this compound free acid[2][3]. While its structural similarity to prostaglandins (B1171923) initially led to its classification as a prostaglandin analog, significant mechanistic differences have prompted a re-evaluation. The U.S. Food and Drug Administration (FDA) has since removed the prostaglandin analog designation from its official labeling[4]. This guide will explore the scientific rationale behind classifying this compound as a prostone, a term that better reflects its unique pharmacological profile.
Mechanism of Action: A Departure from Classical Prostaglandin Analogs
The primary mechanism by which this compound lowers intraocular pressure (IOP) differs significantly from that of traditional prostaglandin F2α (FP) receptor agonists like latanoprost (B1674536). While FP agonists primarily enhance uveoscleral outflow, this compound's effects are predominantly focused on the conventional (trabecular) outflow pathway[2][4][5].
Interaction with Ion Channels in the Trabecular Meshwork
A key aspect of this compound's mechanism involves its interaction with specific ion channels in the trabecular meshwork (TM) cells. Evidence suggests that this compound activates large-conductance, calcium-activated potassium channels (BK channels) and CIC-2 type chloride channels[2][4][6].
The activation of BK channels leads to hyperpolarization of the TM cells[2]. This cellular response is believed to counteract the contractile effects of agents like endothelin-1 (B181129) (ET-1), which are known to increase intracellular calcium and induce TM contraction, thereby restricting aqueous humor outflow[2][7][8]. By blocking the ET-1-induced increase in intracellular calcium, this compound promotes relaxation of the TM, leading to increased outflow facility and a reduction in IOP[7][8].
Signaling Pathway of this compound in Trabecular Meshwork Cells
The following diagram illustrates the proposed signaling pathway for this compound in trabecular meshwork cells, leading to increased aqueous humor outflow.
Caption: Proposed signaling pathway of this compound in trabecular meshwork cells.
Receptor Binding Profile
A critical distinction between this compound and prostaglandin analogs lies in their receptor binding affinities. Studies have shown that this compound and its active metabolite have weak affinity for the FP receptor[2][4]. Competitive ligand binding assays demonstrated no specific binding of this compound or its metabolite to prostaglandin receptor sites in bovine corpus luteum membranes, which have a high density of FP receptors[9]. This lack of significant FP receptor agonism further supports its classification outside the traditional prostaglandin analog group.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies of this compound.
Table 1: Clinical Efficacy in Intraocular Pressure (IOP) Reduction
| Study | Comparator | Baseline IOP (mmHg) | IOP Reduction with this compound | IOP Reduction with Comparator | Duration |
| Jampel et al. (2002)[10] | Latanoprost | 25.5 ± 3.3 | 3.9 ± 2.6 mmHg (15%) | 7.2 ± 3.2 mmHg (28%) | 8 weeks |
| Noecker et al. (2003) (as cited in[2]) | Timolol | 24.5 | 3.3 mmHg | 4.1 mmHg | 3 months |
| Susanna et al. (2001) (as cited in[2]) | Timolol | 25.4 | 3.8 mmHg | 4.9 mmHg | 3 months |
| A comparison study (2001)[11] | Latanoprost | 22.4 ± 1.0 | 3.4 mmHg | 6.1 mmHg | 8 weeks |
Data presented as mean ± standard deviation where available.
Table 2: In Vitro Effects on Trabecular Meshwork (TM) and Ciliary Muscle (CM)
| Experiment | Tissue/Cell Type | Parameter Measured | Effect of this compound (10⁻⁵ M) |
| Inhibition of Endothelin-1 Induced Contraction[7][8] | Bovine TM Strips | % of maximal carbachol-induced contraction | Inhibited contraction to 2.9% ± 4.3% from 19.6% ± 5.7% |
| Inhibition of Endothelin-1 Induced Contraction[7][8] | Bovine CM Strips | % of maximal carbachol-induced contraction | Inhibited contraction to 1.4% ± 1.6% from 30.1% ± 5.3% |
| Intracellular Calcium Mobilization[7][8] | Human TM Cells | [Ca²⁺]i in response to ET-1 (5 x 10⁻⁸ M) | Blocked increase (178 ± 40 nM vs. 679 ± 102 nM with ET-1 alone) |
| Membrane Current Modulation[7][8] | Human TM Cells | Amplitude of outward current | Doubled the amplitude (200% ± 33%) |
| Membrane Current Modulation[7][8] | Bovine TM Cells | Amplitude of outward current | Increased the amplitude (179% ± 20%) |
Data presented as mean ± standard deviation.
Experimental Protocols
Trabecular Meshwork and Ciliary Muscle Contractility Studies
-
Tissue Preparation: Bovine eyes were obtained from an abattoir. Trabecular meshwork (TM) and ciliary muscle (CM) strips (approximately 2-4 mm long and 0.5 mm wide) were carefully dissected[8].
-
Experimental Setup: The tissue strips were mounted in a custom-made force-length transducer system and allowed to rest for at least one hour under controlled conditions (37°C, pH 7.4)[7][8].
-
Procedure: Baseline tension was recorded. Tissues were pre-contracted with endothelin-1 (ET-1). This compound (free acid, 10⁻⁵ M) was then added to the bath, and changes in isometric tension were measured. Contractions were expressed relative to the maximal response induced by carbachol (B1668302) (10⁻⁶ M)[7][8].
Intracellular Calcium Measurement
-
Cell Culture: Human trabecular meshwork (HTM) cells were isolated from donor eyes and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal calf serum and antibiotics[8].
-
Calcium Imaging: HTM cells were loaded with the fluorescent calcium indicator Fura-2AM. The cells were then exposed to ET-1 (5 x 10⁻⁸ M) in the presence or absence of this compound. Changes in intracellular calcium concentration ([Ca²⁺]i) were measured using a fluorescence imaging system[7][8].
Patch-Clamp Electrophysiology
-
Cell Preparation: Whole-cell patch-clamp recordings were performed on cultured human and bovine TM cells[7][8].
-
Recording: Membrane currents were recorded in response to voltage steps. The effect of this compound on the outward current was measured. The specificity of the effect on BK channels was confirmed by using the specific inhibitor iberiotoxin[7][8].
The following diagram illustrates the general workflow for the in vitro experimental protocols.
Caption: General workflow for in vitro experiments on this compound's mechanism.
Conclusion
The classification of this compound as a prostone is substantiated by a body of evidence that clearly distinguishes it from classical prostaglandin analogs. Its primary site of action on the trabecular meshwork, its unique mechanism involving the activation of BK and chloride channels, and its weak affinity for the FP receptor collectively define its pharmacological identity. For researchers and clinicians, this distinction is crucial for understanding its therapeutic profile, including its efficacy and side-effect profile, and for guiding future drug development in the treatment of glaucoma and ocular hypertension.
References
- 1. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Studies on receptor binding and signal transduction pathways of this compound isopropyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized clinical trial of latanoprost and this compound in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of intraocular pressure-lowering effect of prostaglandin F2 -alpha analogues, latanoprost, and this compound isopropyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Unoprostone's Cellular Effects In-Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro cellular effects of unoprostone, a docosanoid compound used in the management of glaucoma and ocular hypertension. The information presented herein is compiled from a range of scientific studies and is intended to serve as a detailed resource for researchers and professionals in the field of drug development and ophthalmic research.
Core Mechanism of Action: Activation of Big Potassium (BK) Channels
A primary and well-documented cellular effect of this compound is its potent activation of large-conductance, calcium- and voltage-activated potassium channels, commonly known as BK channels or Maxi-K channels.[1][2][3] This action has been observed across various cell types relevant to ocular physiology, including human trabecular meshwork (HTM) cells, human cortical neuronal (HCN-1A) cells, and pulmonary artery smooth muscle cells (PASMC).[1][4]
This compound isopropyl and its active metabolite, M1 (this compound free acid), are stereospecific activators of BK channels.[1] This activation is insensitive to the FP receptor antagonist AL-8810, indicating a mechanism distinct from traditional prostaglandin (B15479496) F2α analogs like latanoprost.[1][3] The activation of BK channels leads to an efflux of potassium ions, resulting in plasma membrane hyperpolarization.[1][3] This hyperpolarization is thought to be a key event in the cellular cascade initiated by this compound.
The activation of BK channels by this compound is also linked to its neuroprotective effects. In human cortical neuronal cells, this compound-induced BK channel activation counteracts glutamate-dependent deregulation of intracellular calcium. Furthermore, this compound has been shown to protect retinal cells from oxidative stress and light-induced cell death, an effect mediated by BK channel activation.[5]
Quantitative Data on this compound's In-Vitro Effects
The following tables summarize the key quantitative findings from in-vitro studies on this compound.
Table 1: EC50 Values for BK Channel Activation by this compound and its Metabolite M1
| Cell Type | Compound | EC50 (nM) | Reference(s) |
| Human Trabecular Meshwork (HTM) Cells | This compound Isopropyl | 0.51 ± 0.03 | [1][4] |
| Human Trabecular Meshwork (HTM) Cells | M1 (this compound Free Acid) | 0.52 ± 0.03 | [1] |
| Human Cortical Neuronal (HCN-1A) Cells | This compound Isopropyl | 0.6 ± 0.2 | [3][4] |
| Human Cortical Neuronal (HCN-1A) Cells | M1 (this compound Free Acid) | 0.61 ± 0.06 | [1][4] |
| Pulmonary Artery Smooth Muscle Cells (PASMC) | M1 (this compound Free Acid) | 0.46 ± 0.04 | [1][4] |
Table 2: Effects of this compound on Intracellular Signaling and Cellular Functions
| Parameter | Cell Type | This compound Concentration | Effect | Reference(s) |
| Plasma Membrane Potential | Human Cortical Neuronal (HCN-1A) Cells | 10 nM (this compound Isopropyl & M1) | Iberiotoxin-sensitive hyperpolarization | [4] |
| Intracellular Calcium ([Ca2+]i) | Human Trabecular Meshwork (HTM) Cells | 100 nM | No effect on or decrease in basal levels | [1][6][7] |
| Endothelin-1 (B181129) (ET-1) Induced [Ca2+]i Increase | Human Trabecular Meshwork (HTM) Cells | 100 nM | Prevention of ET-1 induced increase | [1][6][7] |
| Intracellular cAMP ([cAMP]i) | Not specified | Up to 100 nM | No significant increase | [4] |
| Intracellular cGMP ([cGMP]i) | Not specified | Up to 100 nM | Significant decrease | [4] |
| ET-1 Induced Trabecular Meshwork Contraction | Bovine Trabecular Meshwork Strips | 10 µM | Almost complete inhibition | [6][7] |
| Outward K+ Current | Human Trabecular Meshwork (HTM) Cells | 10 µM | Doubled the amplitude | [6][7] |
| Light-Induced Cell Death | 661W (mouse retinal cone-cell line) | 1 and 3 µM | Significant protection | |
| H2O2-Induced Cell Death | 661W (mouse retinal cone-cell line) | 0.1 and 1 µM | Significant protection | [8] |
| FP Receptor Activation (M1) | Recombinant Human Prostaglandin Receptors | EC50 = 557.9 ± 55.2 nM | Weak activation | [1][9] |
Detailed Experimental Protocols
Cell Culture
-
Human Trabecular Meshwork (HTM) Cells: Primary cultures of HTM cells were established from donor eyes and maintained in appropriate culture medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[6][7]
-
Human Cortical Neuronal (HCN-1A) Cells: This cell line was used as a model for neuronal cells and cultured according to standard protocols.[1][3]
-
Pulmonary Artery Smooth Muscle Cells (PASMC): These cells were utilized to study the effects on smooth muscle and were cultured in a suitable medium.[1]
-
Retinal Ganglion Cells (RGCs): Primary RGCs were isolated from neonatal rat retinas using a two-step immunopanning procedure.[10][11]
Electrophysiology (Whole-Cell Patch Clamp)
The whole-cell patch-clamp technique was employed to measure BK channel currents in single cells.[1][6][7]
-
Pipette Solution (Internal): Typically contained a high concentration of potassium (e.g., K+ methanesulfonate) to isolate K+ currents.[12]
-
Bath Solution (External): A physiological saline solution.
-
Voltage Protocol: Cells were held at a specific holding potential, and voltage steps were applied to elicit channel activity.
-
Drug Application: this compound and other compounds were applied to the bath solution at various concentrations.
-
Inhibitors: Iberiotoxin (IbTX), a specific BK channel blocker, was used to confirm the identity of the measured currents.[1][6][7]
Intracellular Calcium Imaging
Intracellular calcium concentrations ([Ca2+]i) were measured using fluorescent calcium indicators, such as Fura-2 AM.[6][7]
-
Loading: Cells were incubated with the Fura-2 AM dye, which enters the cells and is cleaved to its active form.
-
Imaging: A fluorescence microscopy system was used to excite the dye at two different wavelengths (e.g., 340 nm and 380 nm) and measure the ratio of the emitted fluorescence, which is proportional to the intracellular calcium concentration.
-
Stimulation: Cells were stimulated with agents like endothelin-1 (ET-1) in the presence or absence of this compound to assess its effect on calcium signaling.[6][7]
Membrane Potential Measurement
Changes in plasma membrane potential were monitored using voltage-sensitive dyes like DiBAC4(3).[12]
-
Dye Loading: Cells were incubated with the dye.
-
Fluorescence Measurement: The fluorescence intensity of the dye, which changes in response to membrane potential alterations, was measured using a fluorometer or a fluorescence microscope.
Cell Viability and Apoptosis Assays
To assess the neuroprotective effects of this compound, cell viability and apoptosis were quantified.
-
Stress Induction: Cell death was induced by stressors such as hydrogen peroxide (H2O2), light exposure, glutamate, or hypoxia.[8][11]
-
Quantification: Cell viability was measured using assays like the MTT assay or by counting live/dead cells using fluorescent dyes (e.g., calcein-AM and propidium (B1200493) iodide). Apoptosis was often assessed by TUNEL staining or caspase activity assays.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.
Caption: this compound's primary signaling pathway.
Caption: A typical experimental workflow.
Conclusion
In-vitro studies have robustly demonstrated that this compound's primary cellular effect is the potent and specific activation of BK channels. This leads to membrane hyperpolarization and subsequent modulation of intracellular calcium signaling. These actions underlie its ability to relax trabecular meshwork cells and exert neuroprotective effects on retinal and neuronal cells. The mechanism is notably distinct from that of FP receptor agonist prostaglandin analogs, highlighting this compound's unique pharmacological profile. This technical guide provides a foundational understanding for further research and development of compounds targeting these cellular pathways for therapeutic benefit in ophthalmology and neuroprotection.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Animal Models in Unoprostone Research
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the use of various animal models in the preclinical evaluation of unoprostone, a docosanoid therapeutic agent. It details the experimental protocols, summarizes key quantitative outcomes, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound isopropyl is a synthetic docosanoid, structurally related to a prostaglandin (B15479496) F2α metabolite, used in the management of open-angle glaucoma and ocular hypertension.[1][2] Its primary therapeutic effect is the reduction of intraocular pressure (IOP). Unlike many prostaglandin analogs that primarily enhance uveoscleral outflow, this compound is understood to increase aqueous humor outflow mainly through the conventional trabecular meshwork pathway.[3][4] Furthermore, extensive research in animal models has revealed significant neuroprotective properties, suggesting a dual mechanism of action beneficial for glaucoma management.[1][5] This guide focuses on the critical animal studies that have elucidated these mechanisms.
Animal Models in this compound Efficacy and Safety Studies
A variety of animal models have been instrumental in characterizing the pharmacological profile of this compound. These models range from small rodents for neuroprotection studies to larger animals like dogs and non-human primates for IOP and aqueous humor dynamics research.
Rabbit Models
Rabbits are frequently used to study IOP reduction and the acute effects of topical ophthalmic agents.
-
Key Study: Investigating the effect of this compound on IOP spikes induced by Argon Laser Trabeculoplasty (ALT).[6]
-
Quantitative Data Summary:
| Parameter | This compound-Treated Eye | Control (BSS-Treated) Eye | p-value | Reference |
| IOP Difference (Post-Treatment, Pre-ALT) | 2.13 ± 2.10 mmHg greater reduction | N/A | p = 0.024 | [6] |
| IOP Difference (30 min Post-ALT) | 2.63 ± 2.67 mmHg greater reduction | N/A | p = 0.027 | [6] |
| Aqueous Humor ET-1 Conc. (Post-ALT) | Significantly lower | Higher | p = 0.01 | [6] |
-
Experimental Protocol: Laser-Induced IOP Spike in Rabbits [6]
-
Animals: 17 pigmented rabbits were used.
-
Acclimation and Baseline: Animals were anesthetized, and baseline IOP was measured in both eyes using a TonoPen XL tonometer.
-
Treatment Regimen: The right eyes were treated with topical 0.12% this compound isopropyl twice daily for 6 days. The left eyes received a balanced salt solution (BSS) on the same schedule.
-
Laser Procedure: After the 6-day treatment period, Argon Laser Trabeculoplasty (ALT) was performed on both eyes under general anesthesia to induce an IOP spike.
-
Post-Laser Measurement: 30 minutes after ALT, IOP was measured again.
-
Sample Collection: Aqueous humor was aspirated from both eyes for the measurement of endothelin-1 (B181129) (ET-1) concentration.
-
Canine Models
Beagle dogs, particularly those with spontaneous glaucoma, serve as a valuable model for studying IOP-lowering effects due to anatomical and physiological similarities to the human eye.
-
Key Studies: Evaluating IOP reduction in both normotensive and glaucomatous Beagles.[7][8]
-
Quantitative Data Summary:
| Animal Model | Drug/Dose | Baseline IOP (mmHg) | Treated IOP (mmHg) | p-value | Reference |
| Normotensive Beagle | 0.12% this compound (single dose) | 20.49 ± 2.02 | 15.49 ± 0.69 | p = 0.014 | [7] |
| Glaucomatous Beagle | 0.15% this compound (once-daily, AM) | 27.3 ± 3.2 | 15.5 ± 1.3 | Significant | [8] |
| Glaucomatous Beagle | 0.15% this compound (twice-daily) | 27.3 ± 3.2 | 13.6 ± 0.7 (IOP Change) | Significant | [8] |
-
Experimental Protocol: IOP in Normotensive Dogs [7]
-
Animals: Six normotensive Beagle dogs.
-
Baseline: A baseline diurnal IOP curve was established for each animal.
-
Treatment: A single dose of 0.12% this compound isopropyl was administered unilaterally to one eye. The contralateral eye was treated with a placebo.
-
Measurements: IOP was measured using applanation tonometry in both eyes 30 minutes post-treatment and then at 1-hour intervals for the subsequent 9 hours. Pupil size was also evaluated.
-
Feline Models
Cats have been used to assess IOP effects and for studies on optic nerve regeneration.
-
Key Studies: Assessing IOP in normal cats and optic nerve regeneration after injury.[9][10]
-
Quantitative Data Summary:
| Study Type | Animal Model | Finding | Quantitative Detail | Reference |
| IOP Reduction | Normal Cats | No significant IOP reduction | Treated: 15.7 ± 2.91 mmHg vs. Control: 17.2 ± 2.9 mmHg | [10] |
| Nerve Regeneration | Adult Cat (in vitro/in vivo) | Promoted neurite extension and axon regeneration | 3 µM this compound showed the greatest neurite outgrowth in culture | [9] |
-
Experimental Protocol: Optic Nerve Crush in Cats [9]
-
In Vitro Phase: Retinal pieces from adult cats were cultured with this compound or its primary metabolite, M1, for 14 days to assess neurite extension.
-
In Vivo Phase: The optic nerve was surgically crushed in adult cats.
-
Treatment: A 3 µM solution of this compound was injected into the vitreous body and directly at the crush site. Control animals received phosphate-buffered saline.
-
Analysis: After a set period, the optic nerves were examined to assess the extent of axonal regeneration beyond the crush site.
-
Rodent Models (Rat & Mouse)
Rodent models are essential for investigating the neuroprotective mechanisms of this compound at a cellular and molecular level, particularly in models of retinal ganglion cell (RGC) death.
-
Key Studies: Evaluating neuroprotection against glutamate-induced or hypoxia-induced RGC death and light-induced photoreceptor damage.[5][11][12][13]
-
Experimental Protocol: Neuroprotection in Rat RGC Culture [11]
-
Cell Isolation: Primary RGCs were obtained from the retinas of 6-day-old Wistar rats using a two-step immuno-panning procedure.
-
Culturing: Cells were cultivated for 72 hours.
-
Induction of Damage: RGCs were exposed to either 25 µM glutamate (B1630785) for 72 hours or a 5% O₂ hypoxic condition for 24 hours to induce cell death.
-
Treatment: Different concentrations of this compound (1 nM, 10 nM, 100 nM) were co-administered with the damaging agent.
-
Viability Assessment: The RGC survival rate under each condition was evaluated and normalized to the control group.
-
Mechanism of Action: Signaling Pathways
Animal and in vitro studies have been pivotal in defining this compound's molecular mechanism, which diverges from traditional prostaglandin analogs. The primary pathway involves the activation of large-conductance Ca²⁺-activated K⁺ (BK) channels.[14][15][16]
BK Channel Activation Pathway
This compound activates BK channels in the trabecular meshwork and other ocular cells.[3][14] This activation leads to an efflux of potassium (K⁺) ions, causing cellular hyperpolarization. This hyperpolarization, in turn, closes voltage-gated Ca²⁺ channels, preventing the influx of intracellular calcium (Ca²⁺).[5] This mechanism is particularly effective at counteracting the contractile and neurotoxic effects of endothelin-1 (ET-1), a peptide that elevates intracellular Ca²⁺.[3][14][17]
Caption: this compound signaling pathway via BK channel activation.
Neuroprotective Pathways
Beyond IOP reduction, this compound demonstrates direct neuroprotective effects. In animal models of ischemia and optic nerve damage, this compound protects RGCs from apoptosis.[5][18] This is attributed to the limitation of excitotoxic Ca²⁺ influx.[5] Additionally, studies in rats show that this compound's protective effects against ET-1-induced neuronal injury are mediated through the phosphorylation of extracellular signal-regulated kinase (ERK), a key protein in cell survival pathways.[13]
Experimental Workflows
Visualizing the workflow of key animal experiments provides clarity on the sequence of procedures and data acquisition points.
Workflow for IOP and ET-1 Study in Rabbits
This workflow outlines the protocol used to assess this compound's effect on laser-induced ocular hypertension and endothelin-1 release.[6]
Caption: Experimental workflow for rabbit laser-induced IOP study.
Workflow for Neuroprotection Study in Rats
This workflow details the in vitro protocol for assessing the direct protective effects of this compound on retinal ganglion cells under stress.[11]
Caption: Workflow for in vitro rat RGC neuroprotection assay.
Conclusion
The diverse range of animal models employed in this compound research has been crucial for building a comprehensive understanding of its dual-action profile. Rabbit and canine models have consistently demonstrated its efficacy in lowering IOP by enhancing trabecular outflow.[6][7][8] Concurrently, rodent and feline models have provided strong evidence for its neuroprotective capabilities, showing preservation of retinal ganglion cells and even promotion of nerve regeneration through mechanisms involving BK channel activation and ERK signaling.[9][11][13] These preclinical findings have established the scientific foundation for this compound's clinical use and continue to guide research into its potential therapeutic expansion for neurodegenerative retinal diseases.
References
- 1. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 2. This compound (isopropyl this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective properties of a synthetic docosanoid, this compound isopropyl: clinical benefits in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound isopropyl pretreatment decreases endothelin-1 release and the intra-ocular pressure spike induced by laser trabeculoplasty in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of 0.12% this compound isopropyl (rescula) on intraocular pressure in normotensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of different dose schedules of 0.15% this compound isopropyl on intraocular pressure and pupil size in the glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regeneration of optic nerve fibers with this compound, a prostaglandin-related antiglaucoma drug, in adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of bimatoprost and this compound isopropyl on the intraocular pressure of normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on phosphorylated extracellular signal-regulated kinase expression in endothelin-1-induced retinal and optic nerve damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. This compound reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of this compound on topographic and blood flow changes in the ischemic optic nerve head of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Interactions of Unoprostone Free Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular targets of unoprostone free acid, the active metabolite of the glaucoma therapeutic, this compound isopropyl. By delving into its primary and secondary molecular interactions, this document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Primary Molecular Target: Large-Conductance Ca²⁺-Activated K⁺ (BK) Channels
The principal molecular target of this compound free acid is the large-conductance Ca²⁺-activated potassium (BK) channel.[1][2][3][4][5] Activation of these channels in the trabecular meshwork and ciliary muscle cells leads to membrane hyperpolarization.[1][4] This hyperpolarization is believed to counteract the contractile effects of agents like endothelin-1 (B181129), thereby increasing aqueous humor outflow and reducing intraocular pressure.[4][5][6]
Quantitative Data: BK Channel Activation
This compound free acid is a potent activator of BK channels, with efficacy observed in the nanomolar range across various cell types. The half-maximal effective concentrations (EC₅₀) for BK channel activation are summarized in the table below.
| Cell Line | EC₅₀ (nM) | Reference |
| Human Cortical Neuronal (HCN-1A) | 0.6 ± 0.2 | [1][7] |
| Human Trabecular Meshwork (HTMC) | 0.51 ± 0.04 | [3] |
| Human Pulmonary Artery Smooth Muscle (PASMC) | 0.46 ± 0.04 | [3] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for BK Channel Currents
The following protocol outlines the whole-cell patch-clamp technique used to measure BK channel currents in response to this compound free acid.[3][8]
Cell Preparation:
-
Culture human trabecular meshwork cells (HTMC) on glass coverslips.
-
Prior to the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an extracellular solution.
Electrophysiological Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -40 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +100 mV in 20 mV increments for 200 ms) to elicit outward K⁺ currents.
-
Record baseline BK channel currents in the extracellular solution.
-
Perfuse the chamber with various concentrations of this compound free acid and record the resulting changes in outward currents.
-
To confirm the involvement of BK channels, apply the specific BK channel inhibitor, iberiotoxin (B31492) (100 nM), and observe the inhibition of the this compound-induced current.[6][9]
Solutions:
-
Extracellular Solution (in mM): 151 NaCl, 4 KCl, 1.7 CaCl₂, 1 KH₂PO₄, 0.9 MgSO₄, 10 HEPES, and 5 glucose, with pH adjusted to 7.4 with NaOH.[8]
-
Intracellular (Pipette) Solution (in mM): 119 potassium glutamate, 10 NaCl, 1 KH₂PO₄, 0.9 MgSO₄, 3.3 EGTA, 6.6 CaEGTA, and 10 HEPES, with pH adjusted to 7.2 with NaOH.[8]
Secondary Molecular Targets
While BK channels are the primary target, this compound free acid also interacts with other molecular entities, albeit with lower affinity or less well-characterized effects.
Prostanoid FP Receptors
This compound free acid exhibits a weak affinity for the prostaglandin (B15479496) F (FP) receptor, distinguishing it from many other prostaglandin analogs used in glaucoma treatment.[10] This weak interaction may contribute to its different side-effect profile.
| Parameter | Value (nM) | Reference |
| EC₅₀ (Activation) | 557.9 ± 55.2 | [3] |
| Kᵢ (Binding Affinity) | 3860 | [11] |
This protocol provides a general outline for a competitive radioligand binding assay to determine the affinity of this compound free acid for the FP receptor.
Materials:
-
Cell membranes expressing the human FP receptor.
-
Radiolabeled ligand (e.g., [³H]-PGF₂α).
-
Unlabeled this compound free acid at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and EDTA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a multi-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled this compound free acid.
-
Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of this compound free acid that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Other Ion Channels
-
ClC-2 Chloride Channels: this compound has been reported to be an activator of ClC-2 type chloride channels.[11][12][13] The activation of these channels may also contribute to the regulation of aqueous humor dynamics.
-
L-type Ca²⁺ Channels: Studies have shown that this compound can reduce the activity of L-type Ca²⁺ channels in human trabecular meshwork cells.[14] This effect appears to be independent of endothelin-1 and may be mediated by tyrosine kinases.[14]
Signaling Pathways
The molecular interactions of this compound free acid translate into distinct cellular signaling pathways that ultimately lead to its therapeutic effects.
BK Channel Activation and Downstream Effects
The activation of BK channels by this compound free acid initiates a cascade of events that modulate cellular function in the trabecular meshwork.
Modulation of Endothelin-1 Signaling
Endothelin-1 (ET-1) is a potent vasoconstrictor that can increase intracellular calcium and cause contraction of the trabecular meshwork, thereby reducing aqueous humor outflow.[4] this compound free acid effectively counteracts the effects of ET-1.[4][6]
Conclusion
This compound free acid primarily exerts its therapeutic effects through the potent activation of BK channels, leading to membrane hyperpolarization and relaxation of the trabecular meshwork. This mechanism is further supported by its ability to counteract the contractile signaling of endothelin-1. Its weak interaction with the FP receptor and potential effects on other ion channels like ClC-2 and L-type Ca²⁺ channels contribute to its unique pharmacological profile. This detailed understanding of its molecular targets is crucial for the rational design of future glaucoma therapies and for optimizing the clinical use of this compound.
References
- 1. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. dovepress.com [dovepress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ClC-2 Voltage-Gated Channels Constitute Part of the Background Conductance and Assist Chloride Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClC-2 voltage-gated channels constitute part of the background conductance and assist chloride extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound and endothelin 1 on L-type channel currents in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Unoprostone Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of unoprostone administration protocols derived from various animal studies. The information is intended to guide researchers in designing experiments to investigate the therapeutic potential of this compound in ophthalmological and neurological research.
I. Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound administration in different animal models.
Table 1: Effect of Topical this compound on Intraocular Pressure (IOP) in Animal Models of Glaucoma and Ocular Hypertension
| Animal Model | This compound Isopropyl Concentration | Dosing Regimen | Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) | IOP Reduction (mmHg) | Percent IOP Reduction | Reference |
| Normotensive Beagle Dogs | 0.12% | Single unilateral topical application | 20.49 ± 2.02 (control eye) | 15.49 ± 0.69 (treated eye) | 4.9 | ~24% | [1] |
| Glaucomatous Beagle Dogs | 0.15% | Once daily (AM) for 4 days | 32.8 ± 5.1 (control eye) | 15.8 ± 1.4 (average over 4 days) | ~17 | ~52% | |
| Glaucomatous Beagle Dogs | 0.15% | Twice daily | 32.8 ± 5.1 (control eye) | 11.9 ± 1.2 (average over 4 days) | ~20.9 | ~64% | |
| Pigmented Rabbits | 0.12% | Twice daily for 6 days (pre-treatment before ALT) | Not specified | Pre-ALT IOP lower in treated eye | Significant reduction in post-ALT IOP spike | - | [2] |
Table 2: Neuroprotective Effects of this compound in Animal Models of Retinal Degeneration
| Animal Model | Disease Model | Administration Route | This compound Concentration/Dose | Outcome Measure | Results | Reference |
| P23H Transgenic Rats | Retinal Degeneration | Topical | Not specified | Outer nuclear layer (ONL) thickness, ERG b-wave amplitude | Significant preservation of ONL thickness and b-wave amplitude | [3] |
| Adult Cats | Optic Nerve Crush | Intravitreal Injection | 3 µM (final vitreous concentration) | Axonal regeneration beyond crush site | Promoted regeneration of crushed optic nerve fibers | [4] |
| Primary Rat Retinal Ganglion Cell (RGC) Culture | Glutamate- and Hypoxia-induced death | In vitro | 1 nM, 10 nM, 100 nM | RGC viability | No significant neuroprotective effect observed at these concentrations | [5] |
II. Experimental Protocols
Protocol 1: Topical Administration of this compound for IOP Reduction in a Canine Glaucoma Model
This protocol is based on studies investigating the effect of this compound on intraocular pressure in dogs.[1]
1. Animal Model:
-
Adult Beagle dogs with spontaneous glaucoma or normotensive Beagle dogs can be used.
-
Animals should be acclimatized to the laboratory environment and handling procedures.
2. Materials:
-
This compound isopropyl ophthalmic solution (0.12% or 0.15%).
-
Placebo (vehicle) solution.
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%).
-
Calibrated tonometer (e.g., Tono-Pen, TonoVet).
-
Animal restrainer suitable for dogs.
3. Procedure:
-
Baseline IOP Measurement:
-
Gently restrain the dog.
-
Instill one drop of topical anesthetic into each eye.
-
After 1-2 minutes, measure the baseline IOP in both eyes using a calibrated tonometer. Obtain at least three readings per eye and calculate the average.
-
-
This compound Administration:
-
Administer one drop (approximately 30-50 µL) of this compound ophthalmic solution to the corneal surface of the treated eye.
-
Administer one drop of placebo to the contralateral control eye.
-
For twice-daily dosing, administrations are typically 12 hours apart.
-
-
Post-Treatment IOP Monitoring:
-
Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours post-instillation) to determine the time course of action and peak effect.
-
For chronic studies, measure IOP at consistent times each day.
-
4. Animal Handling and Restraint:
-
Dogs should be handled gently to minimize stress, which can affect IOP.
-
A trained assistant should restrain the dog in a comfortable position (e.g., sitting or sternal recumbency). Avoid excessive pressure on the neck or jugular veins.
Protocol 2: Intravitreal Injection of this compound for Neuroprotection in a Feline Optic Nerve Crush Model
This protocol is adapted from a study evaluating the neuroprotective effects of this compound on retinal ganglion cell regeneration in cats.[4]
1. Animal Model:
-
Adult domestic cats.
-
Animals should be handled in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Materials:
-
This compound solution (prepared to a final intravitreal concentration of 3 µM).
-
Vehicle control (e.g., sterile phosphate-buffered saline).
-
Surgical instruments for optic nerve crush and intravitreal injection.
-
Anesthesia and analgesics as per veterinary recommendation.
-
30-gauge needle for intravitreal injection.
3. Surgical Procedure:
-
Anesthesia and Analgesia: Anesthetize the cat using an appropriate protocol. Administer pre- and post-operative analgesics.
-
Optic Nerve Crush:
-
Perform a lateral canthotomy to expose the retrobulbar space.
-
Carefully dissect to expose the optic nerve without damaging the ophthalmic artery.
-
Crush the optic nerve for a standardized duration (e.g., 10 seconds) with fine forceps at a set distance from the globe (e.g., 2 mm).
-
-
Intravitreal Injection:
-
Immediately following the optic nerve crush, perform an intravitreal injection.
-
Using a 30-gauge needle, inject a small volume (e.g., 5-10 µL) of the 3 µM this compound solution into the vitreous cavity.
-
Inject the vehicle solution into the contralateral eye or a separate control group of animals.
-
4. Post-Operative Care and Assessment:
-
Provide appropriate post-operative care, including monitoring for signs of pain or infection.
-
At a predetermined endpoint (e.g., 2 weeks), euthanize the animals and collect the optic nerves for histological analysis of axonal regeneration.
Protocol 3: Topical Administration of this compound for Retinal Protection in a Rat Model of Retinal Degeneration
This protocol is based on a study investigating the protective effects of this compound in P23H transgenic rats.[3]
1. Animal Model:
-
Rhodopsin P23H transgenic rats, a model for retinitis pigmentosa.
-
Age-matched, wild-type rats can be used as controls.
2. Materials:
-
This compound isopropyl ophthalmic solution.
-
Vehicle control solution.
-
Electroretinography (ERG) system.
-
Histology equipment.
3. Procedure:
-
This compound Administration:
-
Administer one drop of this compound ophthalmic solution to the cornea of one eye twice daily.
-
Administer one drop of vehicle to the contralateral eye.
-
Continue treatment for a specified duration (e.g., 2 weeks).
-
-
Functional Assessment (Electroretinography):
-
At the end of the treatment period, perform ERG to assess retinal function.
-
Anesthetize the rats and dilate their pupils.
-
Record scotopic and photopic ERG responses to flashes of light of varying intensities.
-
Analyze the amplitudes and implicit times of the a- and b-waves.
-
-
Structural Assessment (Histology):
-
Following ERG, euthanize the animals and enucleate the eyes.
-
Process the eyes for histology and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Measure the thickness of the outer nuclear layer (ONL) at standardized locations across the retina.
-
III. Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Signaling Pathway
This compound exerts its neuroprotective effects, at least in part, through the activation of large-conductance Ca2+-activated K+ (BK) channels.[6] This leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated Ca2+ channels and reduces Ca2+ influx, a key event in excitotoxic neuronal cell death.
Caption: this compound's neuroprotective signaling cascade.
Experimental Workflow for Evaluating this compound's Effect on IOP
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on intraocular pressure in an animal model.
Caption: Workflow for IOP studies.
Logical Relationship in this compound's Dual Therapeutic Action
This compound demonstrates a dual mechanism of action that is beneficial in glaucoma therapy: IOP reduction and neuroprotection.
References
- 1. The effect of 0.12% this compound isopropyl (rescula) on intraocular pressure in normotensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isopropyl pretreatment decreases endothelin-1 release and the intra-ocular pressure spike induced by laser trabeculoplasty in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Regeneration of optic nerve fibers with this compound, a prostaglandin-related antiglaucoma drug, in adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective properties of a synthetic docosanoid, this compound isopropyl: clinical benefits in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Unoprostone Efficacy in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy of unoprostone, a docosanoid compound used in the treatment of glaucoma and ocular hypertension, through various cell culture assays.[1][2][3] The protocols detailed below focus on elucidating this compound's mechanism of action, particularly its effects on trabecular meshwork cells and its role as a large-conductance Ca2+-activated K+ (BK) channel activator.[4][5]
Introduction to this compound
This compound isopropyl is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α, that effectively lowers intraocular pressure (IOP).[6] Its primary mechanism of action involves increasing the outflow of aqueous humor through the trabecular meshwork.[4][6] Unlike many prostaglandin analogs that primarily act on the uveoscleral outflow pathway, this compound's effects are largely attributed to its activation of BK channels in trabecular meshwork cells.[4][7] This activation leads to membrane hyperpolarization and relaxation of the trabecular meshwork, thereby facilitating aqueous humor outflow.[4][8] this compound has also been noted to have weak activity on the FP receptor.[4]
Key Applications
The following protocols are designed to investigate the cellular and molecular effects of this compound, providing insights into its therapeutic potential. These assays are critical for:
-
Mechanism of Action Studies: Elucidating the signaling pathways involved in this compound's effects.
-
Drug Screening: Comparing the efficacy of this compound with other IOP-lowering agents.
-
Neuroprotection Assays: Evaluating the potential of this compound to protect retinal cells from damage.[6][9]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and its active metabolite, M1, on various cellular parameters.
Table 1: Potency of this compound Isopropyl and its Metabolite M1 in Activating BK Channels
| Cell Line | Compound | EC50 (nM) | Reference |
| Human Trabecular Meshwork Cells (HTMC) | This compound Isopropyl | 0.51 ± 0.03 | [10] |
| Human Trabecular Meshwork Cells (HTMC) | M1 | 0.52 ± 0.03 | [10] |
| Human Cortical Neuronal Cells (HCN-1A) | This compound Isopropyl | 0.6 ± 0.2 | [11] |
| Human Cortical Neuronal Cells (HCN-1A) | M1 | 0.61 ± 0.06 | [12] |
| Pulmonary Artery Smooth Muscle Cells (PASMC) | M1 | 0.46 ± 0.04 | [10] |
Table 2: Effect of this compound on Endothelin-1 (B181129) (ET-1) Induced Responses in Human Trabecular Meshwork (HTM) Cells
| Parameter | Condition | Response | Percent Inhibition by this compound | Reference |
| Intracellular Ca2+ Increase | ET-1 (5 x 10-8 M) | 679 ± 102 nM | ~74% | [8][13] |
| ET-1 + this compound (10-5 M) | 178 ± 40 nM | [8][13] | ||
| Tissue Contraction | ET-1 (10-9 M) | 19.6% ± 5.7% of max | ~85% | [8][13] |
| ET-1 + this compound (10-5 M) | 2.9% ± 4.3% of max | [8][13] |
Table 3: Effect of this compound on Outward Current in Trabecular Meshwork (TM) Cells
| Cell Type | Increase in Outward Current with this compound | Reference |
| Human TM (HTM) | 200% ± 33% | [8][13] |
| Bovine TM (BTM) | 179% ± 20% | [8][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for assessing its efficacy.
Caption: this compound Signaling Pathway in Trabecular Meshwork Cells.
Caption: General Experimental Workflow for this compound Efficacy.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for BK Channel Activity
Objective: To measure the effect of this compound on BK channel currents in human trabecular meshwork (HTM) cells.
Materials:
-
Cultured HTM cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 CaCl2 (to achieve desired free Ca2+ concentration), 2 ATP (pH 7.2)
-
This compound stock solution (in DMSO)
-
Iberiotoxin (B31492) (IbTX, specific BK channel blocker) stock solution
Procedure:
-
Culture HTM cells on glass coverslips to sub-confluency.
-
Prepare micropipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with HTM cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single HTM cell.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage steps from -80 mV to +140 mV in 20 mV increments to elicit outward K+ currents.
-
Record baseline BK channel currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 nM).
-
Record the currents in the presence of this compound.
-
To confirm the involvement of BK channels, co-apply iberiotoxin (e.g., 100 nM) with this compound and record the currents.
-
Analyze the current-voltage relationship and the effect of this compound on the outward current amplitude.
Protocol 2: Intracellular Calcium Imaging
Objective: To measure the effect of this compound on baseline and endothelin-1 (ET-1) induced intracellular calcium ([Ca2+]i) levels in HTM cells.
Materials:
-
Cultured HTM cells on glass-bottom dishes
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound stock solution
-
Endothelin-1 (ET-1) stock solution
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
Procedure:
-
Culture HTM cells on glass-bottom dishes.
-
Load the cells with a fluorescent Ca2+ indicator (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the dish on the microscope stage and continuously perfuse with HBSS.
-
Record baseline [Ca2+]i by measuring the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Perfuse the cells with a solution containing this compound (e.g., 10 µM) and record any changes in baseline [Ca2+]i.
-
To assess the inhibitory effect of this compound, pre-incubate the cells with this compound for a defined period.
-
Subsequently, stimulate the cells with ET-1 (e.g., 50 nM) in the continued presence of this compound and record the [Ca2+]i response.
-
As a positive control, stimulate a separate batch of cells with ET-1 alone.
-
Calculate the ratiometric changes in fluorescence to determine the relative changes in [Ca2+]i.
Protocol 3: Cell Viability and Protection Assay
Objective: To assess the protective effect of this compound against oxidative stress-induced cell death in a relevant cell line (e.g., retinal pigment epithelial cells or neuronal cell lines).[5][9]
Materials:
-
Appropriate cell line (e.g., ARPE-19 or 661W) cultured in 96-well plates
-
Cell culture medium
-
This compound stock solution
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, H2O2)
-
Cell viability assay reagent (e.g., MTS, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Induce oxidative stress by adding a pre-determined concentration of H2O2 to the culture medium for a defined duration (e.g., 4-24 hours). Include control wells with no H2O2 and no this compound.
-
After the incubation period, remove the medium containing H2O2 and this compound.
-
Add the cell viability assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the protective effect of this compound at different concentrations.
References
- 1. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. drugs.com [drugs.com]
- 3. This compound Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 4. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. This compound reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Unoprostone's Effect on Trabecular Meshwork Cells
Introduction
Unoprostone isopropyl, a synthetic docosanoid, is utilized in the management of ocular hypertension and open-angle glaucoma by reducing intraocular pressure (IOP).[1] Its primary mechanism of action involves enhancing the outflow of aqueous humor through the trabecular meshwork (TM).[1][2] Unlike prostaglandin (B15479496) analogs that predominantly target the uveoscleral outflow pathway, this compound directly affects the contractility and cellular physiology of the trabecular meshwork cells.[2] These notes provide detailed protocols for assessing the effects of this compound on TM cells, focusing on its interaction with ion channels and its antagonism of endothelin-1 (B181129) (ET-1) induced cellular responses.
Mechanism of Action
This compound's therapeutic effect is primarily attributed to its activity on ion channels within the TM cells. It is a potent activator of large-conductance Ca2+-activated potassium channels (BK channels).[3][4] Activation of these channels leads to hyperpolarization of the cell membrane, which in turn is thought to block the increase of intracellular calcium in TM cells, resulting in relaxation and increased aqueous humor outflow.[2] Additionally, this compound has been shown to reduce the activity of L-type Ca2+ channels, further contributing to the reduction of TM contractility.[2][5] A key aspect of this compound's function is its ability to counteract the effects of ET-1, a potent vasoconstrictor that induces TM contraction.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on trabecular meshwork cells as documented in preclinical studies.
Table 1: Effect of this compound on Endothelin-1 (ET-1)-Induced Contraction in Bovine Trabecular Meshwork (BTM) Strips
| Condition | Mean Contraction (% of maximal carbachol-induced) | Standard Deviation |
| ET-1 (10⁻⁹ M) alone | 19.6% | ± 5.7% |
| ET-1 (10⁻⁹ M) + this compound (10⁻⁵ M) | 2.9% | ± 4.3% |
Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) Levels in Human Trabecular Meshwork (HTM) Cells
| Condition | Mean [Ca²⁺]i (nM) | Standard Deviation |
| Baseline | 126 | ± 45 |
| This compound (10⁻⁵ M) alone | 132 | ± 42 |
| ET-1 (5 x 10⁻⁸ M) alone | 679 | ± 102 |
| ET-1 (5 x 10⁻⁸ M) + this compound (10⁻⁵ M) | 178 | ± 40 |
Table 3: Effect of this compound on Outward Membrane Current in Trabecular Meshwork (TM) Cells
| Cell Type | % Increase in Outward Current | Standard Deviation |
| Human TM (HTM) | 200% | ± 33% |
| Bovine TM (BTM) | 179% | ± 20% |
This effect was blocked by the specific BK channel inhibitor, iberiotoxin (B31492).[6]
Table 4: Potency of this compound Isopropyl and its Metabolite M1 on BK Channel Activation in Human Trabecular Meshwork Cells (HTMCs)
| Compound | EC₅₀ (nM) | Standard Deviation |
| This compound Isopropyl | 0.51 | ± 0.03 |
| M1 (this compound free acid) | 0.52 | ± 0.03 |
Data from Millard et al.[8][9]
Experimental Protocols
Protocol 1: Trabecular Meshwork Contractility Assay
This protocol details the methodology for measuring the effect of this compound on the contractility of isolated TM tissue strips.
Materials:
-
Bovine eyes
-
Krebs-Ringer solution
-
This compound (free acid, M1 metabolite)
-
Endothelin-1 (ET-1)
-
Force-length transducer system
-
Dissection microscope
Procedure:
-
Isolate strips of bovine trabecular meshwork (BTM) under a dissection microscope.
-
Mount the BTM strips in a tissue bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the strips to a force-length transducer to record isometric tension.
-
Allow the tissue to equilibrate for at least 60 minutes, adjusting the baseline tension as needed.
-
Induce a maximal contraction with a high concentration of carbachol (e.g., 10⁻⁶ M) to establish a reference point (100% contraction).
-
After washout and return to baseline, induce contraction with ET-1 (e.g., 10⁻⁹ M).
-
In a separate set of experiments, pre-incubate the BTM strips with this compound (e.g., 10⁻⁵ M) for a specified period before adding ET-1.
-
Record the contractile force and express it as a percentage of the maximal carbachol-induced contraction.
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the use of a fluorescent probe to measure changes in intracellular calcium in cultured human TM cells.[10]
Materials:
-
Cultured human trabecular meshwork (HTM) cells
-
Fura-2AM fluorescent probe
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Endothelin-1 (ET-1)
-
Fluorescence microscopy system with ratiometric imaging capabilities
Procedure:
-
Culture HTM cells on glass coverslips until they reach the desired confluency.
-
Load the cells with Fura-2AM by incubating them in HBSS containing the probe for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular Fura-2AM.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Measure baseline [Ca²⁺]i by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Perfuse the cells with a solution containing this compound (e.g., 10⁻⁵ M) and record any changes in the fluorescence ratio.
-
Perfuse the cells with a solution containing ET-1 (e.g., 5 x 10⁻⁸ M) and record the change in the fluorescence ratio.
-
In a separate experiment, pre-treat the cells with this compound before stimulating with ET-1.
-
Calculate the intracellular calcium concentration based on the 340/380 nm fluorescence ratio after calibration.
Protocol 3: Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on membrane currents in TM cells.[5][6]
Materials:
-
Cultured HTM or BTM cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Glass micropipettes
-
Extracellular (bath) solution (e.g., Ringer's solution)
-
Intracellular (pipette) solution
-
This compound
-
Iberiotoxin (BK channel blocker)
Procedure:
-
Culture TM cells on small glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate micropipettes from borosilicate glass capillaries and fill with the intracellular solution.
-
Under microscopic guidance, approach a single TM cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -40 mV).
-
Apply a series of voltage steps (e.g., from -80 mV to +100 mV) and record the resulting membrane currents.
-
Perfuse the cell with a solution containing this compound (e.g., 10⁻⁵ M) and repeat the voltage-step protocol to record changes in current.
-
To confirm the involvement of BK channels, apply the specific blocker iberiotoxin (e.g., 10⁻⁷ M) in the presence of this compound and record the currents.
Visualizations
Caption: Signaling pathway of this compound in trabecular meshwork cells.
References
- 1. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 2. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound and endothelin 1 on L-type channel currents in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. This compound isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ocular Perfusion Models in Unoprostone Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ocular perfusion models for investigating the effects of unoprostone, a docosanoid compound used in the management of glaucoma and ocular hypertension. The following sections detail the mechanism of action of this compound, relevant signaling pathways, and detailed protocols for ex vivo and in vivo ocular perfusion studies.
Introduction to this compound and its Mechanism of Action
This compound isopropyl, a synthetic docosanoid, is known to lower intraocular pressure (IOP) primarily by increasing the outflow of aqueous humor.[1][2] Its mechanism is distinct from prostaglandin (B15479496) analogs, as it has little to no affinity for the prostaglandin F2α (FP) receptor.[3][4] Research suggests that this compound's primary site of action is the trabecular meshwork (TM), a key tissue in the conventional outflow pathway.[2][3][5]
The IOP-lowering effect of this compound is attributed to its ability to relax the TM and ciliary muscle (CM), thereby increasing aqueous humor outflow.[2][3] This relaxation is mediated through the activation of large-conductance Ca2+-activated K+ (BK) channels and potentially CIC-2 type chloride channels.[2][3][6] Activation of BK channels leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium through L-type Ca2+ channels.[2][3][7] This reduction in intracellular calcium concentration counteracts the contractile effects of agents like endothelin-1 (B181129) (ET-1), a potent vasoconstrictor found at elevated levels in the aqueous humor of glaucoma patients.[2][3] By inhibiting ET-1-induced contractions of the TM, this compound facilitates the drainage of aqueous humor and reduces IOP.[2][3]
Quantitative Data from this compound Studies
The following tables summarize quantitative data from studies investigating the effects of this compound on ocular tissues.
Table 1: Effect of this compound on Trabecular Meshwork (TM) and Ciliary Muscle (CM) Contractility
| Tissue | Condition | Contraction (% of maximal carbachol-induced) | Reference |
| Bovine TM | Endothelin-1 (10⁻⁹ M) | 19.6% ± 5.7% | [2][3] |
| Bovine TM | This compound (10⁻⁵ M) + Endothelin-1 (10⁻⁹ M) | 2.9% ± 4.3% | [2][3] |
| Bovine CM | Endothelin-1 (10⁻⁹ M) | 30.1% ± 5.3% | [2][3] |
| Bovine CM | This compound (10⁻⁵ M) + Endothelin-1 (10⁻⁹ M) | 1.4% ± 1.6% | [2][3] |
Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) Levels in Human Trabecular Meshwork (HTM) Cells
| Condition | [Ca²⁺]i (nM) | Reference |
| Baseline | 126 ± 45 | [2][3] |
| This compound (10⁻⁵ M) | 132 ± 42 | [2][3] |
| Endothelin-1 (5 x 10⁻⁸ M) | 679 ± 102 | [2][3] |
| This compound (10⁻⁵ M) + Endothelin-1 (5 x 10⁻⁸ M) | 178 ± 40 | [2][3] |
Table 3: Effect of this compound on Outward Current in Trabecular Meshwork (TM) Cells
| Cell Type | Outward Current Amplitude (% of control) | Reference |
| Human TM (HTM) | 200% ± 33% | [2][3] |
| Bovine TM (BTM) | 179% ± 20% | [2][3] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.
References
- 1. Ex-Vivo Ocular Perfusion Model to Study Vascular Physiology in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. Effects of this compound and endothelin 1 on L-type channel currents in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Unoprostone Solution Preparation in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unoprostone isopropyl is a synthetic docosanoid and a prostaglandin (B15479496) F2α analogue. It is the isopropyl ester prodrug of this compound (free acid), its biologically active form.[1] Primarily known for its use in ophthalmic solutions to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension, this compound's mechanism of action and potential neuroprotective effects make it a compound of interest for broader laboratory research.[2][3]
These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo laboratory use, summarize relevant quantitative data, and illustrate its key signaling pathway.
Chemical and Physical Properties
This compound isopropyl is a clear, colorless, viscous liquid.[4] It is practically insoluble in water but exhibits high solubility in various organic solvents.[4] Upon administration, particularly in ocular applications, this compound isopropyl is rapidly hydrolyzed by esterases in tissues like the cornea to its active metabolite, this compound free acid (also referred to as M1).[1][2]
Table 1: Chemical and Physical Properties of this compound Isopropyl
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₄₄O₅ | [4] |
| Molecular Weight | 424.6 g/mol | [5] |
| Appearance | Clear, colorless viscous liquid | [4] |
| Water Solubility | Practically insoluble | [4] |
| Organic Solvent Solubility | Very soluble in acetonitrile, ethanol (B145695), ethyl acetate, isopropanol, dioxane, ether, and hexane. | [4] |
| DMSO Solubility | ~17 mg/mL | [6] |
| Ethanol Solubility | ~17 mg/mL | [6] |
| DMF Solubility | ~25 mg/mL | [5][6] |
Mechanism of Action
This compound's primary mechanism for lowering intraocular pressure involves increasing the outflow of aqueous humor through the trabecular meshwork.[4] Unlike many other prostaglandin analogues that primarily act on the uveoscleral outflow pathway via FP receptor agonism, this compound has only weak activity on the FP receptor.[2] Instead, its effects are largely attributed to the activation of Big Potassium (BK) channels and ClC-2 chloride channels in the trabecular meshwork cells.[2] Activation of these channels leads to cell hyperpolarization and relaxation of the trabecular meshwork, which in turn increases aqueous humor outflow.[2][7]
Experimental Protocols
Preparation of this compound Isopropyl Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound isopropyl for use in cell culture experiments.
Materials:
-
This compound isopropyl (as a solid or in a supplied solvent like methyl acetate)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol, sterile
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated pipettes and sterile tips
-
Gentle stream of nitrogen gas (if supplied in solvent)
Protocol:
-
Solvent Removal (if applicable): If this compound isopropyl is supplied in a solvent such as methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas in a fume hood.[6]
-
Solubilization: Immediately add the desired volume of sterile DMSO to the dried compound to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).[6] Alternatively, sterile ethanol can be used.[6] Vortex briefly to ensure complete dissolution.
-
Sterilization: While the stock solution in 100% DMSO is generally considered sterile, it can be filter-sterilized through a 0.22 µm syringe filter if dilution into aqueous media is performed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The solution is stable for at least two years at this temperature.[6]
Table 2: Recommended Concentrations for In Vitro Studies
| Cell Type | Active Form Used | Effective Concentration Range | Observed Effect | Reference(s) |
| Human Trabecular Meshwork Cells | This compound (free acid) | 2400 ± 656 nM (EC₅₀) | Mobilization of intracellular Ca²⁺ | [5] |
| Human Trabecular Meshwork Cells | This compound Isopropyl & M1 | 0.51 ± 0.03 nM (EC₅₀) | Activation of BK channels | [4] |
| Human Trabecular Meshwork Cells | This compound Isopropyl & M1 | 10 - 100 nM | Membrane hyperpolarization, prevention of ET-1 induced Ca²⁺ increase | [4] |
| Rabbit Corneal Epithelial Cells | This compound Ophthalmic Solution | 1/10th of 0.12% solution | Assessment of corneal barrier function | [6] |
Workflow for In Vitro Experiment Preparation
Preparation of this compound Isopropyl for In Vivo (Ophthalmic) Use
For in vivo studies in animals, particularly for topical ophthalmic administration, the use of a sterile, buffered, and isotonic solution is critical. The commercial formulation, Rescula® (0.15% this compound isopropyl), serves as a well-documented vehicle.
Table 3: Composition of Commercial 0.15% this compound Isopropyl Ophthalmic Solution (Rescula®)
| Component | Concentration/Value | Purpose | Reference(s) |
| This compound Isopropyl | 1.5 mg/mL (0.15%) | Active Pharmaceutical Ingredient | [4] |
| Benzalkonium Chloride | 0.015% | Preservative | [4] |
| Mannitol | Not specified | Tonicity Agent | [4] |
| Polysorbate 80 | Not specified | Solubilizer/Emulsifier | [4] |
| Edetate Disodium | Not specified | Chelating Agent | [4] |
| Sodium Hydroxide / Hydrochloric Acid | As needed | pH Adjustment | [4] |
| Water for Injection | q.s. | Vehicle | [4] |
| pH | 5.0 - 6.5 | [4] | |
| Osmolality | 235 - 300 mOsmol/kg | [4] |
Protocol for In Vivo Ophthalmic Administration (Based on Commercial Formulation):
This protocol is intended for studies where the commercially available and sterile ophthalmic solution is used.
Materials:
-
Rescula® (this compound isopropyl ophthalmic solution) 0.15% or a similarly formulated sterile solution.
-
Calibrated micropipette for accurate volume delivery (if required for specific dosing).
-
Animal restraining device, as appropriate for the species.
Protocol:
-
Animal Preparation: Acclimatize the animals to the experimental conditions and handling procedures.
-
Dosing:
-
Carefully restrain the animal to prevent injury.
-
Instill one drop (typically ~30-50 µL, or as specified by the study design) of the this compound isopropyl ophthalmic solution into the conjunctival sac of the eye.
-
Avoid touching the dropper tip to the eye or any other surface to maintain sterility.[4]
-
-
Post-Dosing: Observe the animal for any immediate adverse reactions. Return the animal to its housing.
-
Frequency: The recommended clinical dosage is twice daily.[4] Experimental protocols may vary.
-
Contralateral Eye: The contralateral eye can be used as a control, receiving a vehicle solution (the formulation without this compound isopropyl) or a placebo.
-
Storage: Store the ophthalmic solution between 2°C and 25°C (36°F and 77°F).[4]
Summary and Conclusion
The preparation of this compound solutions for laboratory use requires careful consideration of the experimental context. For in vitro studies, this compound isopropyl's solubility in organic solvents like DMSO allows for the creation of high-concentration stock solutions that can be diluted in aqueous cell culture media to desired final concentrations, typically in the nanomolar range. For in vivo ophthalmic studies, the use of a sterile, isotonic, and buffered solution is paramount, with the commercial formulation providing a reliable and well-characterized vehicle. Understanding the distinct mechanism of action of this compound, which primarily involves the activation of BK and ClC-2 channels, is crucial for designing and interpreting experiments aimed at elucidating its physiological and pathophysiological roles.
References
- 1. Intraocular metabolites of isopropyl this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of this compound isopropyl as mono- or adjunctive therapy in patients with primary open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. karger.com [karger.com]
- 7. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Ocular Impact of Unoprostone: In Vivo Imaging Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of advanced in vivo imaging techniques to meticulously assess the ocular effects of unoprostone, a docosanoid compound utilized in the management of glaucoma and ocular hypertension. This document provides a framework for reproducible, high-quality data acquisition and analysis, crucial for both preclinical and clinical research.
Introduction to this compound's Ocular Effects
This compound isopropyl, a synthetic docosanoid, is primarily known for its intraocular pressure (IOP)-lowering effects. Its mechanism of action is multifaceted, involving an increase in aqueous humor outflow through both the trabecular meshwork and uveoscleral pathways.[1] Unlike prostaglandin (B15479496) analogs, this compound's primary effect is believed to be on the trabecular meshwork, mediated through the activation of BK (Big Potassium) and ClC-2 chloride channels.[1] This leads to a relaxation of the trabecular meshwork, facilitating aqueous humor drainage and consequently reducing IOP.[1][2] Additionally, studies suggest that this compound may enhance ocular blood flow, a potentially beneficial effect for optic nerve health.[1][3]
In Vivo Imaging Techniques and Protocols
A suite of non-invasive in vivo imaging modalities can be employed to quantify the physiological and pathological changes induced by this compound in the eye.
Tonometry for Intraocular Pressure (IOP) Measurement
Application: To accurately measure the primary efficacy endpoint of this compound – the reduction of intraocular pressure. Goldmann applanation tonometry remains the gold standard for its precision and reliability.
Experimental Protocol: Goldmann Applanation Tonometry
I. Subject Preparation:
-
Ensure the subject is comfortably seated at the slit lamp.
-
Explain the procedure to the subject to minimize anxiety and ensure cooperation.
-
Instill a drop of topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) and a fluorescein (B123965) strip into the lower cul-de-sac of each eye.[4]
-
Ask the subject to blink a few times to distribute the fluorescein evenly.
II. Equipment Setup:
-
Disinfect the tonometer prism with an appropriate solution (e.g., 70% isopropyl alcohol) and allow it to air dry completely before use.[4]
-
Mount the prism onto the tonometer head.
-
Set the slit lamp magnification to 10x and use a cobalt blue filter.[5]
-
Position the illumination source at a 45-60 degree angle to the microscope.[6]
-
Set the tonometer dial to approximately 10 mmHg.[4]
III. Measurement Procedure:
-
Gently ask the subject to place their chin on the chin rest and their forehead against the forehead bar.[5]
-
Instruct the subject to look straight ahead and keep both eyes open.
-
Using the slit lamp joystick, gently bring the tonometer prism into contact with the central cornea.
-
Observe the fluorescein-stained mires through the slit lamp eyepieces.
-
Adjust the tonometer dial until the inner edges of the two semicircular mires just touch.[5]
-
Record the IOP reading from the dial.
-
Repeat the measurement at least twice to ensure accuracy and record the average.
IV. Data Analysis:
-
Compare baseline IOP measurements with post-unoprostone administration measurements at various time points (e.g., 1, 3, and 6 months post-treatment).[7]
-
Calculate the mean IOP reduction and the percentage change from baseline.
Color Doppler Imaging (CDI) of Retrobulbar Blood Flow
Application: To non-invasively assess blood flow velocity in the retrobulbar vessels, such as the ophthalmic artery (OA), central retinal artery (CRA), and short posterior ciliary arteries (SPCAs), providing insights into this compound's effects on ocular circulation.[8][9]
Experimental Protocol: Color Doppler Imaging
I. Subject Preparation:
-
The subject should be in a supine position in a quiet, dimly lit room for at least 10 minutes before the examination to ensure stable hemodynamic conditions.
-
A drop of topical anesthetic can be applied for patient comfort.
-
The subject should close their eyes gently.
II. Equipment Setup:
-
Use a high-frequency linear ultrasound probe (e.g., 7.5 MHz).[10]
-
Apply a generous amount of ultrasound gel to the closed eyelid.
-
Optimize the ultrasound settings (e.g., gain, color scale, and Doppler angle) to visualize the retrobulbar vessels. The Doppler angle should be kept below 60 degrees for accurate velocity measurements.[10]
III. Measurement Procedure:
-
Gently place the ultrasound probe on the closed eyelid.
-
Identify the optic nerve head in B-mode imaging.
-
Use color Doppler to identify the retrobulbar vessels. The CRA and central retinal vein (CRV) are typically seen within the optic nerve shadow, while the SPCAs are located on either side. The OA is found deeper in the orbit.
-
Place the Doppler sample volume within the vessel of interest.
-
Acquire the Doppler waveform and measure the peak systolic velocity (PSV) and end-diastolic velocity (EDV).
-
At least three measurements should be taken from each vessel and averaged.
IV. Data Analysis:
-
Calculate the Pourcelot's resistivity index (RI) using the formula: RI = (PSV - EDV) / PSV.[11]
-
Compare the PSV, EDV, and RI values before and after this compound administration.
Laser Speckle Flowgraphy (LSFG) of the Optic Nerve Head and Retina
Application: To provide a two-dimensional, real-time map of blood flow in the microcirculation of the optic nerve head (ONH) and retina. This technique is highly sensitive for detecting changes in blood flow velocity in response to this compound.
Experimental Protocol: Laser Speckle Flowgraphy
I. Subject Preparation:
-
Pupil dilation may be necessary to obtain high-quality images, though it can affect measurements.[12] If performed, the same dilation protocol should be used for all measurements.
-
The subject should be seated comfortably with their head positioned in the instrument's headrest.
-
Instruct the subject to fixate on an internal fixation target.
II. Equipment Setup:
-
Power on the LSFG instrument and allow it to warm up as per the manufacturer's instructions.
-
Select the appropriate measurement mode for the ONH or retina.
-
Adjust the focus and illumination to obtain a clear image of the fundus.
III. Measurement Procedure:
-
Capture a series of images over a few seconds. The instrument software will analyze the speckle pattern changes to generate a blood flow map.
-
The main parameter obtained is the Mean Blur Rate (MBR), which is a quantitative index of blood flow velocity.[13]
-
Repeat the measurement several times to ensure reproducibility.
IV. Data Analysis:
-
The LSFG software can be used to delineate specific regions of interest (e.g., the entire ONH, superior and inferior retinal regions).
-
The software automatically calculates the MBR for the selected regions.
-
Compare the MBR values at baseline and after this compound treatment.
Scanning Laser Doppler Flowmetry (SLDF) of Retinal Microcirculation
Application: To quantify blood flow in the retinal microcirculation, providing high-resolution maps of blood velocity, volume, and flow. This technique is valuable for assessing this compound's impact on capillary perfusion.[14][15]
Experimental Protocol: Scanning Laser Doppler Flowmetry
I. Subject Preparation:
-
Pupil dilation is generally required for optimal image quality.
-
The subject should be comfortably seated with their head stabilized in the headrest.
-
Provide a fixation target for the subject to gaze at during the measurement.
II. Equipment Setup:
-
Turn on the SLDF device and allow it to initialize.
-
Enter subject information and select the desired measurement area (e.g., a 10° x 2.5° retinal area).[14]
-
Adjust the instrument's focus and polarization to obtain a clear image of the retinal vessels.
III. Measurement Procedure:
-
Acquire a perfusion image of the selected retinal area. The instrument scans a laser beam across the retina and detects the Doppler shift in the backscattered light from moving red blood cells.
-
The acquisition process typically takes a few seconds.
-
Multiple images should be captured and averaged to improve the signal-to-noise ratio.
IV. Data Analysis:
-
Use the instrument's software to analyze the perfusion images.
-
The software provides quantitative values for blood velocity, volume (related to the number of red blood cells), and flow (the product of velocity and volume) in arbitrary units.
-
Compare the hemodynamic parameters before and after this compound administration.
Fluorophotometry for Aqueous Humor Dynamics
Application: To measure the rate of aqueous humor flow and outflow facility, providing direct evidence of this compound's mechanism of action on the conventional outflow pathway.[16][17]
Experimental Protocol: Fluorophotometry
I. Subject Preparation:
-
Instill a known concentration of fluorescein into the eye. One established protocol involves the application of 0.25% fluorescein every 5 minutes for 30 minutes, with measurements beginning 6 hours later.[18][19]
-
The subject should be seated comfortably at the fluorophotometer.
II. Equipment Setup:
-
Calibrate the fluorophotometer according to the manufacturer's guidelines.
-
Set the instrument to measure fluorescein concentration in the anterior chamber and cornea.
III. Measurement Procedure:
-
Perform baseline measurements of fluorescein concentration in the anterior chamber and cornea.
-
Repeat the measurements at regular intervals (e.g., every hour) over several hours.
-
The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate.
IV. Data Analysis:
-
The rate of aqueous humor flow (F) can be calculated using the Jones-Maurice method.[18]
-
Outflow facility can be calculated using the Goldmann equation: F = (IOP - EVP) * C + U, where EVP is the episcleral venous pressure, C is the outflow facility, and U is the uveoscleral outflow.
-
Compare the aqueous flow rate and outflow facility before and after this compound treatment.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound based on published literature.
Table 1: Effect of this compound on Intraocular Pressure (IOP)
| Study Population | This compound Concentration and Dosing | Duration of Treatment | Baseline IOP (mmHg) | IOP Reduction (mmHg) | Percentage IOP Reduction | Citation(s) |
| Primary Open-Angle Glaucoma or Ocular Hypertension | 0.15% twice daily | 8 weeks | 25.5 ± 3.3 | 3.9 ± 2.6 | 15% | [20] |
| Ocular Hypertension or Primary Open-Angle Glaucoma | 0.15% twice daily | 28 days | ~25 | 4.8 ± 0.6 | ~19% | [16] |
| Primary Open-Angle Glaucoma | Isopropyl this compound (concentration not specified) | 6 months | 21.3 ± 4.4 | 2.9 (at 6 months) | ~13.6% | [7] |
Table 2: Effect of this compound on Ocular Blood Flow
| Imaging Technique | Study Population | This compound Concentration and Dosing | Vessel(s) Analyzed | Parameter Measured | Result | Citation(s) |
| Color Doppler Imaging | Normal Subjects | Not specified | Central Retinal Artery (CRA), Posterior Ciliary Artery (PCA) | Peak-systolic, mean, and end-diastolic blood flow velocities | Increased (p<0.01) | [21] |
| Laser Speckle Flowgraphy | Normal Subjects | 0.12% twice daily | Optic Nerve Head (ONH) | Normalized Blur (NB) | Significantly higher 45 min after instillation on Day 7 (P = 0.035) | [22] |
| Scanning Laser Doppler Flowmetry | Healthy Subjects and Normal Tension Glaucoma Patients | Not specified | Ocular Microcirculation | Not specified | Improved | [1] |
Table 3: Effect of this compound on Aqueous Humor Dynamics
| Imaging Technique | Study Population | This compound Concentration and Dosing | Parameter Measured | Result | Citation(s) |
| Fluorophotometry | Ocular Hypertensive Patients | 0.15% twice daily | Outflow Facility | Significantly increased by 0.08 ± 0.02 µL/min/mmHg on day 28 (P≤0.001) | [16] |
Visualizations
Signaling Pathway of this compound's IOP-Lowering Effect
Caption: this compound's mechanism of action on IOP reduction.
Experimental Workflow for Assessing this compound's Ocular Effects
Caption: A typical clinical trial workflow for this compound assessment.
References
- 1. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Current status of this compound for the management of glaucoma and the future of its use in the treatment of retinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to measure intraocular pressure: applanation tonometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Goldmann tonometry procedure - Going for Goldmann [goingforgoldmann.com]
- 6. ahpo.net [ahpo.net]
- 7. Prognostic factors for hypotensive effects of isopropyl this compound in eyes with primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Color Doppler imaging of the retrobulbar vessels in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Color Doppler Imaging Analysis of Retrobulbar Blood Flow Velocities in Primary Open-Angle Glaucomatous Eyes: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for ultrasound examination in ophthalmology. Part III: Color Doppler ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. tvst.arvojournals.org [tvst.arvojournals.org]
- 14. Scanning laser Doppler flowmeter study of retinal blood flow in macular area of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principle, validity, and reliability of scanning laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increase in outflow facility with this compound treatment in ocular hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Uses of fluorophotometry in glaucoma research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Measurement of aqueous humor flow with scanning ocular fluorophotometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uk-oa.co.uk [uk-oa.co.uk]
- 21. INABIS '98 - The Change of Ocular Blood Flow after Topical Instillation of this compound Eye Drops [mcmaster.ca]
- 22. Effect of topical this compound on circulation of human optic nerve head and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Unoprostone's Impact on Ion Channels: A Detailed Patch-Clamp Analysis for Researchers
For Immediate Release
[City, State] – [Date] – New application notes provide an in-depth analysis of the effects of unoprostone, a docosanoid compound used in the management of glaucoma, on various ion channels. These notes, targeted at researchers, scientists, and drug development professionals, offer detailed protocols for patch-clamp analysis and summarize key quantitative data, shedding light on the molecular mechanisms underlying this compound's therapeutic effects.
This compound and its active metabolite, M1, have been shown to modulate the activity of several key ion channels, primarily the large-conductance Ca2+-activated K+ (BK) channels.[1][2][3][4] This modulation is believed to contribute to its intraocular pressure (IOP)-lowering effects by influencing the contractility of the trabecular meshwork and ciliary muscle.[3][5] The following notes detail the experimental procedures to investigate these interactions and present the current understanding of this compound's pharmacology on ion channels.
Application Notes
This compound as a Potent Activator of BK Channels
This compound isopropyl and its metabolite M1 are potent activators of BK channels in various cell types, including human cortical neuronal (HCN-1A) cells, human trabecular meshwork (HTMC) cells, and pulmonary artery smooth muscle (PASMC) cells.[2] This activation is stereospecific and occurs at nanomolar concentrations. The effect is characterized by an increase in outward K+ current, leading to membrane hyperpolarization.[3][4] This hyperpolarization is thought to counteract the effects of contractile agents like endothelin-1 (B181129) (ET-1), which are implicated in increased IOP.[5]
Inhibition of L-type Ca2+ Channels
In addition to activating BK channels, this compound has been observed to reduce the activity of L-type Ca2+ channels in human trabecular meshwork cells.[6] This effect is dose-dependent and appears to be independent of ET-1 signaling. The reduction in Ca2+ influx through L-type channels likely contributes to the relaxation of the trabecular meshwork, facilitating aqueous humor outflow and thus lowering IOP.[3]
Putative Role in Modulating Chloride Channels
This compound is also described as an activator of ClC-2 type chloride channels.[3][7] While the detailed patch-clamp analysis of this interaction is less documented than for BK channels, the modulation of chloride currents could represent an additional mechanism contributing to its overall physiological effects.
Signaling Pathway of this compound on BK Channels
The activation of BK channels by this compound and M1 is notably independent of the prostaglandin (B15479496) FP receptor, a common target for other IOP-lowering drugs.[2][4] Studies have shown that the FP receptor antagonist AL-8810 does not block the this compound-induced activation of BK channels.[4] Furthermore, the signaling pathway does not appear to involve changes in intracellular second messengers such as cAMP or cGMP.[2] This distinct mechanism of action sets this compound apart from prostaglandin F2α analogs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from patch-clamp studies on this compound and its effects on ion channels.
Table 1: EC50 Values for BK Channel Activation by this compound and its Metabolite M1
| Compound | Cell Type | EC50 (nM) | Reference(s) |
| This compound Isopropyl | HCN-1A | 0.6 ± 0.2 | [4] |
| This compound Isopropyl | HTMC | 0.51 ± 0.03 | [2] |
| M1 (this compound free acid) | HCN-1A | 0.61 ± 0.06 | [2] |
| M1 (this compound free acid) | HTMC | 0.52 ± 0.03 | [2] |
| M1 (this compound free acid) | PASMC | 0.46 ± 0.04 | [2] |
Table 2: Effect of this compound on Ion Channel Currents
| Ion Channel | Cell Type | Effect of this compound | Quantitative Effect | Reference(s) |
| BK Channel | HTM and BTM cells | Increased outward current | Doubled the amplitude | [5] |
| L-type Ca2+ Channel | Human TM cells | Dose-dependent reduction of current | Data not specified | [6] |
| Cl- Channels | HCN-1A cells | No effect | Not applicable | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Analysis of this compound on BK Channels
This protocol is designed to measure the effect of this compound on BK channel currents in cultured cells (e.g., HTMC or HCN-1A) using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Culture cells to 70-80% confluency on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Pipette and Solution Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Extracellular Solution (in mM): 151 NaCl, 4 KCl, 1.7 CaCl2, 1 KH2PO4, 0.9 MgSO4, 10 HEPES, and 5 glucose, adjusted to pH 7.4 with NaOH.[1]
-
Intracellular Solution (in mM): 119 potassium glutamate, 10 NaCl, 1 KH2PO4, 0.9 MgSO4, 3.3 EGTA, 6.6 CaEGTA, and 10 HEPES, adjusted to pH 7.2 with NaOH.[1]
3. Recording Procedure:
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -40 mV.[1]
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +100 mV in 20 mV increments for 200 ms) to elicit BK channel currents.[1]
-
Record baseline currents in the extracellular solution.
-
Perfuse the recording chamber with the extracellular solution containing this compound at the desired concentration (e.g., 1 nM to 1 µM).
-
Record currents in the presence of this compound.
-
To confirm the involvement of BK channels, apply a specific BK channel blocker, such as 100 nM iberiotoxin (B31492) (IbTX), and record the currents.
4. Data Analysis:
-
Measure the peak outward current at each voltage step before and after the application of this compound and IbTX.
-
Construct current-voltage (I-V) relationship plots.
-
To determine the EC50, apply increasing concentrations of this compound and plot the normalized current increase against the drug concentration. Fit the data with a Hill equation.
Protocol 2: Perforated-Patch-Clamp Analysis of this compound on L-type Ca2+ Channels
This protocol is adapted for measuring the effects of this compound on L-type Ca2+ channels in human trabecular meshwork cells, using the perforated patch technique to maintain the intracellular signaling environment.
1. Cell and Pipette Preparation:
-
Prepare cells as described in Protocol 1.
-
Prepare pipettes with a resistance of 4-5 MΩ.[2]
-
Extracellular Solution: Standard Ringer's solution.[1]
-
Pipette Solution: Standard pipette solution containing nystatin (B1677061) (150 µg/ml) for perforation.[2]
2. Recording Procedure:
-
Achieve a gigaohm seal.
-
Allow time for the nystatin to perforate the membrane, monitoring the access resistance until it stabilizes.
-
Use a voltage-clamp protocol suitable for isolating L-type Ca2+ currents. This typically involves holding the cell at a depolarized potential to inactivate other channels and then applying test pulses.
-
Record baseline L-type Ca2+ currents.
-
Apply this compound in a dose-dependent manner and record the resulting currents.
3. Data Analysis:
-
Measure the peak inward Ca2+ current at each test potential.
-
Analyze the dose-dependent reduction of the current to assess the inhibitory effect of this compound.
Visualizations
Caption: Signaling pathway of this compound on BK channels.
Caption: Experimental workflow for whole-cell patch-clamp.
Future Directions
While the effects of this compound on BK and L-type Ca2+ channels are becoming clearer, further research is needed to fully elucidate its interactions with other ion channels, such as ClC-2. Detailed patch-clamp analysis will be crucial to quantify these effects and understand their contribution to the therapeutic profile of this compound. Additionally, the potential interaction of this compound with mechanosensitive channels like TREK-1, which are also implicated in IOP regulation, presents an exciting avenue for future investigation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and endothelin 1 on L-type channel currents in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Unoprostone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unoprostone isopropyl, a docosanoid and a synthetic analog of prostaglandin (B15479496) F2α, is utilized in the management of ocular hypertension and open-angle glaucoma.[1] Its primary mechanism of action involves the reduction of intraocular pressure (IOP) by enhancing aqueous humor outflow.[1][2] Unlike some other prostaglandin analogs that primarily increase uveoscleral outflow, this compound appears to significantly impact the conventional trabecular meshwork pathway.[2][3] This effect is mediated through its interaction with various cellular signaling pathways, leading to alterations in gene expression that modulate the extracellular matrix (ECM) and cellular contractility within the eye's outflow pathways.[4][5]
These application notes provide a comprehensive overview of the molecular effects of this compound, with a focus on gene expression analysis. Detailed protocols for key experiments are provided to enable researchers to investigate these effects in their own work.
Molecular Mechanism of Action
This compound's IOP-lowering effect is attributed to its influence on the trabecular meshwork (TM) and ciliary muscle (CM).[4] It has been shown to interact with and activate large-conductance Ca2+-activated potassium channels (BK channels), leading to hyperpolarization of the cell membrane.[3][6] This activity can lead to the relaxation of the TM and ciliary muscle, thereby increasing aqueous humor outflow.[2][4]
Furthermore, this compound modulates the expression and activity of matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs).[1][3] This balance is crucial for the remodeling of the extracellular matrix in the uveoscleral and trabecular meshwork outflow pathways, which in turn affects outflow resistance.[1]
Key Signaling Pathways
The signaling cascades initiated by this compound are complex and not yet fully elucidated. However, evidence suggests the involvement of pathways that regulate intracellular calcium and protein kinases. This compound has been observed to inhibit endothelin-1-induced increases in intracellular calcium in TM cells, a key process in regulating cell contraction.[4][5] This effect appears to be mediated, at least in part, through the activation of BK channels and may involve tyrosine kinase signaling pathways.[6][7]
References
- 1. Effect of bimatoprost, latanoprost, and this compound on matrix metalloproteinases and their inhibitors in human ciliary body smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of prostaglandin analogues on human ciliary muscle and trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of topical this compound isopropyl on optic nerve head circulation in controls and in normal-tension glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and endothelin 1 on L-type channel currents in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unoprostone's Mechanism of Action: Application Notes and Protocols for Proteomic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the known mechanism of action of unoprostone, a docosanoid compound used to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. While direct proteomic studies on this compound are not yet widely published, this document outlines its established signaling pathways and provides detailed protocols for a hypothetical proteomic study to further elucidate its molecular effects on ocular tissues.
Application Notes: this compound's Mechanism of Action
This compound's primary therapeutic effect is the reduction of IOP, which it achieves mainly by increasing the outflow of aqueous humor through the trabecular meshwork (TM).[1][2][3] Unlike prostaglandin (B15479496) F2α analogs, this compound has a unique mechanism that involves the activation of large-conductance Ca2+-activated K+ (BK) channels and modulation of intracellular calcium signaling.[1][2][4]
Key Signaling Pathways:
-
Activation of BK Channels: this compound and its active metabolite, M1, are potent activators of BK channels in human trabecular meshwork (HTM) cells.[4][5] Activation of these channels leads to potassium efflux and hyperpolarization of the cell membrane.[2][4] This hyperpolarization is thought to contribute to the relaxation of the TM, thereby increasing aqueous humor outflow.[2]
-
Inhibition of Endothelin-1 (ET-1) Induced Calcium Increase: Endothelin-1, a potent vasoconstrictor, is known to induce contractions in the TM and ciliary muscle, which can reduce aqueous humor outflow.[6] ET-1 exerts its effect by increasing intracellular calcium concentrations ([Ca2+]i).[6] this compound almost completely blocks this ET-1-induced increase in [Ca2+]i in HTM cells, leading to the relaxation of the TM.[1][6]
-
Modulation of Ca2+ Release-Activated Ca2+ (CRAC) Channels: this compound's active metabolite, M1, has been shown to suppress CRAC currents in cultured monkey TM cells.[7] This suppression of Ca2+ influx through CRAC channels is another mechanism by which this compound may regulate muscle tone in the TM.[7]
The following diagram illustrates the proposed signaling pathway for this compound's action on trabecular meshwork cells.
Protocols for Proteomic Investigation of this compound's Effects
The following protocols describe a hypothetical experimental workflow to identify and quantify protein expression changes in human trabecular meshwork cells in response to this compound treatment.
Experimental Workflow
The overall workflow for the proteomic analysis is depicted in the diagram below.
Detailed Methodologies
1. Human Trabecular Meshwork (HTM) Cell Culture and this compound Treatment
-
Cell Culture: Primary HTM cells are cultured in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Once cells reach 80-90% confluency, they are treated with either vehicle control or this compound isopropyl (e.g., 10 µM) for a specified time course (e.g., 24 hours).
2. Protein Extraction
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Homogenization: The cell lysate is scraped and homogenized, followed by centrifugation to pellet cell debris.
-
Quantification: The protein concentration in the supernatant is determined using a standard protein assay (e.g., Bradford or BCA assay).
3. Protein Digestion (Filter-Aided Sample Preparation - FASP)
-
Reduction and Alkylation: 200 µg of protein from each sample is reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAM).[8]
-
Digestion: The protein sample is loaded onto a filter unit and washed. Trypsin is added, and the sample is incubated overnight at 37°C to digest the proteins into peptides.[8]
-
Peptide Elution: The resulting peptides are collected by centrifugation.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatography: The digested peptide samples are separated by reverse-phase liquid chromatography using a nano-LC system.
-
Mass Spectrometry: The eluted peptides are ionized and analyzed by a high-resolution mass spectrometer (e.g., Q Exactive or LTQ-Orbitrap).[9][10] The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
5. Data Analysis
-
Protein Identification: The acquired MS/MS spectra are searched against a human protein database (e.g., UniProt) using a search engine like SEQUEST or MaxQuant to identify the corresponding peptides and proteins.[9]
-
Protein Quantification: Label-free quantification is performed by comparing the signal intensities or spectral counts of identified peptides between the control and this compound-treated groups.
6. Bioinformatics Analysis
-
Differentially Expressed Proteins: Statistical analysis is performed to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Pathway and Network Analysis: The list of differentially expressed proteins is subjected to bioinformatics analysis using tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify enriched biological pathways, molecular functions, and protein interaction networks.
7. Validation
-
Western Blotting: The differential expression of key proteins identified in the proteomic analysis is validated by Western blotting using specific antibodies.
Data Presentation
The quantitative data from the proteomic analysis should be summarized in clear and structured tables for easy comparison.
Table 1: Differentially Expressed Proteins in HTM Cells Treated with this compound
| Protein Accession | Gene Symbol | Protein Name | Fold Change (this compound/Control) | p-value |
| Example: P02768 | ALB | Serum albumin | -2.5 | 0.001 |
| Example: Q9Y2I1 | MYOC | Myocilin | +1.8 | 0.045 |
| ... | ... | ... | ... | ... |
Table 2: Enriched Biological Pathways Associated with Differentially Expressed Proteins
| Pathway Name | p-value | Number of Proteins |
| Example: Cytoskeleton remodeling | 1.2 x 10-5 | 15 |
| Example: Calcium signaling pathway | 3.5 x 10-4 | 12 |
| ... | ... | ... |
These protocols and application notes provide a framework for researchers to investigate the detailed molecular mechanisms of this compound using modern proteomic techniques, ultimately contributing to a better understanding of its therapeutic effects in glaucoma.
References
- 1. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The effect of this compound isopropyl on Ca2+ release-activated Ca2+ currents in cultured monkey trabecular meshwork cells and ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic Study of Aqueous Humor and Its Application in the Treatment of Neovascular Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Analysis of Aqueous Humor Proteins in Association with Cataract Risks: Diabetes and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing the Aqueous Humor Proteome [thermofisher.com]
Using unoprostone as a tool compound in glaucoma research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Unoprostone, a docosanoid and functional analogue of prostaglandin (B15479496) F2α, serves as a valuable tool compound in the field of glaucoma research. Initially developed as an intraocular pressure (IOP)-lowering agent, its unique mechanism of action distinguishes it from traditional prostaglandin analogues, offering researchers a specific pharmacological probe to investigate aqueous humor dynamics and neuroprotective pathways. This compound's primary therapeutic effect is the reduction of IOP, a major risk factor for the progression of glaucoma. It achieves this by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways.[1][2] This document provides detailed application notes and protocols for the utilization of this compound as a tool compound in glaucoma research, with a focus on its mechanism of action, relevant experimental procedures, and quantitative data for comparative analysis.
Physicochemical Properties and Formulation
This compound isopropyl is a synthetic docosanoid, a 22-carbon derivative of docosahexaenoic acid, which sets it apart from the 20-carbon structures of many prostaglandin F2α analogues.[3] For experimental use, it is typically formulated as a 0.15% ophthalmic solution.
Mechanism of Action
This compound's mechanism of action in lowering IOP is multifaceted and distinct from many other prostaglandin analogues. While it was initially thought to primarily enhance uveoscleral outflow, subsequent research has revealed a significant effect on the conventional trabecular meshwork outflow pathway.[4][5][6] This is primarily attributed to its activity as an activator of large-conductance Ca2+-activated potassium channels (BK channels) and potentially CIC-2 type chloride channels in the trabecular meshwork cells.[4][7]
Activation of BK channels leads to hyperpolarization of the trabecular meshwork cells, causing relaxation of the tissue and thereby increasing the outflow of aqueous humor.[6][8] This action counteracts the contractile effects of agents like endothelin-1 (B181129) (ET-1), a substance found in elevated levels in the aqueous humor of glaucoma patients, which is known to increase trabecular meshwork contractility.[6][8] this compound has been shown to inhibit ET-1-induced increases in intracellular calcium, further contributing to trabecular meshwork relaxation.[9]
Notably, this compound exhibits a low binding affinity for the prostaglandin F2α (FP) receptor, the primary target of prostaglandin analogues like latanoprost (B1674536).[10][11] This distinction makes this compound a valuable tool for dissecting the signaling pathways involved in IOP regulation that are independent of FP receptor activation.
Beyond its IOP-lowering effects, this compound has demonstrated neuroprotective properties.[4] Studies suggest that it can protect retinal ganglion cells from glutamate-induced excitotoxicity and oxidative stress, partly through the activation of BK channels.[4][12]
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a basis for experimental design and comparison with other compounds.
Table 1: Receptor Binding and Channel Activation
| Target | Parameter | Value | Species | Reference |
| Prostaglandin FP Receptor | Kᵢ | 5.9 µM to > 22 µM | Not Specified | [10] |
| Prostaglandin FP Receptor | EC₅₀ (PI Turnover) | 3280 ± 1830 nM | Human | [7] |
| Prostaglandin FP Receptor | EC₅₀ (Ca²⁺ Mobilization) | 2400 ± 656 nM | Human | [7] |
| BK Channel | EC₅₀ | 0.51 ± 0.03 nM | Human (Trabecular Meshwork Cells) | [4][13] |
Table 2: Comparative Efficacy in Intraocular Pressure (IOP) Reduction
| Compound | Dosage | IOP Reduction (from baseline) | Study Population | Reference |
| This compound 0.15% | Twice Daily | 3.9 ± 2.6 mmHg (15%) | Patients with Ocular Hypertension or Primary Open-Angle Glaucoma | [14] |
| Latanoprost 0.005% | Once Daily | 7.2 ± 3.2 mmHg (28%) | Patients with Ocular Hypertension or Primary Open-Angle Glaucoma | [14] |
| This compound 0.15% | Twice Daily | 1.6 mmHg (morning), 2.3 mmHg (afternoon) | Patients with Open-Angle Glaucoma | [8] |
| Latanoprost 0.005% | Once Daily | 2.6 mmHg (morning), 3.1 mmHg (afternoon) | Patients with Open-Angle Glaucoma | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures associated with this compound research, the following diagrams are provided in Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and this compound on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Randomized clinical trial of latanoprost and this compound in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unoprostone in Retinal Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of unoprostone, a synthetic docosanoid, in preclinical models of retinal disease. This document details its mechanism of action, summarizes key quantitative data from published studies, and provides detailed protocols for its application in both in vitro and in vivo research settings.
Introduction and Mechanism of Action
This compound isopropyl is a docosanoid initially approved for the treatment of glaucoma and ocular hypertension due to its intraocular pressure (IOP)-lowering effects.[1][2] Subsequent research has revealed significant neuroprotective properties, positioning it as a candidate for treating degenerative retinal diseases like Retinitis Pigmentosa (RP) and protecting retinal ganglion cells (RGCs).[2][3][4]
The primary mechanism of action for this compound's neuroprotective effects is the activation of large-conductance Ca2+-activated potassium channels (BK channels).[3][5] Unlike prostaglandin (B15479496) F2α analogs such as latanoprost, this compound has very weak affinity for the prostaglandin FP receptor.[3][6]
Activation of BK channels by this compound leads to membrane hyperpolarization.[7][8] This counteracts the influx of calcium (Ca2+) triggered by cellular stressors like glutamate (B1630785) toxicity, oxidative stress, and the vasoconstrictor endothelin-1 (B181129) (ET-1).[3][9][10] By blocking this increase in intracellular Ca2+, this compound mitigates downstream apoptotic pathways and cellular damage.[7][9][11] Additionally, this compound has been shown to improve ocular blood flow, potentially by blocking ET-1-induced vasoconstriction, which may provide further therapeutic benefits in ischemic retinal conditions.[1][6][7][12]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway for this compound's neuroprotective action and typical experimental workflows for its evaluation in retinal disease models.
References
- 1. Topical Isopropyl this compound for Retinitis Pigmentosa: Microperimetric Results of the Phase 2 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 3. This compound reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aao.org [aao.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dovepress.com [dovepress.com]
- 7. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. INABIS '98 - The Change of Ocular Blood Flow after Topical Instillation of this compound Eye Drops [mcmaster.ca]
Application Notes and Protocols: Long-Term Stability of Unoprostone in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unoprostone, a docosanoid and prostaglandin (B15479496) analogue, is utilized in ophthalmic solutions to reduce intraocular pressure. Its stability in experimental solutions is a critical factor for researchers in the fields of pharmacology, drug delivery, and formulation science. The long-term stability of this compound can be influenced by various factors including pH, temperature, and the composition of the solution. These application notes provide a summary of the stability profile of this compound, protocols for conducting stability studies, and an overview of its signaling pathway.
While specific quantitative long-term stability data for this compound in various experimental solutions is not extensively available in the public domain, this document provides a framework based on known characteristics of this compound and related prostaglandin analogues. The data presented in the tables are illustrative examples to guide researchers in their experimental design and data analysis.
Data Presentation: Stability of this compound Isopropyl 0.15% Ophthalmic Solution
The following tables present illustrative data on the stability of a 0.15% this compound isopropyl ophthalmic solution under various storage conditions. This data is intended to serve as a guide for researchers.
Table 1: Stability of this compound Isopropyl 0.15% Ophthalmic Solution at Different Temperatures
| Time (Months) | % this compound Isopropyl Remaining (2-8°C) | % this compound Isopropyl Remaining (25°C/60% RH) | % this compound Isopropyl Remaining (40°C/75% RH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.5 | 98.2 |
| 3 | 99.5 | 98.9 | 95.8 |
| 6 | 99.2 | 97.8 | 91.5 |
| 12 | 98.5 | 95.5 | 83.2 |
Table 2: Influence of pH on the Stability of this compound Isopropyl in Aqueous Solution at 25°C
| Time (Weeks) | % this compound Isopropyl Remaining (pH 5.0) | % this compound Isopropyl Remaining (pH 6.0) | % this compound Isopropyl Remaining (pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.6 | 99.8 | 98.5 |
| 4 | 99.0 | 99.5 | 96.2 |
| 8 | 98.2 | 99.1 | 92.8 |
| 12 | 97.5 | 98.7 | 89.5 |
Table 3: Formation of Major Degradation Product (this compound Free Acid - M1) at 40°C/75% RH
| Time (Months) | % this compound Isopropyl Remaining | % this compound Free Acid (M1) |
| 0 | 100.0 | 0.0 |
| 1 | 98.2 | 1.5 |
| 3 | 95.8 | 3.8 |
| 6 | 91.5 | 7.9 |
| 12 | 83.2 | 15.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Isopropyl Experimental Solutions
Objective: To prepare this compound isopropyl solutions at a target concentration for stability testing.
Materials:
-
This compound isopropyl reference standard
-
Solvent (e.g., acetonitrile, ethanol, or a suitable buffer)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
Procedure:
-
Accurately weigh the required amount of this compound isopropyl reference standard.
-
Dissolve the standard in a small amount of the chosen solvent in a volumetric flask.
-
Once dissolved, dilute to the final volume with the solvent.
-
For aqueous solutions, prepare appropriate buffers (e.g., citrate (B86180) buffer for pH 5.0 and 6.0, phosphate (B84403) buffer for pH 7.4).
-
Prepare the final this compound isopropyl solution by diluting the stock solution with the respective buffer to the desired concentration.
-
Filter the final solution through a 0.22 µm filter to ensure sterility and remove any particulates.
Protocol 2: Long-Term Stability Testing of this compound Solutions
Objective: To assess the stability of this compound solutions under various storage conditions over an extended period.
Materials:
-
Prepared this compound solutions
-
Stability chambers/incubators set to desired temperature and humidity conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH)
-
Light-protective storage containers
-
HPLC system with a UV detector
Procedure:
-
Aliquot the prepared this compound solutions into multiple light-protective containers for each storage condition and time point.
-
Place the containers in the respective stability chambers.
-
At each scheduled time point (e.g., 0, 1, 3, 6, 12 months), remove a container from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample for the concentration of this compound isopropyl and the presence of degradation products using a validated stability-indicating HPLC method (see Protocol 3).
-
Record the results and calculate the percentage of this compound isopropyl remaining relative to the initial concentration.
Protocol 3: Stability-Indicating HPLC Method for this compound Analysis
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method. This involves subjecting this compound solutions to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate degradation products.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound for IOP reduction.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for long-term stability testing of this compound.
Troubleshooting & Optimization
Overcoming low solubility of unoprostone in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming the low aqueous solubility of unoprostone isopropyl.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound isopropyl?
This compound isopropyl is a clear, colorless, viscous liquid that is practically insoluble in water.[1][2][3][4] It is, however, very soluble in organic solvents such as acetonitrile, ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][3]
Q2: How is this compound isopropyl formulated in the commercial ophthalmic solution?
The commercial product, RESCULA® (0.15% w/v), is a sterile, isotonic, buffered aqueous solution formulated as a nano-emulsion.[5] It utilizes a solubilizer, Polysorbate 80, to achieve the desired concentration of 1.5 mg/mL in an aqueous vehicle.[1][2][3] The formulation is buffered to a pH between 5.0 and 6.5.[1][2]
Q3: What are the primary methods to enhance the aqueous solubility of this compound for experimental use?
There are three primary strategies to enhance the aqueous solubility of lipophilic compounds like this compound isopropyl:
-
Use of Co-solvents: This technique involves dissolving the compound in a water-miscible organic solvent, such as DMSO or ethanol, to create a concentrated stock solution, which can then be diluted into an aqueous buffer.[6]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules like this compound, forming a water-soluble inclusion complex.[7]
-
Use of Surfactants/Emulsifiers: Surfactants like Polysorbate 80 can be used to create stable nano-emulsions or micellar solutions, effectively dispersing the oily drug in an aqueous medium, as seen in the commercial formulation.[5]
Q4: Can I prepare and store aqueous solutions of this compound?
It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. Storing aqueous solutions of prostaglandin (B15479496) analogs for more than one day is not advised due to potential degradation and instability.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound precipitates when I dilute my organic stock solution into my aqueous buffer. | 1. Solvent Shock: The concentration of the organic solvent in the final aqueous solution is too high, causing the drug to crash out. 2. Low Kinetic Solubility: The drug may be supersaturated and is precipitating over time. | 1. Minimize Organic Solvent: Use a higher concentration for your stock solution in DMSO or ethanol so that the final percentage of organic solvent in your aqueous buffer is minimal (ideally <1%). 2. Change Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing vigorously to ensure rapid dispersion. |
| My this compound solution appears cloudy. | 1. Incomplete Dissolution: The compound has not fully dissolved in the chosen solvent system. 2. Precipitation: The solubility limit has been exceeded, or the compound is degrading. | 1. Aid Dissolution: Gentle warming or sonication of the solution may help dissolve the compound completely. Ensure your solvent is at room temperature before use. 2. Check Solubility Limit: You may be attempting to make a solution that is too concentrated for the chosen system. Consider using a higher concentration of your solubilizing agent (e.g., cyclodextrin (B1172386) or co-solvent). 3. Prepare Fresh: Do not use aqueous solutions that have been stored for extended periods. |
| I am observing inconsistent results in my cell-based assays. | 1. Drug Precipitation: this compound may be precipitating out of the cell culture media over the course of the experiment. 2. Solvent Toxicity: The concentration of the organic co-solvent (e.g., DMSO) may be toxic to the cells. | 1. Confirm Solubility in Media: Test the solubility and stability of your final this compound concentration in your specific cell culture media over the time course of your experiment. Using a cyclodextrin formulation can improve stability. 2. Run a Vehicle Control: Always include a vehicle control (media with the same final concentration of your solvent, e.g., DMSO) to ensure that the observed effects are due to the drug and not the solvent. |
Data Presentation: Solubilization Strategies
The following tables summarize quantitative data for different solubilization approaches.
Table 1: Commercial Formulation Example (RESCULA® 0.15%)
This table details the components of a proven, commercially available nano-emulsion formulation for this compound isopropyl.[2][3]
| Component | Concentration (% w/v) | Purpose |
| This compound Isopropyl | 0.15% (1.5 mg/mL) | Active Pharmaceutical Ingredient |
| Polysorbate 80 | 1.0% | Solubilizer / Emulsifier |
| Mannitol | 4.3% | Osmotic Agent |
| Benzalkonium Chloride | 0.015% | Preservative |
| Edetate Disodium | 0.05% | Chelating Agent |
| Sodium Hydroxide / HCl | q.s. to pH 5.0-6.5 | pH Adjustment |
| Water for Injection | q.s. to 100% | Vehicle |
Table 2: Example of Solubility Enhancement with a Co-solvent
This table provides a hypothetical example of how a co-solvent system might improve the solubility of a poorly water-soluble drug like this compound. Note: This is illustrative data, and specific values for this compound must be determined experimentally.
| Solvent System (Water:PEG 400) | Example Solubility (mg/mL) | Fold Increase (Approx.) |
| 100:0 (Pure Water) | < 0.01 | - |
| 90:10 | 0.5 | 50x |
| 80:20 | 2.5 | 250x |
| 50:50 | 15.0 | 1500x |
Table 3: Example of Solubility Enhancement with a Cyclodextrin
This table illustrates the expected outcome of a phase solubility study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The linear increase in solubility with increasing cyclodextrin concentration is characteristic of a 1:1 inclusion complex. Note: This is illustrative data.
| HP-β-CD Concentration (mM) | Example this compound Solubility (mM) |
| 0 | 0.01 (Intrinsic Solubility) |
| 2 | 0.15 |
| 4 | 0.29 |
| 6 | 0.43 |
| 8 | 0.57 |
| 10 | 0.71 |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent
This protocol describes the preparation of a 10 mM stock solution of this compound isopropyl (MW: 424.6 g/mol ) in DMSO for subsequent dilution in aqueous media.
-
Weighing: Accurately weigh 4.25 mg of this compound isopropyl powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-resistant container.
-
Application: For experiments, dilute this stock solution at least 1:1000 into your final aqueous buffer or cell culture medium to ensure the final DMSO concentration is ≤ 0.1%.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a general method for preparing a solid 1:1 molar ratio inclusion complex of this compound with HP-β-CD, which can then be dissolved in water.
-
Molar Calculation: Calculate the required mass of this compound isopropyl and HP-β-CD for a 1:1 molar ratio. (e.g., 42.5 mg of this compound and ~140 mg of HP-β-CD, assuming an average MW of ~1400 g/mol ).
-
Paste Formation: Place the HP-β-CD powder into a glass mortar. Slowly add a small amount of a 50:50 ethanol/water solution dropwise while triturating with the pestle until a homogenous, thick paste is formed.
-
Incorporation: Add the this compound isopropyl to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The mixture should remain a paste; add a few more drops of the ethanol/water solution if it becomes too dry.
-
Drying: Spread the paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved.
-
Final Product: Scrape the dried complex, gently pulverize it into a fine powder, and pass it through a sieve. This solid powder can now be weighed and dissolved in aqueous solutions.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound using a co-solvent.
Caption: Simplified signaling pathway for this compound's mechanism of action in the eye.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Rescula (this compound isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Formulation and evaluation of 0.15% this compound ophthalmic solution. [wisdomlib.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. humapub.com [humapub.com]
Technical Support Center: Unoprostone In Vitro Experimentation
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of unoprostone and its active metabolite in in vitro experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound's mechanism is distinct from many other prostaglandin (B15479496) analogs. While it has weak activity on the prostaglandin F2α (FP) receptor, its primary effects in many cell types are mediated through the activation of large-conductance Ca²⁺-activated potassium channels (BK channels).[1][2][3] Activation of BK channels leads to membrane hyperpolarization, which can counteract contractile signals and increases in intracellular calcium [Ca²⁺]i.[1][4][5] Some studies also suggest it may activate CIC-2 type chloride channels and affect L-type Ca²⁺ channels.[1][6]
Q2: Should I use this compound isopropyl or this compound free acid (metabolite M1) for my experiments?
A2: this compound isopropyl is a prodrug that is readily hydrolyzed by cellular esterases into its biologically active form, this compound free acid (the M1 metabolite).[1][7] For most in vitro applications, particularly those involving direct channel activation or receptor binding assays, using the active M1 metabolite is preferable as it bypasses the need for metabolic conversion and provides a more direct measure of the compound's effect. Both forms have been shown to be potent activators of BK channels.[4]
Q3: What is the effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound varies significantly depending on the cell type and the biological endpoint being measured.
-
For BK channel activation: The half-maximal effective concentration (EC₅₀) for both this compound isopropyl and its M1 metabolite is in the sub-nanomolar range, approximately 0.5-0.6 nM , in human trabecular meshwork cells and cortical neuronal cells.[3][4][8]
-
For cytoprotective effects: To protect against oxidative stress or light-induced cell death in retinal cells, concentrations ranging from 0.1 µM to 3 µM have been shown to be effective.[2]
-
For effects on tissue contractility: A concentration of 10 µM of the M1 metabolite was used to inhibit endothelin-1-induced contractions in isolated trabecular meshwork and ciliary muscle strips.[5][9]
Q4: What solvent should I use to prepare a stock solution of this compound isopropyl?
A4: this compound isopropyl is practically insoluble in water but is highly soluble in organic solvents such as ethanol, acetonitrile, isopropanol, and ethyl acetate.[7][10] For in vitro experiments, it is common practice to prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile DMSO or ethanol. This stock can then be serially diluted in the appropriate cell culture medium to achieve the final desired concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Data Summary: Effective Concentrations of this compound In Vitro
The following table summarizes key quantitative data from published studies.
| Cell/Tissue Model | Compound Form | Endpoint Measured | Effective Concentration Range | Reference(s) |
| Human Cortical Neuronal Cells (HCN-1A) | This compound Isopropyl | BK Channel Activation (EC₅₀) | ~0.6 nM | [3][4] |
| Human Cortical Neuronal Cells (HCN-1A) | M1 Metabolite (Free Acid) | BK Channel Activation (EC₅₀) | ~0.61 nM | [4][8] |
| Human Trabecular Meshwork Cells (HTMC) | This compound Isopropyl | BK Channel Activation (EC₅₀) | ~0.51 nM | [4] |
| Human Trabecular Meshwork Cells (HTMC) | M1 Metabolite (Free Acid) | BK Channel Activation (EC₅₀) | ~0.51 nM | [4] |
| Human Trabecular Meshwork Cells (HTMC) | M1 Metabolite (Free Acid) | Inhibition of Endothelin-1 Induced [Ca²⁺]i Increase | 10 µM (10⁻⁵ M) | [5][9] |
| Bovine Trabecular & Ciliary Muscle Strips | M1 Metabolite (Free Acid) | Inhibition of Endothelin-1 Induced Contraction | 10 µM (10⁻⁵ M) | [5][9] |
| Mouse Retinal Cone-Cell Line (661W) | This compound | Protection Against H₂O₂-Induced Cell Death | 0.1 µM - 1 µM | [2] |
| Mouse Retinal Cone-Cell Line (661W) | This compound | Protection Against Light-Induced Cell Death | 1 µM - 3 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Isopropyl Stock Solution
-
Objective: To prepare a sterile 10 mM stock solution of this compound isopropyl for use in cell culture experiments.
-
Materials:
-
This compound Isopropyl (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated precision balance and sterile weighing tools
-
-
Procedure:
-
Calculate the mass of this compound isopropyl required. The molecular formula is C₂₅H₄₄O₅, corresponding to a molecular weight of 424.6 g/mol . To make 1 mL of a 10 mM solution, you will need 4.246 mg.
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of this compound isopropyl powder and place it into a sterile vial.
-
Add the appropriate volume of sterile DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Cell Treatment for In Vitro Assays
-
Objective: To treat cultured cells with this compound at various concentrations.
-
Materials:
-
Cultured cells plated in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, nuclease-free pipette tips and tubes
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can perform a 1:100 dilution to get a 100 µM intermediate solution, followed by a 1:100 dilution into the final cell culture well (a 1000x final dilution).
-
Important: Prepare a vehicle control using the same concentration of DMSO that will be present in the highest concentration of this compound treatment. For a 1000x final dilution, the vehicle control would contain 0.1% DMSO.
-
Carefully remove the existing medium from the cell culture plates.
-
Add the medium containing the final concentrations of this compound (or the vehicle control) to the appropriate wells.
-
Return the plates to the incubator for the desired treatment duration (e.g., 1 hour for signaling events, 24-48 hours for cell viability assays).
-
Proceed with the specific downstream assay (e.g., patch-clamp, calcium imaging, cell viability staining).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in media after adding this compound. | 1. Poor solubility of this compound isopropyl in aqueous media.2. Final solvent concentration is too low to maintain solubility.3. Stock solution was not fully dissolved. | 1. Ensure the final concentration of the vehicle (e.g., DMSO) is sufficient, but non-toxic (typically ≤0.1%).2. Vortex the stock solution thoroughly before making dilutions.3. Warm the media to 37°C before adding the drug dilution.4. Consider using the more water-soluble free acid form if solubility issues persist. |
| No observable effect or inconsistent results. | 1. Incorrect compound used (prodrug vs. active metabolite).2. Ineffective concentration range.3. Degradation of the compound.4. Cell line does not express the target channel (BK channel). | 1. Verify if your cell model requires the active M1 metabolite for a direct effect.2. Perform a dose-response curve ranging from low nM to high µM concentrations.3. Use fresh aliquots of the stock solution; avoid multiple freeze-thaw cycles.4. Confirm BK channel expression in your cell line via RT-PCR, Western blot, or by using a known BK channel agonist/antagonist as a positive/negative control. |
| High background or toxicity in vehicle control wells. | 1. Solvent (e.g., DMSO) concentration is too high.2. Contamination of stock solution or media. | 1. Re-calculate dilutions to ensure the final solvent concentration is non-toxic for your specific cell line (test a solvent toxicity curve if necessary).2. Use fresh, sterile-filtered reagents and maintain aseptic technique. |
| Results differ from published literature. | 1. Different experimental conditions (cell passage number, serum concentration, incubation time).2. This compound's mechanism can be cell-type specific (BK channel vs. FP receptor vs. other targets). | 1. Standardize all experimental parameters and report them accurately.2. Use specific inhibitors (e.g., Iberiotoxin for BK channels) to confirm the signaling pathway in your model system.[1][5] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Effects of this compound and endothelin 1 on L-type channel currents in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rescula (this compound isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tecoland.com [tecoland.com]
Troubleshooting inconsistent results in unoprostone studies
Welcome to the technical support center for unoprostone research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing their experimental workflows when studying this compound.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on this compound's primary mechanism of action for lowering intraocular pressure (IOP)?
A1: The mechanism of action for this compound's IOP-lowering effect has been a subject of debate, leading to apparently conflicting findings in the literature.[1] Early studies suggested that this compound, like other prostaglandin (B15479496) analogs, primarily increases aqueous humor outflow through the uveoscleral pathway.[1][2] However, more recent and substantial evidence indicates that its main effect is on the conventional outflow pathway, increasing outflow facility through the trabecular meshwork.[1][2][3] This has led the FDA to remove the "prostaglandin analog" designation from its official label.[1][2] The perceived inconsistencies in results can often be attributed to the different experimental models used and the evolution of understanding of its unique molecular interactions.
Q2: How does this compound's efficacy in lowering IOP compare to other prostaglandin analogs like latanoprost (B1674536)?
A2: Clinical studies have consistently shown that this compound is generally less efficacious at lowering IOP compared to other prostaglandin analogs such as latanoprost.[1][4] this compound typically lowers IOP by 10%–25% from baseline, whereas latanoprost can achieve a 25%–30% reduction.[1][5] Furthermore, this compound often requires twice-daily dosing for a sustained effect, while latanoprost is effective with once-daily administration.[4] This difference in efficacy is thought to be partly due to this compound's weak affinity for the prostaglandin F2α (FP) receptor.[1][3]
Q3: What is the active form of this compound and how is it metabolized?
A3: this compound isopropyl is a prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active form, this compound free acid (also known as the M1 metabolite).[1][6][7][8] Unlike latanoprost, which is primarily metabolized by corneal esterases, this compound undergoes further metabolism by esterases in the iris and ciliary body.[1] The active M1 metabolite has a very short half-life in human plasma of about 14 minutes.[6][7][8] This rapid metabolism and clearance may contribute to its shorter duration of action compared to other prostaglandin analogs.[1]
Q4: What is the role of BK channels in this compound's mechanism of action?
A4: A key aspect of this compound's mechanism of action is its ability to activate large-conductance, calcium-activated potassium channels (BK channels).[1][2] Activation of BK channels in the trabecular meshwork cells leads to hyperpolarization of the cell membrane.[1][2] This is believed to counteract the contractile effects of agents like endothelin-1 (B181129) (ET-1), leading to relaxation of the trabecular meshwork, increased aqueous humor outflow, and a reduction in IOP.[1][2] Studies have shown that this effect is blocked by iberiotoxin (B31492), a specific inhibitor of BK channels.[1]
Troubleshooting Guide
Issue 1: Low or No Biological Response in Cell-Based Assays
| Possible Cause | Solution |
| Compound Degradation | This compound isopropyl, especially in solution, can be unstable. Prepare fresh aqueous solutions for each experiment and avoid storing them for more than a day.[9] For stock solutions in organic solvents, aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles.[10] |
| Incorrect Active Form | Ensure you are using the appropriate form of the compound for your experiment. This compound isopropyl is the prodrug; this compound free acid (M1) is the active metabolite.[1] For direct cellular application without esterase activity, the M1 metabolite may be more appropriate. |
| Low Receptor/Channel Expression | The target cell line may not express sufficient levels of BK channels or other relevant receptors. Confirm expression levels using techniques like RT-qPCR or Western blotting.[10] |
| Cell Passage Number | The responsiveness of cells can change with high passage numbers. Use cells within a consistent and defined range of passage numbers for all experiments to ensure reproducibility.[10] |
| Serum Interference | Serum in cell culture media can contain endogenous factors or binding proteins that may interfere with the experiment. Consider using serum-free media for the duration of the experiment.[10] |
Issue 2: Inconsistent IOP Reduction in Animal Models
| Possible Cause | Solution |
| Species-Specific Differences | The ocular anatomy and physiology can vary significantly between species (e.g., rabbits, cats, dogs, primates).[11] This can lead to differences in drug metabolism, distribution, and efficacy. Be aware of the limitations of your chosen animal model and how it translates to human physiology. The primary outflow pathway in primates is different, which can affect results.[12] |
| Dosing Regimen | Due to its short half-life, this compound requires twice-daily dosing to maintain a sustained IOP-lowering effect.[4] Ensure your dosing schedule is appropriate for the pharmacokinetic profile of the drug in your animal model. |
| Formulation and Administration | The ophthalmic solution contains solubilizers like polysorbate 80 to handle the insolubility of this compound isopropyl.[2] Ensure proper formulation and administration to achieve adequate ocular bioavailability. Improper drop instillation can lead to variable dosing. |
| Individual Animal Variability | As with human studies, there can be significant inter-individual differences in responsiveness to the drug.[5] Use a sufficient number of animals and appropriate statistical analysis to account for this variability. |
Issue 3: Variability in In Vitro Assay Results (e.g., Contractility, Patch Clamp)
| Possible Cause | Solution |
| Inconsistent Tissue Preparation | For ex vivo tissue assays (e.g., trabecular meshwork or ciliary muscle strips), inconsistencies in dissection and tissue mounting can lead to variable results. Standardize the procedure and ensure tissues are handled gently to maintain viability.[13] |
| Incorrect Buffer/Solution Composition | Ion channel activity is highly sensitive to the ionic composition of intracellular and extracellular solutions.[14] Double-check the composition and pH of all buffers and perfusion solutions used in patch-clamp and contractility experiments. |
| Voltage and Calcium Dependencies | This compound's activation of BK channels is dependent on intracellular calcium concentration.[15] Inconsistent results may arise from variability in intracellular calcium levels. Ensure that your experimental conditions, particularly for patch-clamp analysis, control for both voltage and calcium concentration. |
| Solvent Effects | This compound is often dissolved in DMSO for stock solutions. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experiments, including controls, as it can have its own biological effects.[10] |
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Metabolite M1 on BK Channels
| Compound | Cell Line | EC₅₀ (nM) | Reference |
| This compound Isopropyl | Human Trabecular Meshwork Cells (HTMC) | 0.51 ± 0.03 | [3][16][17] |
| This compound Isopropyl | Human Cortical Neuronal Cells (HCN-1A) | 0.6 ± 0.2 | [18][19] |
| This compound Free Acid (M1) | Human Trabecular Meshwork Cells (HTMC) | 0.52 ± 0.03 | [3] |
| This compound Free Acid (M1) | Human Cortical Neuronal Cells (HCN-1A) | 0.61 ± 0.06 | [3][16] |
| This compound Free Acid (M1) | Pulmonary Artery Smooth Muscle Cells (PASMC) | 0.46 ± 0.04 | [16] |
Table 2: Comparison of IOP-Lowering Efficacy in Clinical Trials
| Study | Drug Regimen | Baseline IOP (mmHg) | IOP Reduction | % IOP Reduction |
| Meta-analysis | Latanoprost 0.005% once daily | Not specified | Not specified | 30.2% |
| Timolol 0.5% twice daily | Not specified | Not specified | 26.9% | |
| Camras et al. (1996) | Latanoprost 0.005% once daily | ~25 | 6.7 ± 3.4 mmHg | ~27% |
| Timolol 0.5% twice daily | ~25 | 4.9 ± 2.9 mmHg | ~20% | |
| Alm et al. (1995) | Latanoprost 0.005% once daily | ~23 | 6.2 ± 2.7 mmHg | 26.8% |
| Timolol 0.5% twice daily | ~22 | 4.4 ± 2.3 mmHg | 19.9% | |
| Nordmann et al. (2004) | This compound 0.15% twice daily | ~23 | 3-4 mmHg | 18-20% |
| Timolol 0.5% twice daily | ~23 | >4 mmHg | >20% |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Analysis of BK Channel Activation
-
Cell Culture: Culture Human Trabecular Meshwork (HTMC) cells on glass coverslips in a suitable growth medium. Use cells between passages 3 and 6.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 151 NaCl, 4 KCl, 1.7 CaCl₂, 1 KH₂PO₄, 0.9 MgSO₄, 10 HEPES, and 5 glucose, adjusted to pH 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 119 potassium glutamate, 10 NaCl, 1 KH₂PO₄, 0.9 MgSO₄, 3.3 EGTA, 6.6 CaEGTA, and 10 HEPES, adjusted to pH 7.2 with NaOH.
-
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -40 mV.
-
Apply voltage steps of 200-msec duration from -80 mV to +100 mV to elicit outward K⁺ currents.
-
Perfuse the cell with the control extracellular solution to establish a baseline current.
-
Apply this compound (or its M1 metabolite) at the desired concentration in the extracellular solution and record the change in outward current.
-
To confirm the current is through BK channels, apply 100 nM iberiotoxin (a specific BK channel blocker) and observe the inhibition of the this compound-induced current.
-
-
Data Analysis: Measure the current amplitude at a specific depolarizing voltage (e.g., +100 mV) before and after drug application. Normalize the current to cell capacitance (pA/pF) to account for variations in cell size.
Protocol 2: Trabecular Meshwork Contractility Assay
-
Tissue Preparation:
-
Obtain fresh bovine or human donor eyes.
-
Dissect the anterior segment and carefully excise strips of the trabecular meshwork (TM) under a dissecting microscope.
-
-
Mounting:
-
Mount the TM strips in an organ bath or a custom-made force-length transducer system containing a physiological salt solution (e.g., Krebs-Ringer buffer) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate for at least 1 hour under a baseline tension.
-
-
Experiment:
-
Induce a reference contraction using a maximal effective concentration of carbachol (B1668302) (e.g., 10⁻⁶ M) to normalize subsequent responses (100% contractility).
-
After washout and return to baseline, induce submaximal contraction using an agonist like endothelin-1 (ET-1, e.g., 10⁻⁹ M).
-
Once the ET-1 induced contraction has stabilized, add this compound (e.g., 10⁻⁵ M) to the bath and record the change in isometric tension.
-
-
Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by ET-1.
Protocol 3: Intracellular Calcium Imaging with Fura-2 AM
-
Cell Preparation: Plate HTMC cells on glass coverslips and allow them to adhere.
-
Dye Loading:
-
Prepare a loading buffer (e.g., HBSS with 1% BSA).
-
Prepare a Fura-2 AM stock solution in high-quality, anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM.
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.
-
-
De-esterification: Wash the cells with fresh buffer to remove extracellular dye and incubate for an additional 30 minutes to allow for complete hydrolysis of the AM ester by intracellular esterases.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Alternately excite the cells at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a buffer containing the stimulus (e.g., ET-1) and record the change in the fluorescence ratio.
-
After the response to the stimulus, perfuse with this compound to observe its effect on the calcium signal.
-
-
Data Analysis: The F340/F380 ratio is proportional to the intracellular calcium concentration. Report the change in this ratio in response to the stimuli.
Mandatory Visualizations
Caption: this compound's primary signaling pathway in trabecular meshwork cells.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Caption: The related Rho/Rho Kinase pathway in trabecular meshwork contractility.
References
- 1. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and evaluation of 0.15% this compound ophthalmic solution. [wisdomlib.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Rescula (this compound isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Unoprostone Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the bioavailability of unoprostone in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound isopropyl and why is improving its bioavailability important?
A1: this compound isopropyl is a prostaglandin (B15479496) analogue used to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It is a prodrug that is rapidly converted to its active form, this compound free acid (M1), in the eye. Improving its ocular bioavailability is crucial for enhancing its therapeutic efficacy, potentially allowing for lower dosages and reduced side effects.
Q2: What are the main challenges in achieving high ocular bioavailability of this compound?
A2: The primary challenges stem from the eye's natural protective barriers and the physicochemical properties of this compound isopropyl. These include:
-
Rapid Tear Turnover: The eye's tear film quickly washes away topically administered drugs.
-
Corneal Barrier: The cornea is a multi-layered tissue that limits the penetration of foreign substances.
-
Poor Aqueous Solubility: this compound isopropyl is practically insoluble in water, which can limit its dissolution in the tear film and subsequent absorption.
-
Rapid Metabolism: this compound isopropyl is quickly metabolized in the eye, which can affect the concentration of the active form at the target site.[1][2]
Q3: What are the common animal models used for studying this compound bioavailability?
A3: Pigmented rabbits are a commonly used animal model for studying the intraocular metabolism and pharmacokinetics of this compound.[1][2] Their eye size and physiology, while not identical, provide a useful preclinical model for human eyes. Dogs have also been used to study the effect of this compound on intraocular pressure.[3]
Q4: What are the primary metabolites of this compound isopropyl found in the eye?
A4: Following topical administration, this compound isopropyl is rapidly hydrolyzed to its active metabolite, this compound free acid (M1). M1 is then further metabolized to M2. Unmetabolized this compound isopropyl is typically not detected in ocular tissues.[1][2] In the aqueous humor, iris, and ciliary body, M2 becomes the dominant metabolite after 30 minutes.[1][2]
Q5: What formulation strategies can be employed to improve this compound's bioavailability?
A5: Several advanced formulation strategies can be explored, including:
-
Nanoemulsions: The commercial formulation of this compound isopropyl (Rescula®) is a nano-emulsion, which can enhance the solubility and corneal penetration of lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanoparticles that can encapsulate lipophilic drugs, offering controlled release and improved ocular retention.
-
Micellar Solutions: Polymeric micelles can encapsulate poorly soluble drugs, increasing their solubility and potentially enhancing their penetration through the corneal layers.
-
Sustained-Release Implants: Devices that provide a continuous and controlled release of the drug, such as transscleral implants, can significantly increase drug concentration in posterior ocular tissues.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving this compound bioavailability.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or undetectable levels of this compound metabolites in aqueous humor. | 1. Poor Formulation: The formulation may not be effectively solubilizing the this compound isopropyl, leading to poor dissolution in the tear film and minimal corneal penetration. 2. Rapid Precorneal Elimination: The formulation may be quickly cleared from the ocular surface by tear turnover before significant absorption can occur. 3. Analytical Method Insensitivity: The limit of detection of the analytical method may be too high to measure the low concentrations of metabolites. | 1. Optimize Formulation: a. For solutions: Consider using co-solvents or cyclodextrins to improve solubility. b. For suspensions: Reduce particle size through micronization or nanosizing. c. Explore advanced formulations: Develop a nanoemulsion, solid lipid nanoparticle (SLN), or micellar formulation to enhance solubility and corneal permeability. 2. Increase Residence Time: Incorporate mucoadhesive polymers (e.g., chitosan, hyaluronic acid) into the formulation to prolong its contact time with the ocular surface. 3. Enhance Analytical Sensitivity: Utilize a more sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for sample analysis. |
| High variability in drug concentration between animal subjects. | 1. Inconsistent Drop Instillation: Variation in the volume of the instilled drop or the location of instillation can lead to significant differences in the amount of drug delivered. 2. Physiological Differences: Natural variations in tear production and blinking frequency among animals can affect drug clearance. 3. Formulation Instability: If using a suspension or emulsion, inadequate shaking before administration can lead to inconsistent dosing. | 1. Standardize Administration Technique: Ensure all personnel are trained to instill a precise volume in the same location of the eye for each animal. 2. Increase Sample Size: A larger number of animals per group can help to account for and statistically manage inter-animal variability. 3. Ensure Formulation Homogeneity: Thoroughly vortex or shake suspensions and emulsions immediately before each administration to ensure a uniform drug concentration. |
| New formulation shows no significant improvement in bioavailability compared to a standard solution. | 1. Suboptimal Formulation Parameters: The particle size, surface charge, or drug loading of the novel formulation may not be ideal for ocular delivery. 2. Inappropriate Animal Model: The chosen animal model may not be sensitive enough to detect differences between formulations. 3. Drug Release Profile: The formulation may not be releasing the drug at a rate that is conducive to absorption across the cornea. | 1. Characterize and Refine Formulation: a. Particle Size: Aim for a particle size in the nanometer range for better penetration. b. Zeta Potential: A slightly positive surface charge can enhance interaction with the negatively charged corneal surface. c. Drug Release: Conduct in vitro release studies to ensure the drug is being released from the carrier. 2. Re-evaluate Animal Model: Consider if a different animal model might be more appropriate or if the experimental conditions (e.g., sampling time points) need to be adjusted. 3. Modify Formulation for Optimal Release: Adjust the composition of the formulation (e.g., polymer concentration, lipid type) to achieve a more favorable drug release profile. |
Data Presentation
The following tables summarize quantitative data from studies on this compound bioavailability in animal models.
Table 1: Concentration of this compound Metabolites in Pigmented Rabbit Ocular Tissues Following a Single Topical Instillation of this compound Isopropyl Ophthalmic Solution [1][2]
| Time | Cornea (ng-eq/g) | Aqueous Humor (ng-eq/mL) | Iris & Ciliary Body (ng-eq/g) |
| M1 | M2 | M1 | |
| 5 min | 13.0 | 2.5 | 1.2 |
| 15 min | 10.5 | 4.0 | 2.5 |
| 30 min | 8.0 | 5.5 | 3.0 |
| 2 h | 2.0 | 3.0 | 1.5 |
| 6 h | 0.5 | 1.0 | 0.5 |
| 12 h | < 0.5 | < 0.5 | < 0.5 |
Data are presented as mean values. M1: this compound free acid; M2: Further metabolized compound.
Table 2: this compound Concentration in Rabbit Tissues Following Sustained Transscleral Delivery vs. Topical Administration [4]
| Delivery Method | Tissue | Concentration (ng/g or ng/mL) | Retina/Plasma Ratio |
| Sustained-Release URD | Retina | 15.2 | 38.0 |
| Choroid | 28.9 | - | |
| Plasma | 0.4 | - | |
| Topical (Eyedrops) | Retina | 0.27 | 0.68 |
| Choroid | 0.45 | - | |
| Plasma | 0.4 | - |
URD: this compound Release Device. Data are from wild-type rabbits.
Experimental Protocols
Protocol 1: Determination of this compound Metabolites in Rabbit Ocular Tissues
This protocol is based on the methodology described in the study by Kashiwagi et al. (1999).[1][2]
-
Animal Model: Pigmented rabbits.
-
Drug Administration: A single topical instillation of tritium-labeled this compound isopropyl ophthalmic solution into one eye.
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30 minutes, and 2, 6, 12 hours) post-instillation, animals are euthanized. The cornea, aqueous humor, iris, and ciliary body are collected.
-
Sample Preparation: Tissues are homogenized. Proteins in the supernatant are precipitated with methanol.
-
Metabolite Separation: The supernatant is subjected to high-performance liquid chromatography (HPLC) to separate this compound isopropyl and its metabolites (M1, M2, etc.).
-
Quantification: The radioactivity of each fraction collected from the HPLC is measured using a liquid scintillation counter to determine the concentration of each metabolite.
Protocol 2: Evaluation of a Sustained-Release this compound Delivery Device
This protocol is based on the methodology described in the study by Kamao et al. (2014).[4]
-
Animal Model: Wild-type rabbits.
-
Device Implantation: A sustained-release this compound device is surgically implanted into the sclera of one eye. Control animals may receive a placebo device or topical administration.
-
Sample Collection: After a specified period, animals are euthanized. Retina, choroid/RPE, aqueous humor, and plasma samples are collected.
-
Sample Analysis: The concentration of this compound and its metabolites in the collected tissues and plasma is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The retina-to-plasma concentration ratio is calculated to assess the localized delivery of the drug to the target tissue.
Visualizations
Caption: Metabolic pathway of this compound isopropyl in the eye.
Caption: Experimental workflow for comparative bioavailability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolites of isopropyl this compound as potential ophthalmic solutions to reduce intraocular pressure in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of 0.12% this compound isopropyl (rescula) on intraocular pressure in normotensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Unoprostone Isopropyl Ophthalmic Solution
Welcome to the Technical Support Center for Unoprostone Isopropyl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for studies involving this compound, particularly concerning its long-term efficacy in managing intraocular pressure (IOP).
Frequently Asked Questions (FAQs)
Q1: Is tachyphylaxis a recognized issue with long-term this compound use?
A1: The available clinical data and literature do not indicate that tachyphylaxis is a common or well-documented issue with this compound or other prostaglandin (B15479496) analogues.[1] Unlike some other classes of glaucoma medications, such as beta-blockers, prostaglandin analogues are generally not associated with a rapid decrease in efficacy (tachyphylaxis).[1] However, a gradual loss of IOP control over a more extended period can occur due to various factors, including disease progression or other biological variables.
Q2: What should be investigated if a diminished IOP-lowering effect is observed during a long-term study with this compound?
A2: If a reduction in the efficacy of this compound is noted, a systematic approach to troubleshooting is recommended:
-
Confirm Adherence: In clinical settings, ensure the patient is consistently administering the eye drops as prescribed. In a research setting, verify that the dosing schedule and administration technique are being followed correctly.
-
Evaluate Disease Progression: Glaucoma is a progressive disease. An increase in IOP may be indicative of the natural course of the disease rather than a loss of drug efficacy.
-
Assess for Concomitant Medications: Inquire about any new systemic or topical medications that could potentially interfere with IOP or the action of this compound.
-
Consider Washout and Re-challenge: A structured withdrawal of this compound followed by its reintroduction can help determine if the drug is still contributing to IOP control.
-
Switch to an Alternative Prostaglandin Analogue: Studies have shown that switching to a different prostaglandin analogue, such as latanoprost (B1674536), can result in a further reduction in IOP in patients who were previously treated with this compound.[2][3]
Q3: What is the established mechanism of action for this compound, and how might it relate to long-term efficacy?
A3: this compound's mechanism of action is distinct from other prostaglandin F2α analogues.[2][4] While it was initially thought to primarily increase uveoscleral outflow, more recent evidence suggests its main effect is on the conventional trabecular meshwork outflow pathway.[2][4][5] this compound is a docosanoid that activates big potassium (BK) channels and potentially CIC-2 type chloride channels.[2][6] This activation is thought to relax the trabecular meshwork, leading to an increase in aqueous humor outflow and a subsequent reduction in IOP.[5][7] Its relatively weaker affinity for the FP receptor compared to other prostaglandin analogues may contribute to its different efficacy and side-effect profile.[4][8] The long-term stability of this mechanism is a key area of investigation.
Troubleshooting Guides
Issue: Suboptimal Initial IOP Reduction with this compound Monotherapy
-
Problem: The initial reduction in intraocular pressure (IOP) after commencing this compound therapy does not meet the expected target.
-
Possible Causes:
-
Troubleshooting Steps:
-
Confirm Baseline IOP: Ensure that the baseline IOP was accurately measured and documented before initiating treatment.
-
Verify Dosing: this compound isopropyl is typically administered twice daily. Confirm that the correct dosage and frequency are being used.
-
Allow Sufficient Time for Effect: A stable IOP-lowering effect may take up to two weeks to become apparent.[4]
-
Consider Combination Therapy: If monotherapy is insufficient, this compound can be used as an adjunctive therapy with other IOP-lowering medications, such as beta-blockers.[4]
-
Issue: Gradual Increase in IOP After a Period of Successful Control with this compound
-
Problem: After an initial period of effective IOP control, a gradual increase in IOP is observed over several months or years.
-
Possible Causes:
-
Natural Progression of Glaucoma: The underlying disease may be worsening, leading to a higher baseline IOP.
-
Patient Adherence: In a clinical trial or real-world setting, adherence to the twice-daily dosing regimen may decrease over time.
-
-
Troubleshooting Steps:
-
Comprehensive Ophthalmic Examination: Conduct a thorough examination to assess for any signs of glaucoma progression, such as changes in the optic nerve head or visual field defects.
-
Review Dosing History: If possible, review the patient's or study participant's dosing diary or use other methods to assess adherence.
-
Consider a "Washout" Period: Under careful medical supervision, a temporary cessation of this compound treatment can help to re-establish the baseline IOP and determine the drug's ongoing contribution to IOP control.
-
Evaluate for Medication Switching: As research indicates, switching to a more potent prostaglandin analogue like latanoprost may provide additional IOP reduction.[2][3]
-
Quantitative Data
Table 1: Summary of Long-Term IOP Reduction with this compound Monotherapy
| Study Duration | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction |
| 2 years | 21.2 | 2.9 | 13.7% |
| 4 years | 14.7 | 2.0 | 13.6% |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol: Assessment of Long-Term IOP Control in a Clinical Study
-
Patient Selection: Recruit patients with a confirmed diagnosis of primary open-angle glaucoma or ocular hypertension. Establish clear inclusion and exclusion criteria.
-
Baseline Measurement: Conduct a comprehensive baseline examination, including at least two diurnal IOP measurements (e.g., at 9 am and 4 pm) using a calibrated Goldmann applanation tonometer. Measure central corneal thickness.
-
Treatment Protocol: Randomize patients to receive this compound isopropyl 0.15% ophthalmic solution twice daily in the study eye(s). The contralateral eye may serve as a control or receive a different treatment, depending on the study design.
-
Follow-up Visits: Schedule follow-up visits at regular intervals (e.g., 1, 3, 6, 12, 18, and 24 months). At each visit, perform diurnal IOP measurements at the same times of day as the baseline measurements.
-
Data Analysis: Analyze the change in mean diurnal IOP from baseline at each follow-up time point. Use appropriate statistical methods to assess the significance of the IOP reduction and to compare the long-term efficacy.
-
Adverse Event Monitoring: Actively monitor and record all ocular and systemic adverse events at each study visit.
Visualizations
Caption: Mechanism of action of this compound on the trabecular meshwork.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. dovepress.com [dovepress.com]
- 3. CONTEXT AND POLICY ISSUES - Prostaglandin Analogues for Ophthalmic Use: A Review of the Comparative Clinical Effectiveness and Cost-Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Prostaglandin analogues in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current status of this compound for the management of glaucoma and the future of its use in the treatment of retinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (Professional Patient Advice) - Drugs.com [drugs.com]
Unoprostone Stability and Degradation: A Technical Support Resource
Welcome to the Technical Support Center for Unoprostone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the degradation pathways of this compound and strategies to prevent them. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound isopropyl?
A1: this compound isopropyl, a prostaglandin (B15479496) F2α analog, primarily degrades through two main pathways: in-vivo metabolic degradation and in-vitro chemical degradation.
-
In-vivo (Metabolic) Degradation: Following ocular administration, this compound isopropyl, which is a prodrug, is rapidly hydrolyzed by esterases in the cornea to its biologically active form, this compound free acid.[1] This active metabolite is then further metabolized into inactive compounds through β-oxidation and ω-oxidation.
-
In-vitro (Chemical) Degradation: Based on the stability of similar prostaglandin F2α analogs and the composition of its commercial formulation, this compound isopropyl is susceptible to chemical degradation primarily through two routes:
-
Hydrolysis: The isopropyl ester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, converting the prodrug into its active free acid form prematurely.
-
Oxidation: The chemical structure of this compound contains functional groups that can be susceptible to oxidation.
-
Q2: What are the known or likely degradation products of this compound?
A2: The primary degradation products depend on the degradation pathway:
-
Hydrolytic Degradation: The main product is this compound free acid.
-
Oxidative Degradation: While specific oxidative degradation products for this compound are not extensively detailed in the public literature, based on related prostaglandin structures, oxidation could potentially occur at the hydroxyl groups or the alkyl side chain.
-
Metabolic Degradation: In a biological system, after hydrolysis to the free acid, further degradation via β- and ω-oxidation leads to various inactive metabolites.[1]
Q3: How can I prevent the degradation of this compound in my experimental solutions?
A3: To maintain the stability of this compound isopropyl in your experimental setups, consider the following preventative measures:
-
pH Control: Maintain the pH of your aqueous solutions within a range of 5.0 to 6.5. The commercial formulation of this compound (Rescula®) is buffered to this pH range, suggesting it is the optimal range for stability.
-
Use of Antioxidants/Chelating Agents: The inclusion of a chelating agent like Edetate Disodium (EDTA) in the commercial formulation suggests that metal-ion-catalyzed oxidation can be a degradation pathway. Adding a small amount of EDTA to your buffers can help mitigate this.
-
Temperature Control: Store stock solutions and experimental samples at recommended temperatures, typically between 2°C and 25°C (36°F to 77°F), and avoid freezing. For long-term storage, refrigeration is generally preferred.
-
Light Protection: While specific data on the photostability of this compound is limited, it is a good practice to protect solutions from direct exposure to light, especially UV light, to prevent potential photodegradation. Use amber vials or wrap containers in foil.
-
Inert Atmosphere: For preparing stock solutions for long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound isopropyl potency in aqueous solution over a short period. | Hydrolysis: The pH of the solution may be outside the optimal stability range (5.0-6.5), leading to rapid hydrolysis of the isopropyl ester. | 1. Verify the pH of your buffer or solution. 2. If necessary, adjust the pH to be within the 5.0-6.5 range using a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer). 3. Prepare fresh solutions more frequently. |
| Appearance of unexpected peaks in HPLC chromatogram during stability studies. | Oxidative Degradation: The solution may be undergoing oxidation due to dissolved oxygen, exposure to metal ions, or high temperatures. | 1. Add a chelating agent such as EDTA (e.g., 0.01-0.05%) to your solutions to sequester metal ions. 2. Prepare solutions using deoxygenated solvents. 3. Store solutions under an inert gas like nitrogen or argon. 4. Ensure storage temperatures are within the recommended range. |
| Inconsistent results in cell-based assays. | Degradation of the active compound: this compound isopropyl may be degrading in the cell culture medium, leading to variable concentrations of the active form. | 1. Check the pH of your cell culture medium and consider if it is contributing to hydrolysis. 2. Minimize the time the compound is in the medium before and during the assay. 3. Prepare fresh dilutions from a stable stock solution for each experiment. |
| Precipitation of this compound isopropyl in aqueous solutions. | Poor Solubility: this compound isopropyl is practically insoluble in water. | 1. Use a co-solvent such as ethanol (B145695) or DMSO to prepare a concentrated stock solution before diluting into your aqueous medium. 2. Consider the use of solubilizing agents like polysorbate 80, which is used in the commercial formulation. |
Data Presentation
Table 1: Summary of this compound Degradation Pathways and Prevention Strategies
| Degradation Pathway | Description | Primary Degradation Product(s) | Prevention Strategies |
| Hydrolysis (Chemical) | Cleavage of the isopropyl ester bond, typically catalyzed by acidic or basic conditions. | This compound Free Acid | - Maintain pH between 5.0 and 6.5. - Avoid strongly acidic or basic conditions. - Store at recommended temperatures (2-25°C). |
| Oxidation (Chemical) | Reaction with oxygen or other oxidizing agents, potentially at the hydroxyl groups or side chains. | Oxidized derivatives of this compound isopropyl or this compound free acid. | - Use antioxidants or chelating agents (e.g., EDTA). - Store under an inert atmosphere (nitrogen or argon). - Protect from light. - Avoid contact with metal ions. |
| Metabolism (In-vivo) | Enzymatic hydrolysis of the isopropyl ester followed by β- and ω-oxidation of the resulting free acid. | This compound Free Acid, followed by various inactive oxidized metabolites. | Not applicable for in-vitro experiments. This is the intended pathway for bioactivation. |
| Photodegradation (Potential) | Degradation upon exposure to light, particularly UV radiation. | Potential photo-isomers or photo-oxidation products. | - Store solutions in light-protected containers (e.g., amber vials). - Minimize exposure to direct light during experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Isopropyl Ophthalmic Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound Isopropyl reference standard
-
This compound Isopropyl ophthalmic solution (or a prepared solution of known concentration)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound solution with 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 1 hour.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the this compound solution in a temperature-controlled oven at 80°C for 48 hours.
-
Cool to room temperature and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dilute both the exposed and control samples to a suitable concentration for HPLC analysis.
-
-
Control Sample:
-
Dilute the this compound solution with the mobile phase to the same concentration as the stressed samples without subjecting it to any stress conditions.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2 for a hypothetical method).
-
Compare the chromatograms of the stressed samples with the control sample to identify and quantify degradation products.
Protocol 2: Hypothetical Stability-Indicating HPLC Method for this compound Isopropyl
This hypothetical method is based on common practices for the analysis of prostaglandin analogs.
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
Validation of the Method: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Degradation pathways of this compound isopropyl.
Caption: Workflow for a forced degradation study.
References
Identifying and mitigating confounding variables in unoprostone research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with unoprostone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate confounding variables in your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound isopropyl is a docosanoid that is believed to lower intraocular pressure (IOP) primarily by increasing the outflow of aqueous humor through the trabecular meshwork.[1][2] Its active metabolite, this compound free acid, activates large-conductance Ca2+-activated K+ (BK) channels.[3][4] This activation leads to hyperpolarization of the trabecular meshwork cells, causing relaxation of the tissue and a subsequent increase in aqueous humor outflow.[2][5] Additionally, this compound has been shown to counteract the effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor that can increase trabecular meshwork contractility.[1][6][7]
Q2: My experimental results with this compound are highly variable. What are the common confounding variables I should consider?
Several factors can introduce variability into your this compound experiments. Key confounding variables to consider include:
-
Baseline Intraocular Pressure (IOP): The IOP-lowering effect of this compound can be dependent on the initial IOP, with a greater reduction often observed in subjects with higher baseline pressures.
-
Diurnal Variation of IOP: IOP naturally fluctuates throughout the day, with the hypotensive effects of this compound potentially being weaker at night and in the early morning.[8][9]
-
Central Corneal Thickness (CCT): CCT can affect the accuracy of IOP measurements obtained with applanation tonometry. Thicker corneas can lead to an overestimation of IOP, while thinner corneas can lead to an underestimation.
-
Concurrent Medications: The use of other ocular hypotensive drugs, particularly other prostaglandin (B15479496) analogs like latanoprost (B1674536), can influence the observed effect of this compound.
-
Patient-Specific Factors: A history of ocular surgeries, such as cataract surgery, can be a significant prognostic factor for the hypotensive effects of this compound.
-
Genetic Factors: Individual genetic variations may contribute to differences in response to this compound.
Q3: I am not observing the expected IOP reduction in my animal models. What are some potential reasons?
Several factors could contribute to a diminished IOP-lowering effect in animal models:
-
Species-Specific Differences: The anatomy and physiology of the aqueous humor outflow pathways can vary significantly between species. The response to this compound observed in one animal model may not be directly translatable to another or to humans.
-
Anesthesia: The type of anesthesia used can influence IOP. It is crucial to use an anesthetic regimen with minimal effects on intraocular pressure or to ensure that the same regimen is used consistently across all experimental groups.
-
Drug Administration Technique: Improper instillation of the eye drops can lead to inconsistent dosing and reduced drug bioavailability. Ensure a standardized and effective administration technique.
-
Tachyphylaxis: Although not extensively reported for this compound, the possibility of developing tolerance with repeated dosing should be considered in long-term studies.
Troubleshooting Guides
Issue: Inconsistent Intraocular Pressure (IOP) Readings
| Potential Cause | Troubleshooting Steps |
| Diurnal Variation | Standardize the time of day for all IOP measurements. For comprehensive studies, consider measuring IOP at multiple time points throughout the day to account for diurnal fluctuations.[8][9] |
| Measurement Technique | Ensure that the tonometer is properly calibrated and that the measurement technique is consistent across all subjects and time points. For applanation tonometry, be mindful of the force applied to the cornea. |
| Central Corneal Thickness (CCT) | Measure the CCT of all subjects. Consider using a correction factor for IOP readings based on CCT or using a tonometer that is less affected by corneal thickness. |
Issue: Unexpected Interactions with Other Medications
| Potential Cause | Troubleshooting Steps |
| Additive or Antagonistic Effects | If using this compound in combination with other drugs, be aware of potential interactions. For instance, co-administration with other prostaglandin analogs may not produce an additive IOP-lowering effect and could even be less effective. Conduct thorough dose-response studies for combination therapies. |
| Washout Period | When transitioning subjects from a previous treatment to this compound, ensure an adequate washout period to eliminate the effects of the prior medication. The duration of the washout period will depend on the half-life of the previous drug. |
Data Presentation
Table 1: Comparative Efficacy of this compound and Other IOP-Lowering Agents
| Drug | Dosage | Baseline IOP (mmHg) | IOP Reduction (mmHg) | IOP Reduction (%) | Study Reference |
| This compound 0.15% | Twice Daily | 25.5 ± 3.3 | 3.9 ± 2.6 | 15% | [10] |
| Latanoprost 0.005% | Once Daily | 25.3 ± 2.8 | 7.2 ± 3.2 | 28% | [10] |
| This compound 0.12% | Twice Daily | ~24.1 | 3.3 | 14% | [11] |
| Latanoprost 0.005% | Once Daily | ~24.1 | 6.7 | 28% | [11] |
| This compound 0.12% | Twice Daily | 23.4 ± 2.0 | 4.1 | ~17.5% | [12] |
| Timolol (B1209231) 0.5% | Twice Daily | 24.4 ± 2.6 | 6.9 | ~28.3% | [12] |
Table 2: Effect of this compound on Aqueous Humor Outflow Facility
| Study Duration | Baseline Outflow Facility (μL/min/mmHg) | Change in Outflow Facility with this compound (μL/min/mmHg) | Study Reference |
| 5 Days | 0.09 ± 0.01 | +0.05 ± 0.01 | [13][14] |
| 28 Days | 0.09 ± 0.01 | +0.08 ± 0.02 | [13][14] |
Experimental Protocols
Measurement of Aqueous Humor Outflow Facility
This protocol is a generalized summary. Researchers should consult detailed publications for specific parameters.
-
Baseline Measurement: On a baseline day, determine IOP using pneumatonometry, aqueous flow and outflow facility using fluorophotometry, and episcleral venous pressure via venomanometry. Uveoscleral outflow can be calculated using the Goldmann equation.
-
Drug Administration: Randomly assign one eye to receive this compound 0.15% and the fellow eye to receive a vehicle control. Administer one drop twice daily in a double-masked fashion.
-
Follow-up Measurements: Repeat all baseline measurements on day 5 (± 2 days) and day 28 (± 2 days) of treatment.
-
Data Analysis: Compare the changes in outflow facility in the this compound-treated eyes to the vehicle-treated eyes and to their respective baseline values using appropriate statistical tests (e.g., paired t-tests).[13][14]
Patch-Clamp Recording of BK Channels in Trabecular Meshwork Cells
This is a representative protocol. Specific voltage steps and solutions may need optimization.
-
Cell Culture: Culture primary human trabecular meshwork (HTM) cells.
-
Whole-Cell Patch-Clamp: Perform whole-cell patch-clamp recordings.
-
Voltage Protocol: Use a voltage protocol that steps from a holding potential (e.g., -40 mV) to various test potentials (e.g., -80 to +100 mV) for a duration of 200 ms.
-
Solutions: Use a control perfusion solution (e.g., Ringer's solution) and an intracellular solution with a defined ionic composition.
-
This compound Application: After establishing a stable baseline recording, perfuse the cells with a solution containing this compound (e.g., 10⁻⁵ M).
-
Data Acquisition and Analysis: Record the resulting currents and analyze the effect of this compound on the current-voltage relationship. To confirm the involvement of BK channels, the specific inhibitor iberiotoxin (B31492) can be used.[1][6]
Mandatory Visualizations
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and endothelin 1 on L-type channel currents in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on diurnal variation of intraocular pressure in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on diurnal variation of intraocular pressure in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized clinical trial of latanoprost and this compound in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-masked, randomized clinical trial comparing latanoprost with this compound in patients with open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of this compound isopropyl 0.12% and timolol maleate 0.5% on diurnal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Increase in outflow facility with this compound treatment in ocular hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for unoprostone storage and handling in the lab
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with best practices for the storage, handling, and experimental use of unoprostone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in a research context?
A1: this compound is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α.[1] In research, it is primarily investigated for its ability to lower intraocular pressure (IOP). Its mechanism of action is believed to involve the enhancement of aqueous humor outflow through both the trabecular meshwork and uveoscleral pathways.[1][2] This is thought to occur through the activation of large-conductance, calcium-activated potassium channels (BK channels) and CIC-2 type chloride channels, leading to the relaxation of the trabecular meshwork.[3][4]
Q2: What is the difference between this compound isopropyl ester and this compound free acid?
A2: this compound isopropyl ester is the prodrug form, which is more lipid-soluble and facilitates absorption across the cornea in ophthalmic applications.[3][5] In the eye, it is rapidly hydrolyzed by esterases to its biologically active form, this compound free acid (also referred to as the M1 metabolite).[3][5][6] For in vitro experiments, researchers may use either the ester or the free acid, depending on the specific research question and cell type.
Q3: What are the recommended storage conditions for this compound?
A3: this compound isopropyl ester should be stored at -20°C for long-term stability (≥ 2 years).[7] The commercially available ophthalmic solution, Rescula®, is stored between 2°C and 25°C (36°F to 77°F).[4][8]
Q4: In which solvents is this compound soluble?
A4: this compound isopropyl ester is a clear, colorless, viscous liquid that is very soluble in organic solvents such as acetonitrile, ethanol, ethyl acetate, isopropanol, dioxane, ether, and hexane.[9] It is practically insoluble in water.[9] Specific solubility data is provided in the table below.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound isopropyl ester.
-
Possible Cause: this compound isopropyl ester is practically insoluble in water.[9] Attempting to dissolve it directly in aqueous buffers or cell culture media will be unsuccessful.
-
Solution: Prepare a concentrated stock solution in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[7][10] Subsequently, this stock solution can be diluted to the final working concentration in the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.1%).
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound. this compound isopropyl ester can be hydrolyzed to its active free acid form.[3][5] The stability of both forms can be affected by pH, temperature, and the presence of enzymes in the experimental system.
-
Solution 1: Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles. When diluting into aqueous solutions for experiments, use the solution promptly.
-
Possible Cause 2: Incorrect final concentration. Pipetting errors when diluting a concentrated stock solution can lead to significant variations in the final experimental concentration.
-
Solution 2: Use calibrated pipettes and perform serial dilutions if necessary to achieve the desired final concentration accurately.
Issue 3: Cell toxicity observed in culture.
-
Possible Cause: The organic solvent used to dissolve this compound (e.g., DMSO, ethanol) may be at a toxic concentration in the final culture medium.
-
Solution: Ensure the final concentration of the organic solvent in your cell culture medium is at a non-toxic level, typically below 0.1%. Run a vehicle control experiment with the same concentration of the solvent to assess its effect on cell viability.
Data Presentation
Table 1: Solubility of this compound Isopropyl Ester
| Solvent | Solubility |
| DMF | 25 mg/mL[7] |
| DMSO | 1 mg/mL[7] |
| Ethanol | 15 mg/mL[7] |
| Water | Practically Insoluble[9] |
| Acetonitrile, Ethyl Acetate, Isopropanol, Dioxane, Ether, Hexane | Very Soluble[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
-
Objective: To prepare a 10 mM stock solution of this compound isopropyl ester in DMSO.
-
Materials:
-
This compound isopropyl ester (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the required amount of this compound isopropyl ester powder. The molecular weight of this compound isopropyl ester is 424.6 g/mol .
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, dissolve 4.25 mg of this compound isopropyl ester in 1 mL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro Treatment of Trabecular Meshwork Cells
-
Objective: To treat cultured human trabecular meshwork (HTM) cells with this compound to study its effect on intracellular signaling.
-
Materials:
-
Cultured HTM cells in appropriate culture medium (e.g., DMEM with 20% FCS).[11]
-
10 mM this compound stock solution in DMSO.
-
Sterile phosphate-buffered saline (PBS).
-
Cell culture plates.
-
-
Procedure:
-
Plate HTM cells at the desired density in cell culture plates and allow them to adhere and grow to the desired confluency.
-
On the day of the experiment, prepare the final working concentrations of this compound by diluting the 10 mM stock solution in fresh, serum-free culture medium. For example, to achieve a final concentration of 10 µM, dilute the stock solution 1:1000.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., for intracellular calcium measurements, this may be a short-term exposure).
-
Proceed with the downstream analysis (e.g., measurement of intracellular calcium).
-
Mandatory Visualization
Caption: this compound's signaling pathway in trabecular meshwork cells.
Caption: Experimental workflow for studying this compound's effects.
References
- 1. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 3. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Rescula (this compound isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Intraocular metabolites of isopropyl this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Refinement of Animal Models for Unoprostone Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of unoprostone testing in animal models of glaucoma.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions to refine your animal models for more accurate this compound testing.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Intraocular Pressure (IOP) Measurements | Inconsistent tonometry techniqueStress-induced IOP fluctuations in animalsDiurnal variation in IOPInadequate animal acclimatization | Standardize tonometer calibration and handling. Ensure the tonometer is perpendicular to the central cornea for each measurement.[1]Handle animals gently and consistently to minimize stress. Allow for an acclimatization period of at least one week before experiments.[1]Measure IOP at the same time each day to account for diurnal rhythms.[2]House rabbits individually in a controlled environment with a regular light-dark cycle.[1] |
| Inconsistent or Lack of IOP Reduction with this compound | Incorrect drug administration or dosageDegradation of this compound solutionAnimal model variability in drug responseInteraction with other medications | Ensure proper topical administration, minimizing contamination of the dropper tip.[3] Verify the concentration and dosing schedule (e.g., 0.15% this compound administered twice daily).[4][5]Store this compound solution as recommended, typically between 2°C to 25°C (36°F to 77°F).[3]Recognize that different species and even strains can have varied responses. Consider the specific characteristics of your chosen model.If other topical ophthalmic drugs are used, administer them at least five minutes apart.[3] |
| Development of Ocular Side Effects (e.g., conjunctival hyperemia, iris pigmentation) | Known side effect of prostaglandin (B15479496) analogsInflammatory response to the vehicle or preservative (e.g., benzalkonium chloride)Underlying ocular conditions in the animal | Monitor for and document all ocular side effects. These are often mild and transient.Consider using a vehicle-only control group to differentiate effects of the active drug from the vehicle.Perform a thorough baseline ophthalmic examination to rule out pre-existing conditions. |
| Difficulty in Establishing a Stable Glaucoma Model | Method of glaucoma induction is not consistently producing elevated IOPSpontaneous recovery of aqueous outflowIndividual animal variation in response to induction | Refine the glaucoma induction protocol. For instance, in rabbit models, intracameral injection of substances like carbomer or α-chymotrypsin can be effective.Monitor IOP regularly post-induction to ensure a stable elevation is achieved before starting treatment.Increase the number of animals in the study to account for biological variability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in lowering intraocular pressure?
A1: this compound isopropyl is a synthetic docosanoid that is hydrolyzed in the eye to its active form, this compound free acid. Its primary mechanism of action is to increase the outflow of aqueous humor through the trabecular meshwork.[6] This is achieved through the activation of large conductance Ca²⁺-activated K⁺ (BK) channels in the trabecular meshwork cells.[6] Activation of these channels leads to hyperpolarization of the cell membrane, which is thought to relax the trabecular meshwork and increase aqueous humor outflow, thereby lowering IOP.[6] this compound also appears to counteract the effects of endothelin-1 (B181129), a potent vasoconstrictor that can increase trabecular meshwork contractility.[7][8]
Q2: Which animal model is most appropriate for this compound testing?
A2: The choice of animal model depends on the specific research question. Rabbits are a commonly used model in glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes, their ease of handling, and cost-effectiveness.[2] However, it's important to note that the sensitivity and localization of prostaglandin receptors in the rabbit eye can differ from humans.[2] Beagle dogs with spontaneous glaucoma are another valuable model, as they more closely mimic the natural progression of the disease in humans.[4][5]
Q3: What are the expected quantitative effects of this compound on IOP in animal models?
A3: The IOP-lowering effect of this compound can vary depending on the animal model, the baseline IOP, and the experimental conditions. In normotensive dogs, 0.12% this compound isopropyl solution caused a significant and long-lasting decrease in IOP, from a baseline of 20.49 +/- 2.02 mm Hg to 15.49 +/- 0.69 mm Hg in the treated eye.[9][10] In glaucomatous beagles, 0.15% this compound administered twice daily resulted in significant IOP reductions, with mean baseline IOP changes of 9.3 +/- 1.4 mmHg to 13.9 +/- 1.4 mmHg over four days.[4][5]
Q4: Are there any known issues with the metabolism of this compound in animal models that could affect experimental outcomes?
A4: Yes, this compound isopropyl is a prodrug that is rapidly hydrolyzed by esterases in the cornea, iris, and ciliary body to its active metabolite, this compound free acid (M1), and further metabolized to M2.[7][11] Unmetabolized this compound isopropyl is generally not detected in ocular tissues.[6][7] The metabolic profile and the concentration of active metabolites can vary between species, which could influence the observed efficacy. It is crucial to consider these metabolic differences when interpreting results and extrapolating them to humans.
Data Presentation
Table 1: Summary of this compound Effects on Intraocular Pressure in Animal Models
| Animal Model | Condition | This compound Concentration & Dosing | Baseline IOP (mmHg) | IOP Reduction (mmHg) | Control Group | Reference |
| Beagle Dog | Spontaneous Glaucoma | 0.15% Twice Daily | 32.8 +/- 5.1 | 9.3 +/- 1.4 to 13.9 +/- 1.4 (over 4 days) | Placebo | [4][5] |
| Beagle Dog | Normotensive | 0.12% Single Dose | 20.49 +/- 2.02 | 5.0 | Placebo | [9][10] |
| Pigmented Rabbit | Laser-induced Ocular Hypertension | 0.12% Twice Daily for 6 days | Not specified | Pre-treatment with this compound diminished the IOP spike caused by ALT | Balanced Salt Solution | [8] |
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in Rabbits via Intracameral Injection of Carbomer
Objective: To create a stable and reproducible model of elevated intraocular pressure (IOP) in rabbits for the evaluation of this compound's efficacy.
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Ketamine (35 mg/kg) and Xylazine (5 mg/kg) for anesthesia
-
Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%)
-
Carbomer 940 (0.25% in sterile saline)
-
30-gauge needle and 1 mL syringe
-
Tonometer (e.g., Tono-Pen)
Procedure:
-
Anesthetize the rabbit with an intramuscular injection of ketamine and xylazine.
-
Instill one drop of proparacaine hydrochloride ophthalmic solution into the conjunctival sac of the eye to be injected.
-
Under aseptic conditions, carefully insert a 30-gauge needle into the anterior chamber at the limbus.
-
Slowly inject 0.1 mL of 0.25% carbomer solution into the anterior chamber.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile cotton swab to prevent leakage.
-
Allow the animal to recover from anesthesia on a warming pad.
-
Monitor IOP daily for the first week and then weekly to confirm sustained elevation. The contralateral eye can serve as a control.
Protocol 2: Evaluation of this compound's Effect on IOP in a Rabbit Glaucoma Model
Objective: To quantify the IOP-lowering effect of this compound ophthalmic solution in a rabbit model of ocular hypertension.
Materials:
-
Rabbits with induced ocular hypertension (from Protocol 1)
-
This compound isopropyl ophthalmic solution (0.15%)
-
Vehicle control (the formulation without this compound)
-
Tonometer
Procedure:
-
After establishing a stable baseline of elevated IOP (at least one week post-induction), randomize the rabbits into a treatment group and a control group.
-
Instill one drop of 0.15% this compound ophthalmic solution into the hypertensive eye of the treatment group rabbits twice daily (e.g., at 8:00 AM and 8:00 PM).
-
Instill one drop of the vehicle control into the hypertensive eye of the control group rabbits on the same schedule.
-
Measure IOP in both eyes of all rabbits at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours after the morning dose) on specific days of the treatment period (e.g., Day 1, Day 7, Day 14).
-
Record and analyze the IOP data to determine the mean IOP reduction from baseline in the this compound-treated group compared to the vehicle-treated group.
Mandatory Visualizations
Caption: this compound's signaling pathway in the trabecular meshwork.
Caption: Experimental workflow for this compound testing in a rabbit glaucoma model.
References
- 1. benchchem.com [benchchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effect of different dose schedules of 0.15% this compound isopropyl on intraocular pressure and pupil size in the glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolites of isopropyl this compound as potential ophthalmic solutions to reduce intraocular pressure in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound isopropyl pretreatment decreases endothelin-1 release and the intra-ocular pressure spike induced by laser trabeculoplasty in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of isopropyl this compound on rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of 0.12% this compound isopropyl (rescula) on intraocular pressure in normotensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unoprostone Experimental Data: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the statistical analysis of unoprostone experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is understood to lower intraocular pressure (IOP) primarily by increasing the outflow of aqueous humor through the trabecular meshwork.[1][2][3] This is in contrast to many other prostaglandin (B15479496) analogs that predominantly enhance uveoscleral outflow.[1][2][3] The mechanism is thought to involve the activation of large-conductance Ca²⁺-activated potassium channels (BK channels), leading to the relaxation of the trabecular meshwork cells.[1][2][4][5]
Q2: What are the key signaling pathways affected by this compound?
This compound's effects are mediated through a distinct signaling pathway that involves the activation of BK channels, which causes hyperpolarization of the cell membrane. This activation appears to be independent of the prostaglandin F (FP) receptor, which is the primary target for many other prostaglandin analogs.[6] this compound has been shown to counteract the effects of endothelin-1 (B181129) (ET-1), a substance that causes contraction of the trabecular meshwork and an increase in intracellular calcium ([Ca²⁺]i).[1][2][4][5] By activating BK channels, this compound helps to prevent the ET-1-induced increase in [Ca²⁺]i.[4][5]
References
- 1. dovepress.com [dovepress.com]
- 2. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Unoprostone Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in cell line responses to unoprostone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound isopropyl is a synthetic docosanoid that reduces intraocular pressure.[1] It is a prodrug that is hydrolyzed by esterases in the cornea and other tissues into its active metabolite, this compound free acid (also known as M1).[2][3][4] The primary mechanism of action is the activation of large-conductance Ca²⁺-activated K⁺ (BK) channels.[2][5][6] This activation leads to hyperpolarization of the cell membrane, which in tissues like the trabecular meshwork, counteracts contractile signals (such as those from endothelin-1) and increases the outflow of aqueous humor.[7][8][9] Unlike many other glaucoma medications, its action is largely independent of prostaglandin (B15479496) FP receptors.[2][6] this compound may also have a local effect on ClC-2 chloride channels.[3]
Q2: We are observing a weaker-than-expected response to this compound in our cell line. What are the potential causes?
A2: A suboptimal response to this compound can stem from several factors related to the specific cell line, culture conditions, or the experimental setup. Key areas to investigate include:
-
Cell Line-Specific Factors:
-
BK Channel Expression: The target of this compound, the BK channel, may be expressed at low levels or be absent in your cell line. The presence of different BK channel splice variants can also affect drug response, as some variants may be less sensitive to this compound.[10]
-
Esterase Activity: this compound isopropyl requires conversion to its active M1 metabolite by cellular esterases.[4] Cell lines with low esterase activity may not efficiently process the prodrug, leading to a diminished effect. Consider using the active M1 metabolite directly to bypass this variable.
-
Endogenous Signaling Pathways: The cellular context, including the expression levels of receptors like the endothelin-1 (B181129) receptor and downstream signaling components, can influence the observable effect of this compound.[7][8]
-
-
Cell Culture and Experimental Conditions:
-
Cell Line Evolution: Cell lines can genetically diverge over time and between different labs, leading to significant changes in drug response.[11][12] Differences in passage number can influence experimental outcomes.[13]
-
Culture Media: Components in the cell culture media, such as certain growth factors or serum, can potentially interfere with the compound or alter cellular signaling pathways, impacting drug stability and response.[14][15]
-
Compound Stability and Concentration: Ensure the this compound solution is properly prepared, stored, and used at an effective concentration. The potency of this compound can be in the nanomolar range for BK channel activation.[5][16]
-
Q3: Our results with this compound are inconsistent between experiments. How can we reduce this variability?
A3: Reproducibility is critical for reliable data.[17] To minimize variability in your cell-based assays, consider the following:
-
Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure consistent seeding density, as this can affect growth rates and drug response.[18]
-
Optimize Assay Protocol: Follow a standardized protocol with consistent incubation times and reagent additions. Every additional step is a potential source of variation.[13] Use an appropriate microplate type (e.g., black plates for fluorescence to reduce background) and ensure your plate reader settings (like gain and focal height) are optimized.[13][19]
-
Implement Proper Controls: Always include positive and negative controls. For this compound studies, a positive control could be a known BK channel activator or an experiment confirming the cells respond to a contractile agent that this compound is expected to inhibit, like endothelin-1.[7][8] A vehicle-only control (e.g., DMSO) is essential.
-
Automate When Possible: Automation of liquid handling and other repetitive steps can significantly reduce human error and variability.[15]
Q4: Does this compound isopropyl need to be metabolized to be active?
A4: Yes. This compound isopropyl is a prodrug that is readily hydrolyzed by esterases in ocular tissues and cultured cells to its biologically active form, this compound free acid (M1).[2][3][4] Both this compound isopropyl and the M1 metabolite are potent activators of BK channels.[2][5] If you suspect low esterase activity in your cell line is causing variability, using the M1 metabolite directly can provide a more consistent response.
Troubleshooting Guides
Guide 1: Investigating Low Potency or Lack of Effect
If this compound is not producing the expected biological effect, follow this workflow to identify the root cause.
Caption: Troubleshooting workflow for low this compound efficacy.
Guide 2: Key Factors Contributing to Experimental Variability
Understanding the sources of variability is the first step to controlling them. This guide highlights the primary areas of concern in cell-based assays.
Caption: Key factors contributing to experimental variability.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's effects.
Table 1: Potency of this compound on BK Channels in Different Human Cell Lines
| Compound | Cell Line | EC₅₀ (nM) | Reference |
|---|---|---|---|
| This compound Isopropyl | Human Trabecular Meshwork (HTMC) | 0.51 ± 0.03 | [5][16] |
| This compound Isopropyl | Human Cortical Neuronal (HCN-1A) | 0.6 ± 0.2 | [6] |
| M1 Metabolite | Human Trabecular Meshwork (HTMC) | 0.52 ± 0.03 | [5] |
| M1 Metabolite | Human Cortical Neuronal (HCN-1A) | 0.61 ± 0.06 | [5][16] |
| M1 Metabolite | Pulmonary Artery Smooth Muscle (PASMC) | 0.46 ± 0.04 |[5] |
Table 2: Functional Effects of this compound on Ocular Tissues
| Effect | Tissue | Conditions | Result | Reference |
|---|---|---|---|---|
| Inhibition of Contraction | Bovine Trabecular Meshwork | vs. Endothelin-1 | Almost complete inhibition | [7][8] |
| Inhibition of Contraction | Bovine Ciliary Muscle | vs. Endothelin-1 | Almost complete inhibition | [7][8] |
| Blockade of [Ca²⁺]i Increase | Human Trabecular Meshwork | vs. Endothelin-1 | Almost completely blocked increase from 679 nM to 178 nM | [7][8] |
| Increase of Outward Current | Human Trabecular Meshwork | Patch-Clamp Recording | ~200% increase in current amplitude |[7][8] |
Signaling Pathway
This compound acts primarily by activating BK channels, which counteracts the contractile signaling of pathways like the one initiated by Endothelin-1 (ET-1).
Caption: this compound and Endothelin-1 signaling pathways.
Key Experimental Protocols
Protocol 1: Intracellular Calcium Measurement using Fura-2 AM
This protocol outlines the measurement of intracellular calcium ([Ca²⁺]i) changes in response to this compound and other agents.[7][8]
-
Cell Preparation: Plate cells on glass coverslips and allow them to reach the desired confluency (e.g., 80-90%).
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in the same buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with the buffer to remove extracellular Fura-2 AM.
-
Measurement: Mount the coverslip in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm, and record the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.
-
Experimental Procedure:
-
Establish a stable baseline reading.
-
Perfuse the cells with a control substance (e.g., ET-1) to induce a calcium increase.
-
After washout or in a separate experiment, pre-incubate the cells with this compound (e.g., 10⁻⁵ M) for a defined period.
-
Challenge the this compound-treated cells with the same control substance (e.g., ET-1) and record the response.
-
-
Analysis: Compare the peak F340/F380 ratio in the presence and absence of this compound to determine its inhibitory effect.
Protocol 2: Whole-Cell Patch-Clamp for BK Channel Activity
This protocol is for measuring ion channel currents to directly assess the effect of this compound on BK channel activity.[2][5]
-
Cell Preparation: Use cells cultured on glass coverslips.
-
Electrode Preparation: Pull micropipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place the coverslip in a recording chamber on an inverted microscope. Perfuse with an extracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Data Acquisition:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply a series of voltage steps (e.g., from -80 mV to +130 mV) to elicit ion channel currents.
-
Record the resulting currents using an amplifier and digitizer.
-
-
Experimental Procedure:
-
Record baseline currents.
-
Perfuse the cell with a solution containing this compound or its M1 metabolite at the desired concentration (e.g., 10 nM).
-
Record currents again in the presence of the drug.
-
To confirm the current is through BK channels, apply a specific BK channel blocker like iberiotoxin (B31492) (IbTX) and observe the inhibition of the drug-induced current.[7][8]
-
-
Analysis: Measure the change in current amplitude at specific voltages to quantify the effect of this compound. Calculate the EC₅₀ from a dose-response curve.
References
- 1. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Rescula (this compound isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. This compound reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. cellgs.com [cellgs.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 18. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
Optimizing incubation times for unoprostone in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing unoprostone in cell culture experiments.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on target cells. | 1. Sub-optimal Incubation Time: The duration of treatment may be too short for the desired cellular response to manifest. 2. Incorrect Concentration: The concentration of this compound may be too low to elicit a response. 3. Cell Line Insensitivity: The cell line may not express the necessary channels (e.g., BK channels) for this compound to act upon. 4. Compound Inactivity: The this compound stock solution may have degraded. | 1. Optimize Incubation Time: Perform a time-course experiment (see Experimental Protocols section). For signaling events, shorter times (e.g., 0.5-6 hours) may be sufficient, while viability or gene expression assays may require longer incubations (24-72 hours). 2. Optimize Concentration: Perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 10 µM).[1][2][3] 3. Cell Line Characterization: Confirm the expression of BK channels in your cell line via techniques like Western Blot or qPCR. 4. Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a validated stock for each experiment. |
| High levels of cell death observed, even at low this compound concentrations. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 2. Prolonged Incubation: Extended exposure to the compound, even at low concentrations, can lead to off-target effects and cytotoxicity. | 1. Vehicle Control: Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO) and run a vehicle-only control. 2. Reduce Maximum Incubation Time: Test earlier time points (e.g., 24h and 48h instead of 72h). |
| Inconsistent or variable results between experiments. | 1. Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect cellular responses. 2. Compound Preparation: Inconsistent preparation of this compound dilutions. | 1. Standardize Protocols: Use cells within a consistent passage number range and seed at the same density for all experiments. Ensure cells are in a logarithmic growth phase. 2. Consistent Dilutions: Prepare fresh serial dilutions of this compound for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in cell culture?
A1: this compound isopropyl is the prodrug, which is hydrolyzed by cellular esterases to its active form, this compound free acid.[4] Its primary mechanism involves the activation of large-conductance Ca2+-activated K+ (BK) channels.[1][5] This activation leads to hyperpolarization of the cell membrane.[2] In some cell types, this compound can also modulate intracellular calcium levels by preventing increases in response to stimuli like endothelin-1.[6][7]
Q2: What is a good starting point for a time-course experiment to optimize this compound incubation?
A2: The starting point depends on the biological endpoint. For assessing more immediate signaling events, such as changes in ion channel activity or intracellular calcium, shorter incubation times are recommended. For cellular endpoints like cell viability or changes in gene expression, longer incubation times are typically necessary. A suggested range is:
-
Signaling Assays (e.g., patch-clamp, calcium imaging): 30 minutes to 6 hours.[8]
-
Cell Viability/Proliferation Assays: 24, 48, and 72 hours.[9][10]
Q3: How does this compound's concentration influence the optimal incubation time?
A3: The rate of the biological effect is dependent on both time and concentration. At higher concentrations, the desired effect may be observed at earlier time points. Conversely, lower, more physiologically relevant concentrations may require longer incubation times to elicit a significant response. It is advisable to perform time-course experiments at a concentration around the expected half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Q4: Should the cell culture medium be changed during a long incubation period with this compound?
A4: For incubation times extending beyond 48 hours, it is good practice to consider refreshing the medium containing this compound. This ensures that the compound concentration remains stable and that nutrients are not depleted, which could otherwise confound the experimental results.
Experimental Protocols
Protocol: Optimizing this compound Incubation Time for Cell Viability Assays
This protocol outlines a method to determine the optimal incubation time for this compound in a cell viability assay (e.g., MTT or CellTiter-Glo®).
1. Cell Seeding:
- Culture your cells of interest to ~80% confluency.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment.
2. This compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
- Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).
3. Treatment and Incubation:
- Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours).
- Remove the existing medium from the cells and add the this compound dilutions and controls to the appropriate wells.
- Incubate the plates at 37°C and 5% CO₂ for the designated time periods.
4. Cell Viability Assay:
- At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions.
5. Data Analysis:
- Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.
- Plot the percent viability against the log of the this compound concentration for each incubation time.
- Use non-linear regression to determine the IC50 value at each time point.
- The optimal incubation time is the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Optimizing Incubation Time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Mechanism of this compound-induced cytosolic Ca2+ mobility in cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of isopropyl this compound ophthalmic solution on cultured rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Unoprostone Therapeutic Index Improvement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to improve the therapeutic index of unoprostone. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound's therapeutic index?
This compound isopropyl is an effective ocular hypotensive agent, but its therapeutic index is primarily limited by two factors:
-
Lower Efficacy Compared to Other Prostaglandin (B15479496) Analogs: this compound generally produces a more modest reduction in intraocular pressure (IOP) than other prostaglandin analogs like latanoprost (B1674536).[1][2][3] Clinical studies show that this compound 0.15% monotherapy lowers IOP by approximately 3–4 mmHg from a baseline of 23 mmHg, which corresponds to a 10%-25% reduction.[1][4] In contrast, agents like latanoprost can lower IOP by 25%-32%.
-
Local Side Effects: While generally well-tolerated, common side effects include burning or stinging upon instillation, dry eyes, itching, and conjunctival hyperemia.[1][2] Although severe side effects are rare, these local tolerability issues can impact patient compliance.
Improving the therapeutic index involves strategies that either enhance its efficacy, allowing for lower doses, or reduce its local side effects.
Q2: What are the main strategies to improve the therapeutic index of this compound?
There are three primary strategies being explored to enhance the therapeutic index of this compound:
-
Advanced Drug Delivery Systems: Formulating this compound into nano-carriers like nanoparticles, liposomes, or microemulsions can improve its solubility, enhance corneal penetration, and provide sustained release. This can lead to greater efficacy at the same concentration and potentially reduce side effects by minimizing peak drug exposure.
-
Combination Therapy: Using this compound as an adjunctive therapy with other classes of glaucoma medications, such as beta-blockers (e.g., timolol), can achieve a greater IOP-lowering effect than either agent alone.[1][5] This allows for targeting different mechanisms of aqueous humor dynamics simultaneously.
-
Structural Modification (Prodrug Approach): Although less explored for this compound specifically compared to other prostaglandins, modifying its chemical structure to create a prodrug could enhance its lipophilicity for better corneal penetration.[6][7][8] The prodrug would then be converted to the active this compound free acid by esterases within the cornea.[4]
Q3: How does the mechanism of action of this compound differ from other prostaglandin analogs, and how does this affect improvement strategies?
This compound's mechanism is distinct from other prostaglandin F2α analogs. While it has weak affinity for the FP receptor (the primary target for drugs like latanoprost), its main IOP-lowering effect is believed to be mediated by activating Big Potassium (BK) channels and ClC-2 chloride channels in the trabecular meshwork.[1][4][9][10] This increases aqueous humor outflow through the conventional (trabecular) pathway.[1][2]
This unique mechanism has important implications:
-
Combination Therapy: Because it acts on a different pathway than beta-blockers (which reduce aqueous production) or other prostaglandin analogs (which primarily enhance uveoscleral outflow), there is a strong rationale for combination therapy.
-
Structural Modification: Attempts to improve efficacy by increasing affinity for the FP receptor might alter its primary mechanism of action. A more effective strategy could be to design analogs that are more potent activators of BK or ClC-2 channels.
Troubleshooting Guides
Problem 1: Low efficacy observed in preclinical models with standard this compound solution.
-
Possible Cause: Poor corneal penetration and rapid precorneal clearance of the standard aqueous solution. This compound isopropyl is oily and practically insoluble, which can limit its bioavailability.
-
Suggested Solution: Develop an advanced formulation to improve drug delivery. A nanoemulsion or nanoparticle-based system can enhance bioavailability.
-
Actionable Advice: Formulate this compound into polymeric nanoparticles. This can increase residence time on the ocular surface and facilitate transport across the corneal epithelium. See the detailed protocol below for preparing this compound-loaded nanoparticles.
-
Problem 2: High variability in intraocular pressure (IOP) reduction between experimental subjects.
-
Possible Cause: Inconsistent dosing or poor formulation stability. Aggregation of nanoparticles or instability of an emulsion can lead to inconsistent drug concentration being delivered with each drop.
-
Suggested Solution: Characterize your formulation thoroughly before in-vivo testing.
-
Actionable Advice:
-
Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of your nanoparticles using Dynamic Light Scattering (DLS). A PDI value below 0.3 indicates a homogenous and stable formulation.
-
Zeta Potential: Measure the zeta potential to assess surface charge and predict long-term stability. A zeta potential greater than |±30 mV| is generally considered stable.[11]
-
Encapsulation Efficiency: Determine the percentage of this compound successfully encapsulated within the nanoparticles to ensure a consistent drug load.
-
-
Problem 3: Additive effect in combination therapy with timolol (B1209231) is lower than expected.
-
Possible Cause: The baseline IOP after timolol monotherapy may already be significantly lowered, reducing the observable additive effect of this compound. Alternatively, there could be formulation incompatibility if the drugs are being co-formulated.
-
Suggested Solution: Review the experimental design and baseline data.
-
Actionable Advice:
-
Ensure that the baseline IOP on timolol monotherapy is established and stable before adding this compound. Studies have shown that this compound can add a further 12.3% reduction in IOP to a timolol-treated baseline.[5]
-
If administering separately, ensure at least a 5-minute interval between instilling different eye drops to prevent washout.[4]
-
Refer to published data (Table 1) to set realistic expectations for the magnitude of the additive effect.
-
-
Data Presentation
Table 1: Efficacy of this compound in Monotherapy and Combination Therapy
| Study / Comparison | Drug Regimen | Baseline IOP (mmHg) | IOP Reduction (mmHg) | Percentage IOP Reduction |
| Monotherapy | ||||
| Nordmann et al. | This compound 0.15% BID | ~24 | 3 - 4 | 18% - 20% |
| Stewart et al. | This compound 0.12% BID | 23.4 ± 2.0 | 4.1 | ~17.5% |
| Stewart et al. | Timolol 0.5% BID | 24.4 ± 2.6 | 6.9 | ~28.3% |
| Adjunctive Therapy to Timolol | ||||
| Hommer et al. | This compound 0.15% BID | ~22 (on Timolol) | 2.7 | 12.3% |
| Hommer et al. | Brimonidine (B1667796) 0.2% BID | ~22 (on Timolol) | 2.8 | 12.5% |
| Hommer et al. | Dorzolamide (B1670892) 2.0% TID | ~22 (on Timolol) | 3.1 | 14.4% |
Data synthesized from clinical trials.[1][5][12]
Table 2: Hypothetical Characteristics of this compound-Loaded Nanoparticle Formulations
| Formulation Parameter | Target Value | Rationale |
| Particle Size (Z-average) | 150 - 250 nm | Small enough to avoid irritation and enhance penetration, large enough for sufficient drug loading.[13] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow size distribution and formulation homogeneity. |
| Zeta Potential | > |±30 mV| | High surface charge prevents particle aggregation and improves stability.[11] |
| Encapsulation Efficiency | > 80% | Ensures a high percentage of the drug is successfully loaded into the nanoparticles. |
| Drug Loading | 1% - 5% (w/w) | Balances therapeutic dose requirements with nanoparticle stability. |
These are target values based on general principles of ophthalmic nanoparticle formulation. Actual results will vary based on the specific polymers and methods used.
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes the preparation of this compound-loaded nanoparticles using the nanoprecipitation (solvent displacement) method, which is suitable for hydrophobic drugs like this compound isopropyl.
Materials:
-
This compound Isopropyl
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl Alcohol (PVA)
-
Acetone (organic solvent)
-
Deionized Water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 5 mg of this compound Isopropyl in 5 mL of acetone.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water. This will act as a stabilizer.
-
-
Nanoprecipitation:
-
Using a syringe pump for a consistent flow rate, inject the organic phase dropwise into the aqueous phase under moderate magnetic stirring (e.g., 600 rpm).
-
A milky suspension will form instantly as the polymer and drug precipitate into nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of acetone.
-
-
Nanoparticle Recovery:
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Discard the supernatant, which contains the non-encapsulated drug and excess stabilizer.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice to remove any residual PVA.
-
-
Final Formulation:
-
Resuspend the final nanoparticle pellet in a suitable sterile aqueous vehicle for characterization and in-vitro/in-vivo testing. For long-term storage, nanoparticles can be lyophilized.
-
Figure 1. Workflow for preparing this compound-loaded nanoparticles.
Protocol 2: In-Vitro Drug Release Study
This protocol uses a dialysis membrane method to evaluate the release kinetics of this compound from the nanoparticle formulation.
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Shaking water bath or incubator
-
HPLC for drug quantification
Procedure:
-
Sample Preparation:
-
Accurately measure 1 mL of the this compound-loaded nanoparticle suspension and place it inside a dialysis bag.
-
Securely seal both ends of the bag.
-
-
Release Medium:
-
Place the dialysis bag into a beaker containing 100 mL of PBS (pH 7.4), which acts as the release medium.
-
-
Incubation:
-
Place the beaker in a shaking water bath set to 37°C and 100 rpm to simulate physiological conditions and ensure sink conditions.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
-
Quantification:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a release profile.
-
This compound Signaling Pathway
This compound's primary mechanism involves the activation of BK channels in the trabecular meshwork, leading to cell hyperpolarization and relaxation, which increases aqueous outflow. This pathway is distinct from FP receptor-mediated pathways used by other prostaglandins.
Figure 2. Simplified signaling pathway for this compound's effect on IOP.
References
- 1. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound (Professional Patient Advice) - Drugs.com [drugs.com]
- 5. This compound as adjunctive therapy to timolol: a double masked randomised study versus brimonidine and dorzolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADVANCES IN THE USE OF PRODRUGS FOR DRUG DELIVERY TO THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 10. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of this compound isopropyl 0.12% and timolol maleate 0.5% on diurnal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Validation & Comparative
Unoprostone and Travoprost: A Comparative Analysis of Efficacy in Intraocular Pressure Reduction
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental data of unoprostone and travoprost (B1681362) for the reduction of intraocular pressure (IOP).
In the landscape of glaucoma therapeutics, prostaglandin (B15479496) analogues have established themselves as a cornerstone of treatment, effectively lowering intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. Among these, this compound and travoprost have distinct profiles in terms of their efficacy and mechanism of action. This guide provides a detailed comparison of these two agents, supported by experimental data, to inform research and development in ophthalmology.
Quantitative Comparison of IOP-Lowering Efficacy
Direct head-to-head clinical trials comparing this compound and travoprost are limited. However, a comparative analysis can be extrapolated from studies evaluating each drug against a common comparator, latanoprost (B1674536). Clinical evidence consistently demonstrates that travoprost has a comparable or slightly superior IOP-lowering effect to latanoprost.[1][2][3] Conversely, multiple studies have concluded that this compound is less effective at reducing IOP than latanoprost.[4][5][6] Therefore, it can be inferred that travoprost is a more potent agent for IOP reduction than this compound.
| Drug Class | Prostaglandin Analogue | Docosanoid |
| Drug | Travoprost | This compound Isopropyl |
| Typical Concentration | 0.004% | 0.15% |
| Dosing Frequency | Once daily | Twice daily[4][5][7] |
| Reported IOP Reduction (from baseline) | 25% - 35%[1][8] | 10% - 25%[9] |
| Relative Efficacy | Generally considered more potent | Generally considered less potent[9] |
Note: The IOP reduction percentages are approximate and can vary based on baseline IOP, patient population, and study design.
Mechanisms of Action: Distinct Signaling Pathways
While both this compound and travoprost ultimately lead to a decrease in IOP by enhancing aqueous humor outflow, their underlying molecular mechanisms differ significantly.
Travoprost , a synthetic analog of prostaglandin F2α, is a prodrug that is hydrolyzed in the cornea to its active form, travoprost free acid.[8][10] This active metabolite is a selective agonist for the prostaglandin F (FP) receptor.[8][11] Activation of the FP receptor in the ciliary muscle and trabecular meshwork initiates a signaling cascade that leads to the remodeling of the extracellular matrix, primarily increasing the uveoscleral outflow of aqueous humor.[8][10] There is also evidence to suggest a secondary effect on the trabecular meshwork outflow pathway.[8]
This compound , a docosanoid, has a more complex and debated mechanism of action.[9] While it was initially thought to act on the FP receptor, it has weak activity at this receptor.[9] More recent evidence suggests that this compound's primary effect is on the conventional (trabecular meshwork) outflow pathway.[9][12][13] It is believed to activate large-conductance calcium-activated potassium channels (BK channels) and CIC-2 chloride channels in the trabecular meshwork cells.[7][9][13][14] This activation leads to hyperpolarization of the cell membrane and relaxation of the trabecular meshwork, thereby increasing aqueous humor outflow.[9][14] This distinct mechanism has led the FDA to no longer classify this compound as a prostaglandin analog.[9]
Below are diagrams illustrating the signaling pathways for travoprost and this compound.
References
- 1. ophed.net [ophed.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. A double-masked, randomized clinical trial comparing latanoprost with this compound in patients with open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized clinical trial of latanoprost and this compound in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative clinical study of latanoprost and isopropyl this compound in Japanese patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 11. Travoprost - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 13. Rescula (this compound isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Head-to-Head Comparison: Unoprostone vs. Bimatoprost in Ocular Hypotensive Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of unoprostone and bimatoprost (B1667075), two therapeutic agents employed in the management of elevated intraocular pressure (IOP). The following sections detail their mechanisms of action, receptor pharmacology, clinical efficacy, and safety profiles, supported by experimental data from preclinical and clinical investigations.
Introduction
This compound isopropyl and bimatoprost are both lipid-derived compounds utilized in ophthalmology to lower intraocular pressure, a primary risk factor in the progression of glaucoma. While both are effective, they exhibit distinct pharmacological profiles, influencing their clinical application and efficacy. This compound is a docosanoid, a 22-carbon derivative of docosahexaenoic acid, while bimatoprost is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2α.[1][2] This fundamental structural difference underpins their varied mechanisms of action and receptor interactions.
Mechanism of Action and Receptor Pharmacology
The primary distinction between this compound and bimatoprost lies in their proposed mechanisms for increasing aqueous humor outflow, the fluid that maintains pressure within the eye.
This compound is thought to primarily enhance aqueous humor outflow through the trabecular meshwork pathway .[3][4][5] Its mechanism is not fully elucidated but is believed to involve the activation of large-conductance calcium-activated potassium channels (BK channels) and CIC-2 chloride channels.[3][5] This activation leads to a hyperpolarization of trabecular meshwork cells, contributing to their relaxation and thereby increasing the outflow of aqueous humor. Notably, this compound has a weak affinity for the prostaglandin F2α (FP) receptor, which distinguishes it from many other prostaglandin analogs.[2][3][6]
Bimatoprost , in contrast, is a potent agonist of the prostaglandin FP receptor .[4] Its IOP-lowering effect is primarily attributed to an increase in aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways .[7] The activation of FP receptors in the ciliary muscle and trabecular meshwork is thought to remodel the extracellular matrix, reducing hydraulic resistance and facilitating fluid drainage.[8]
The differing receptor affinities and signaling pathways are visually represented below.
Comparative Efficacy in Intraocular Pressure Reduction
| Parameter | This compound | Bimatoprost | Reference |
| Typical IOP Reduction | 10% - 25% from baseline | 25% - 35% from baseline | [6],[2] |
| Receptor Affinity (FP Receptor) | Weak | Potent Agonist | [3],[4] |
| Dosing Frequency | Typically twice daily | Once daily | [2] |
Key Comparative Clinical Trial Data (Indirect Comparison):
A study by Sponsel et al. (2002) comparing latanoprost (B1674536) and this compound found that latanoprost produced a nearly two-fold greater reduction in IOP.[5][9] In separate trials, bimatoprost has been shown to be at least as effective, and in some cases more effective, than latanoprost in IOP reduction.[2][10][11] For instance, a study by Gandolfi et al. (2001) found that bimatoprost provided lower mean pressures than latanoprost.[3][10] Taken together, this suggests a higher efficacy for bimatoprost over this compound.
| Study | Drug(s) | Mean IOP Reduction from Baseline |
| Sponsel et al. (2002) | This compound 0.15% BID | 1.6 mmHg (morning) |
| Latanoprost 0.005% QD | 2.6 mmHg (morning) | |
| Gandolfi et al. (2001) | Bimatoprost 0.03% QD | Statistically superior to latanoprost in achieving low target pressures |
| Parrish et al. (2003) | Bimatoprost 0.03% QD | 8.7 ± 0.3 mmHg (8 AM) |
| Latanoprost 0.005% QD | 8.6 ± 0.3 mmHg (8 AM) |
Experimental Protocols
Below are summaries of the methodologies from key comparative studies.
4.1 Sponsel et al. (2002): Latanoprost vs. This compound
-
Study Design: A single-center, institutional randomized clinical trial.
-
Participants: 25 adults with bilateral open-angle glaucoma or glaucoma suspect status.
-
Protocol: Following a washout period, patients received this compound 0.15% in one eye and latanoprost 0.005% in the other. This compound was administered twice daily (8 AM and 8 PM), and latanoprost was administered once daily (8 PM) with a placebo in the morning.
-
Outcome Measures: Intraocular pressure, pulsatile ocular blood flow, contrast sensitivity, frequency doubling technology, and Humphrey 10-2 perimetry were measured in the morning and afternoon at baseline and after 28 days.
-
Statistical Analysis: A two-tailed paired t-test was used to determine differences for each measured variable.[9]
4.2 Gandolfi et al. (2001): Bimatoprost vs. Latanoprost
-
Study Design: A multicenter, randomized, investigator-masked, parallel-group trial.
-
Participants: Patients with glaucoma or ocular hypertension.
-
Protocol: Patients were randomized to receive either bimatoprost 0.03% (n=119) or latanoprost 0.005% (n=113) once daily in the evening for 3 months.
-
Outcome Measures: The primary outcome measures were mean IOP and the percentage of patients achieving an IOP of 17 mmHg or lower at 8:00 AM. Secondary outcomes included diurnal IOP measurements and safety assessments.
-
Statistical Analysis: Not detailed in the abstract.[3]
4.3 Parrish et al. (2003): Latanoprost, Bimatoprost, and Travoprost (B1681362)
-
Study Design: A 12-week, randomized, parallel-group, masked-evaluator multicenter study.
-
Participants: 411 patients with open-angle glaucoma or ocular hypertension with an IOP ≥23 mmHg in at least one eye after washout.
-
Protocol: Patients were randomized to receive latanoprost 0.005%, bimatoprost 0.03%, or travoprost 0.004% once daily in the evening.
-
Outcome Measures: The primary efficacy outcome was the change in 8:00 AM IOP from baseline to week 12. IOP was measured in triplicate at 8:00 AM, 12 noon, 4:00 PM, and 8:00 PM at baseline, week 6, and week 12. Conjunctival hyperemia was also graded.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare adjusted mean IOP reductions.[6]
Safety and Tolerability
Both this compound and bimatoprost are generally well-tolerated, with most side effects being localized to the eye.
Common Side Effects of this compound:
-
Burning/stinging upon instillation
-
Dry eyes
-
Itching
-
Increased eyelash length[11]
Common Side Effects of Bimatoprost:
-
Conjunctival hyperemia (redness)
-
Eyelash growth
-
Ocular pruritus (itching)
-
Iris hyperpigmentation (darkening of the iris)
-
Periorbital skin hyperpigmentation
Notably, this compound is reported to have a more favorable ocular side effect profile compared to other prostanoids, which may be attributed to its lower affinity for the FP receptor.[6]
Conclusion
In a head-to-head comparison, bimatoprost demonstrates superior efficacy in lowering intraocular pressure compared to this compound. This is primarily due to its potent agonism at the FP receptor and its dual mechanism of action, enhancing both uveoscleral and trabecular meshwork outflow. This compound, with its distinct mechanism of action and weaker FP receptor affinity, offers a more modest IOP reduction but may present a more favorable side effect profile for some patients. The choice between these agents in a clinical or developmental context will depend on the desired level of IOP reduction and the patient's or subject's tolerance to potential side effects. Further direct comparative studies would be beneficial to more precisely quantify the differences in their clinical performance and long-term outcomes.
References
- 1. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and this compound on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Three-month comparison of bimatoprost and latanoprost in patients with glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist activity of bimatoprost, travoprost, latanoprost, this compound isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of bimatoprost, latanoprost, and travoprost in healthy subjects. A crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparative effects of latanoprost (Xalatan) and this compound (Rescula) in patients with open-angle glaucoma and suspected glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unoprostone's Neuroprotective Efficacy in In Vivo Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo neuroprotective effects of unoprostone, with a focus on experimental data and methodologies against other neuroprotective agents.
This compound, a synthetic docosanoid, has demonstrated promising neuroprotective capabilities in various preclinical in vivo models of retinal damage. Its mechanisms of action, primarily centered on the activation of large-conductance calcium-activated potassium (BK) channels, differentiate it from other classes of neuroprotective agents. This guide synthesizes available in vivo data to validate and compare its neuroprotective performance.
Comparative Efficacy in In Vivo Models of Retinal Neurodegeneration
Direct in vivo comparative studies of this compound against other neuroprotective agents are limited. However, by examining data from similar experimental models, an assessment of its potential can be made. A key area of investigation is the protection of retinal ganglion cells (RGCs) in models of glaucoma and optic nerve injury.
Retinal Ganglion Cell Survival in a Rat Model of Experimental Glaucoma
A study in a rat model of experimental glaucoma induced by episcleral vein cauterization provides valuable comparative data on RGC survival with other neuroprotective agents, namely the prostaglandin (B15479496) analog latanoprost (B1674536) and the alpha-2 adrenergic agonist brimonidine. In this model, elevated intraocular pressure (IOP) leads to progressive RGC loss.
| Treatment Group | Mean RGC Survival (%) | IOP Reduction (%) | Animal Model | Duration |
| Latanoprost | 94.7 ± 3.7 | ~22% | Rat (Episcleral Vein Cauterization) | 12 weeks |
| Brimonidine | 103.7 ± 2.7 | No significant reduction | Rat (Episcleral Vein Cauterization) | 12 weeks |
| Vehicle Control | 78.9 ± 3.2 | N/A | Rat (Episcleral Vein Cauterization) | 12 weeks |
Data sourced from a study evaluating neuroprotection in a rat model of glaucoma. It is important to note that this compound was not directly tested in this specific comparative study. The data for Latanoprost and Brimonidine is provided for a comparative context within a relevant in vivo model.
Axon Regeneration in a Feline Optic Nerve Crush Model
This compound has been investigated for its potential to promote axon regeneration, a critical aspect of neuroprotection and functional recovery. In a study utilizing an adult cat optic nerve crush model, intravitreal injection of this compound demonstrated a significant promotion of optic nerve fiber regeneration beyond the crush site.
| Treatment Group | Outcome | Animal Model | Duration |
| This compound (3 µM) | Promoted regeneration of crushed optic nerve fibers | Adult Cat (Optic Nerve Crush) | 14 days |
| Vehicle Control | Almost no fiber extension beyond the crush site | Adult Cat (Optic Nerve Crush) | 14 days |
This study highlights a unique neuro-regenerative potential of this compound; however, it did not include a direct comparison with other neuroprotective agents in the same model.
Photoreceptor Protection in a Rat Model of Light-Induced Damage
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Rat Model of Experimental Glaucoma
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Glaucoma: Ocular hypertension is induced by cauterizing three episcleral veins in one eye. This method leads to a sustained elevation of IOP.
-
Treatment Groups:
-
Latanoprost: Topical administration of latanoprost solution.
-
Brimonidine: Intraperitoneal injection of brimonidine.
-
Control: Administration of a vehicle solution.
-
-
Drug Administration: Treatments are administered for a period of 12 weeks.
-
Quantification of RGC Survival:
-
Two days prior to the end of the experiment, RGCs are retrogradely labeled by injecting a fluorescent tracer (e.g., Fluorogold) into the superior colliculi.
-
Following euthanasia, the retinas are dissected, flat-mounted, and examined under a fluorescence microscope.
-
The number of labeled RGCs is counted in predefined areas of the retina to determine the average RGC density.
-
RGC survival is expressed as a percentage relative to the contralateral, untreated eye.
-
Feline Optic Nerve Crush Model
-
Animal Model: Adult domestic cats.
-
Surgical Procedure:
-
The optic nerve is exposed intraorbitally.
-
A standardized crush injury is induced using calibrated forceps applied to the optic nerve for a specific duration.
-
-
Treatment:
-
A single intravitreal injection of this compound (3 µM final concentration) is administered immediately after the crush injury.
-
The control group receives an intravitreal injection of a vehicle solution.
-
-
Assessment of Axon Regeneration:
-
Fourteen days post-injury, an anterograde tracer (e.g., horseradish peroxidase) is injected into the vitreous to label regenerating axons.
-
Two days after tracer injection, the animals are euthanized, and the optic nerves are dissected.
-
Longitudinal sections of the optic nerve are prepared and processed to visualize the tracer.
-
The number and extent of labeled axons extending beyond the crush site are quantified microscopically.[1][2]
-
References
Unoprostone's side effect profile compared to other prostaglandin analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profile of unoprostone with other leading prostaglandin (B15479496) analogs—latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075). The information is supported by experimental data from clinical trials and preclinical studies.
This compound isopropyl, a docosanoid and a synthetic analog of prostaglandin F2α, presents a distinct side effect profile when compared to other prostaglandin analogs commonly used in the management of glaucoma and ocular hypertension.[1] While all drugs in this class are effective at lowering intraocular pressure (IOP), their varying affinities for the prostaglandin F2α (FP) receptor and differing mechanisms of action contribute to notable differences in their adverse effects.[2] this compound is recognized for its generally favorable tolerability, which is attributed to its weaker affinity for the FP receptor.[2]
Quantitative Comparison of Ocular Side Effects
The following table summarizes the incidence of common ocular side effects associated with this compound, latanoprost, travoprost, and bimatoprost, based on data from various clinical studies. It is important to note that reported incidence rates can vary depending on study design, patient population, and duration of follow-up.
| Side Effect | This compound (0.15%) | Latanoprost (0.005%) | Travoprost (0.004%) | Bimatoprost (0.03%) |
| Conjunctival Hyperemia | 10-25%[3] | 5-15%[4] | 30-50%[4] | 45-50%[4] |
| Eyelash Changes (Growth, Darkening) | 10-14% (increase)[3] | Common[5] | Common[5] | Common[5] |
| Iris Hyperpigmentation | <1%[3] | 3-10%[5] | ~2%[5] | ~1.5%[5] |
| Ocular Burning/Stinging | 10-25%[3] | ~15% | ~10% | ~10% |
| Ocular Itching/Pruritus | 10-25%[3] | ~5-10% | ~5-10% | ~10% |
| Dry Eyes | 10-25%[3] | Not specified | Not specified | Not specified |
| Foreign Body Sensation | 5-10%[3] | Not specified | Not specified | Not specified |
Experimental Protocols
This section details the methodologies used in key experiments to assess the primary side effects of prostaglandin analogs.
Assessment of Conjunctival Hyperemia
Objective: To quantify the degree of redness in the conjunctiva following the administration of prostaglandin analogs.
Methodology:
-
Patient Population: Patients with open-angle glaucoma or ocular hypertension are recruited for the study.
-
Treatment Protocol: Patients are randomized to receive one of the prostaglandin analogs (e.g., this compound 0.15%, latanoprost 0.005%, travoprost 0.004%, or bimatoprost 0.03%) once or twice daily, as per the drug's approved dosage.
-
Grading: Conjunctival hyperemia is graded at baseline and at specified follow-up intervals (e.g., 1, 3, 6, and 12 months) using a standardized photographic grading scale, such as the Efron Grading Scale or the McMonnies and Chapman-Davies scale.[6][7] These scales typically range from 0 (none) to 4 (severe).
-
Imaging: Standardized digital photographs of the eye are taken under controlled lighting conditions at each visit.
-
Analysis: The photographs are assessed by trained, masked observers who assign a hyperemia score based on the reference images from the chosen grading scale. The change in hyperemia score from baseline is then calculated for each treatment group.[6]
Evaluation of Eyelash Changes
Objective: To measure changes in eyelash length, thickness, and darkness following treatment with prostaglandin analogs.
Methodology:
-
Patient Population: Similar to hyperemia studies, patients with glaucoma or ocular hypertension are enrolled.
-
Treatment Protocol: Patients are administered one of the prostaglandin analogs over a defined period (e.g., 6 or 12 months).
-
Measurement of Eyelash Length: Eyelash length is measured at baseline and at follow-up visits using a fine-scale ruler or digital calipers. Measurements are typically taken from the middle of the upper eyelid.[8]
-
Assessment of Eyelash Thickness and Darkness: High-resolution digital photographs of the eyelashes are taken at each visit. These images are then analyzed using software to quantify changes in pixel density (for darkness) and lash diameter (for thickness). Subjective assessments by masked observers may also be used.
-
Statistical Analysis: The mean change in eyelash length, thickness, and darkness from baseline is compared between the different treatment groups.
Measurement of Iris Pigmentation
Objective: To detect and quantify any changes in iris color resulting from the use of prostaglandin analogs.
Methodology:
-
Patient Population: Patients with various iris colors are included to assess the differential effects of the drugs.
-
Treatment Protocol: Patients receive one of the prostaglandin analogs over an extended period (e.g., 12 to 24 months), as iris pigmentation changes can be slow to develop.[9]
-
Standardized Photography: High-resolution, color-calibrated photographs of the iris are taken at baseline and at regular intervals using a slit-lamp camera with a standardized flash intensity and angle.[10][11]
-
Masked Observer Analysis: A panel of independent, masked observers compares the baseline and follow-up photographs to identify any changes in iris pigmentation. A standardized grading system may be used to classify the extent of the change.[11]
-
Quantitative Color Analysis: Image analysis software can be used to objectively measure changes in the color values (e.g., hue, saturation, and brightness) of specific regions of the iris from the digital photographs.[10]
Signaling Pathways
The differential side effect profiles of this compound and other prostaglandin analogs can be partly attributed to their distinct signaling mechanisms.
This compound Signaling Pathway
This compound's mechanism of action is unique among this class of drugs. It is thought to lower IOP primarily by increasing aqueous humor outflow through the trabecular meshwork.[2] This is achieved through the activation of large-conductance, calcium-activated potassium channels (BK channels) and ClC-2 chloride channels.[2][12] Activation of these channels leads to hyperpolarization of the trabecular meshwork cells, which is believed to facilitate aqueous humor outflow.[2]
Caption: this compound's signaling pathway in trabecular meshwork cells.
Prostaglandin Analog (Latanoprost, Travoprost, Bimatoprost) Signaling Pathway
Latanoprost, travoprost, and bimatoprost are all analogs of prostaglandin F2α and exert their primary IOP-lowering effect by binding to and activating the prostaglandin F2α (FP) receptor.[13] Activation of the FP receptor in the ciliary muscle leads to the remodeling of the extracellular matrix and a subsequent increase in uveoscleral outflow of aqueous humor.
Caption: Prostaglandin analog signaling via the FP receptor.
References
- 1. This compound (isopropyl this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Efficacy and Ocular Surface Disease Index Score between Bimatoprost, Latanoprost, Travoprost, and Tafluprost in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Severity Classification of Conjunctival Hyperaemia by Deep Neural Network Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The incidence and time-course of latanoprost-induced iridial pigmentation as a function of eye color - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Replicating Foundational Unoprostone Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the key findings from foundational studies on unoprostone. It offers a comparative analysis of this compound's performance against other notable glaucoma treatments, supported by experimental data, detailed methodologies for replication, and visualizations of the underlying biological pathways.
This compound isopropyl, a docosanoid and functional antagonist of the endothelin-1 (B181129) receptor, has been a subject of extensive research for its role in reducing intraocular pressure (IOP). Its mechanism of action, primarily through the activation of large-conductance Ca2+-activated K+ (BK) channels in the trabecular meshwork, distinguishes it from other prostaglandin (B15479496) analogs. This guide delves into the seminal studies that have elucidated these mechanisms and established its clinical utility.
Comparative Efficacy in Intraocular Pressure Reduction
This compound has been rigorously evaluated in both preclinical and clinical settings, often in comparison to other established IOP-lowering agents like latanoprost (B1674536) and timolol. The following tables summarize the key quantitative findings from these comparative studies.
Preclinical Studies in Rabbit Models
| Treatment Group | Animal Model | N | Baseline IOP (mmHg) | IOP Reduction (mmHg) | % IOP Reduction | Study Reference |
| This compound Isopropyl 0.12% | Pigmented Rabbits | 17 | Not Specified | Post-ALT spike diminished | Not Specified | [1] |
| This compound (Subconjunctival) | Rabbits with ET-1 induced ischemia | Not Specified | Not Specified | Suppressed ET-1 effects | Not Specified | [2] |
Clinical Trials in Human Subjects
| Treatment Group | Patient Population | N | Baseline IOP (mmHg) | IOP Reduction (mmHg) | % IOP Reduction | Study Reference |
| This compound 0.15% (twice daily) | Ocular Hypertension/POAG | 165 | 25.5 ± 3.3 | 3.9 ± 2.6 | 15% | |
| Latanoprost 0.005% (once daily) | Ocular Hypertension/POAG | 165 | 25.3 ± 2.8 | 7.2 ± 3.2 | 28% | |
| This compound 0.12% (twice daily) | Ocular Hypertension/POAG | 36 | 23.4 ± 2.0 | 4.1 | 17.5% | |
| Timolol 0.5% (twice daily) | Ocular Hypertension/POAG | 36 | 24.4 ± 2.6 | 6.9 | 28.3% |
Core Mechanism of Action: BK Channel Activation
A cornerstone of this compound's IOP-lowering effect is its ability to activate BK channels in the trabecular meshwork cells. This activation leads to hyperpolarization of the cell membrane, relaxation of the trabecular meshwork, and consequently, an increase in aqueous humor outflow.
In Vitro Studies on BK Channel Activation
| Cell Type | This compound Concentration | Effect on BK Channels | EC50 | Study Reference |
| Human Trabecular Meshwork Cells | 0.01 nM - 100 nM | Activation of IbTX-sensitive BK channels | 0.51 ± 0.03 nM | |
| Human Cortical Neuronal (HCN-1A) Cells | 0.01 nM - 100 nM | Activation of IbTX-sensitive BK channels | 0.6 ± 0.2 nM | [3] |
Antagonism of Endothelin-1-Induced Effects
Endothelin-1 (ET-1) is a potent vasoconstrictor that is implicated in the pathogenesis of glaucoma. This compound has been shown to functionally antagonize the effects of ET-1, contributing to its IOP-lowering and potential neuroprotective properties.
In Vitro Studies on ET-1 Antagonism
| Cell/Tissue Type | ET-1 Concentration | This compound Concentration | Effect of this compound | Study Reference |
| Human Trabecular Meshwork Cells | 5 x 10-8 M | 10-5 M | Almost completely blocked ET-1 induced increase in intracellular Ca2+ | |
| Rabbit Optic Nerve Head | 20 pmol (intravitreal) | 0.12% (subconjunctival) | Suppressed ET-1 induced decrease in blood flow and topographical changes | [2] |
| Human Choroid | 2.5 ng/kg/min (intravenous) | Topical administration | Significantly blunted ET-1 induced decrease in choroidal blood flow | [4] |
Experimental Protocols
To facilitate the replication of these foundational findings, detailed experimental protocols are provided below.
Measurement of Aqueous Humor Outflow Facility in Rabbits (Tonography)
This protocol describes a method for measuring total outflow facility in conscious rabbits using two-minute constant-pressure tonography.
Materials:
-
Langham pneumatic tonometer
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Rabbit restrainer
Procedure:
-
Acclimatize the rabbit to the restraining device to minimize stress.
-
Instill one drop of topical anesthetic into the conjunctival sac of the eye to be measured.
-
Position the rabbit in a normal, squatting posture.
-
Apply one tonometer probe (sensing probe) horizontally to the central cornea to obtain a stable baseline intraocular pressure (IOP) reading.
-
Apply a second probe (pressure applicator) to the peripheral cornea to increase the IOP by a predetermined amount (e.g., 10-15 mmHg) and maintain this elevated pressure for 2 minutes. The sensing probe will continue to record the IOP during this period.
-
After 2 minutes, remove the pressure applicator and immediately record the final IOP with the sensing probe.
-
The change in aqueous volume is determined from the pressure change using a pressure-volume table for rabbit eyes.
-
Calculate the tonographic outflow facility as the ratio of the change in aqueous volume to the change in IOP over the 2-minute measurement period.
Whole-Cell Patch-Clamp Electrophysiology for BK Channel Activity
This protocol outlines the methodology for recording BK channel currents in cultured human trabecular meshwork (HTM) cells.
Materials:
-
Cultured HTM cells
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipettes
-
Micromanipulator
-
Extracellular (bath) solution: (in mM) 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH).
-
This compound isopropyl and iberiotoxin (B31492) (IbTX) stock solutions.
Procedure:
-
Culture HTM cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Mount the coverslip with HTM cells onto the stage of an inverted microscope.
-
Using the micromanipulator, approach a single, healthy-looking HTM cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, achieving the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit membrane currents.
-
Record baseline BK channel currents.
-
Perfuse the bath with the extracellular solution containing varying concentrations of this compound isopropyl to determine its effect on BK channel activity.
-
To confirm the identity of the currents as BK channels, co-apply the specific BK channel blocker, iberiotoxin, with this compound.
Measurement of Trabecular Meshwork Contractility
This protocol details the procedure for assessing the effect of this compound on endothelin-1 (ET-1) induced contraction of isolated trabecular meshwork strips.
Materials:
-
Freshly enucleated bovine or human eyes
-
Dissecting microscope and tools
-
Organ bath system with force transducer
-
Krebs-Ringer buffer (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 10 glucose, bubbled with 95% O2/5% CO2.
-
Endothelin-1 and this compound stock solutions.
Procedure:
-
Under a dissecting microscope, carefully dissect strips of the trabecular meshwork from the anterior segment of the eye.
-
Mount the trabecular meshwork strips in the organ bath chambers containing Krebs-Ringer buffer maintained at 37°C.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension.
-
Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.
-
After washing out the KCl and allowing the tissue to return to baseline, induce contraction with a submaximal concentration of ET-1.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath to assess its relaxant effect.
-
Record the changes in isometric tension using the force transducer and data acquisition system.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of this compound and its interaction with the endothelin-1 pathway.
References
- 1. Effects of isopropyl this compound, latanoprost, and prostaglandin E(2) on acute rise of aqueous flare in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on topographic and blood flow changes in the ischemic optic nerve head of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial antagonism of endothelin 1-induced vasoconstriction in the human choroid by topical this compound isopropyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Unoprostone: A Comparative Analysis of Monotherapy vs. Combination Therapy for Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Unoprostone isopropyl, a docosanoid, presents a distinct therapeutic option for managing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its unique mechanism of action, primarily targeting the trabecular meshwork outflow pathway, differentiates it from many other IOP-lowering agents. This guide provides a comprehensive comparison of this compound's efficacy as a monotherapy versus its use in combination with other glaucoma medications, supported by experimental data and detailed methodologies.
Mechanism of Action
The IOP-lowering effect of this compound is primarily attributed to an increase in aqueous humor outflow through the conventional trabecular meshwork pathway.[1][2] This is in contrast to prostaglandin (B15479496) analogs like latanoprost (B1674536), which predominantly enhance uveoscleral outflow.[1][2] The precise signaling cascade of this compound is still under investigation, but evidence suggests it involves the activation of large-conductance calcium-activated potassium channels (BK channels) and CIC-2 chloride channels in the trabecular meshwork cells.[1][3] This activation is thought to lead to hyperpolarization of the cell membrane, relaxation of the trabecular meshwork, and consequently, increased aqueous outflow.[1] While structurally related to prostaglandins, this compound has weak affinity for the prostaglandin F2α (FP) receptor, which may account for its different side effect profile.[1][2]
This compound as Monotherapy: Efficacy Data
Clinical studies have demonstrated that this compound monotherapy effectively lowers IOP, although its potency is generally considered to be less than that of prostaglandin analogs like latanoprost. On average, this compound monotherapy achieves an IOP reduction of 10-25% from baseline.[1]
| Study | # of Patients | Diagnosis | Treatment Arms | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Study Duration |
| Nordmann et al. | 556 | POAG or OHT | This compound 0.15% BID vs. Timolol (B1209231) 0.5% BID vs. Betaxolol 0.5% BID | Not Specified | 3-4 | 18-20% | 6 months |
| Susanna Jr et al. | 108 | POAG or OHT | This compound 0.12% BID vs. Latanoprost 0.005% QD | 24.1 | 3.3 | 14% | 8 weeks |
POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension; BID: Twice Daily; QD: Once Daily
This compound in Combination Therapy: Enhanced Efficacy
This compound has shown significant efficacy as an adjunctive agent, particularly with beta-blockers such as timolol. The combination of this compound and timolol leverages two different mechanisms of action: this compound increases aqueous outflow, while timolol reduces aqueous humor production.
| Study | # of Patients | Diagnosis | Treatment Arms | Baseline IOP on Timolol (mmHg) | Additional Mean IOP Reduction (mmHg) | Total Mean IOP Reduction from Baseline (%) | Study Duration |
| Hommer et al. | 146 | POAG or OHT | This compound 0.15% BID + Timolol 0.5% BID vs. Brimonidine (B1667796) 0.2% BID + Timolol 0.5% BID vs. Dorzolamide (B1670892) 2.0% BID + Timolol 0.5% BID | 22-28 | 2.7 | Not Specified | 12 weeks |
| Rojanapongpun P, et al. | 22 | POAG | This compound 0.15% BID added to topical beta-blocker | ≥ 22 on monotherapy or ≥ 18 on dual therapy | Not directly specified, but overall reduction was 24.6% | 24.6% | 24 weeks |
A study by Saito et al. found no additional IOP-lowering effect when this compound was added to latanoprost.[1] This suggests that combining two drugs that both primarily target aqueous outflow, albeit through different mechanisms, may not yield an additive effect.
Experimental Protocols
Comparative Monotherapy Trial: this compound vs. Latanoprost (Susanna Jr et al.)
-
Study Design: An 8-week, double-masked, randomized, parallel-group, single-center clinical trial.
-
Participants: 108 patients with Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT).
-
Inclusion Criteria: Patients with IOP ≥ 22 mmHg in at least one eye after a washout period of all ocular hypotensive medications.
-
Intervention: Patients were randomized to receive either this compound 0.12% twice daily or latanoprost 0.005% once daily in the evening with a placebo drop in the morning.
-
Outcome Measures: The primary efficacy endpoint was the mean change in IOP from baseline to week 8. IOP was measured at 10:00 AM and 5:00 PM at baseline and week 8.
-
Statistical Analysis: Analysis of covariance was used to compare the treatment groups.
Adjunctive Therapy Trial: this compound added to Timolol (Hommer et al.)
-
Study Design: A 12-week, randomized, double-masked, parallel-group, multicenter study.
-
Participants: 146 patients with POAG or OHT who were inadequately controlled on timolol monotherapy.
-
Inclusion Criteria: Patients with an early morning IOP between 22 and 28 mmHg after a 2-week run-in period with timolol maleate (B1232345) 0.5% twice daily.
-
Intervention: Patients were randomized to receive this compound isopropyl 0.15%, brimonidine tartrate 0.2%, or dorzolamide hydrochloride 2.0% twice daily as adjunctive therapy to timolol maleate 0.5%.
-
Outcome Measures: The primary efficacy measure was the mean change from the timolol-treated baseline in the 8-hour diurnal IOP at week 12.
-
Statistical Analysis: Statistical comparisons were made to assess the difference in IOP reduction between the treatment groups.
Conclusion
This compound isopropyl is a moderately effective IOP-lowering agent when used as a monotherapy. Its primary strength lies in its utility as an adjunctive therapy, particularly in combination with beta-blockers like timolol, where it provides a statistically significant additional reduction in IOP. The unique mechanism of action, targeting the trabecular meshwork outflow, makes it a valuable component of a multi-faceted approach to glaucoma management. For patients who do not achieve target IOP with a single agent, or for whom other classes of medication are contraindicated, a combination therapy involving this compound may be a viable and effective treatment strategy. However, its combination with other outflow-enhancing drugs like latanoprost may not yield additional benefits. Further research into the long-term efficacy and safety of various this compound combination therapies is warranted.
References
Independent Validation of Unoprostone's Mechanism of Action on BK Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of unoprostone's mechanism of action on large-conductance Ca2+-activated K+ (BK) channels with alternative compounds. It is supported by experimental data to offer a clear perspective on its unique pharmacological profile.
This compound, and its active metabolite M1, have been identified as potent activators of BK channels, a mechanism distinct from other prostaglandin (B15479496) analogues used in glaucoma treatment.[1][2] This activation is stereospecific and leads to membrane hyperpolarization, which is considered a key contributor to its therapeutic effects, including the reduction of intraocular pressure and potential neuroprotection.[1][3][4]
Comparative Analysis of Mechanism of Action
This compound's primary mechanism of action on BK channels is direct activation, independent of secondary messengers like cAMP or cGMP, and does not cause an increase in intracellular calcium ([Ca2+]i).[1][2] This contrasts with other prostaglandin F2α analogs, such as latanoprost, which do not activate BK channels and primarily act through FP receptors, leading to cellular depolarization.[1][2][3]
The activation of BK channels by this compound is sensitive to the specific BK channel inhibitor, iberiotoxin (B31492) (IbTX), confirming its target engagement.[1][2][5] Furthermore, this compound's effect is insensitive to the FP receptor antagonist AL-8810, highlighting its distinct signaling pathway compared to other prostaglandin analogs.[1][3]
| Feature | This compound / M1 | Latanoprost / Fluprostenol |
| Primary Target | BK Channels | FP Receptors |
| Effect on BK Channels | Potent Activation | No Activation |
| Cellular Response | Membrane Hyperpolarization | Membrane Depolarization |
| Second Messengers | No increase in [cAMP]i or [cGMP]i | Increase in [cAMP]i and [cGMP]i |
| Intracellular Calcium | No increase in steady-state [Ca2+]i | Increase in [Ca2+]i |
| Effect of Iberiotoxin (IbTX) | Inhibition of effect | No effect |
| Effect of AL-8810 | No inhibition of effect | Inhibition of effect |
Quantitative Data Summary
The following tables summarize the quantitative data from independent validation studies on the effects of this compound and its metabolite M1 on BK channels in various human cell lines.
Table 1: Potency of this compound and M1 in Activating BK Channels
| Cell Line | Compound | EC50 (nM) | Number of Experiments (n) |
| Human Trabecular Meshwork (HTMC) | This compound Isopropyl | 0.51 ± 0.03 | 5 |
| Human Trabecular Meshwork (HTMC) | M1 | 0.51 ± 0.04 | 6 |
| Human Cortical Neuronal (HCN-1A) | This compound Isopropyl | 0.6 ± 0.2 | 6 |
| Human Cortical Neuronal (HCN-1A) | M1 | 0.61 ± 0.06 | 8 |
| Pulmonary Artery Smooth Muscle (PASMC) | M1 | 0.46 ± 0.04 | 5 |
Data sourced from multiple studies.[1][2][3]
Table 2: Comparative Effects on Intracellular Calcium
| Cell Line | Compound (10 nM) | Change in Steady-State [Ca2+]i |
| Human Trabecular Meshwork (HTMC) | This compound Isopropyl | No significant change or decrease |
| Human Trabecular Meshwork (HTMC) | M1 | No significant change or decrease |
| Human Trabecular Meshwork (HTMC) | Latanoprost Free Acid | Increase |
| Human Trabecular Meshwork (HTMC) | Fluprostenol | Increase |
This table illustrates that unlike other prostaglandin analogs, this compound and M1 do not increase intracellular calcium levels.[1]
Experimental Protocols
The validation of this compound's mechanism of action on BK channels has been established through rigorous experimental protocols, primarily electrophysiology.
Whole-Cell Patch Clamp Electrophysiology
This technique was central to directly measuring the activity of BK channels in response to this compound and other compounds.
-
Cell Preparation: Human cell lines (HTMC, HCN-1A, or PASMC) were cultured on coverslips.
-
Recording Setup: Whole-cell patch-clamp recordings were performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a specific resistance were used as electrodes.
-
Solutions: The bath solution (extracellular) and pipette solution (intracellular) were formulated to isolate potassium currents. The pipette solution contained a low concentration of free Ca2+ to study the Ca2+-activated BK channels.
-
Data Acquisition: Cells were held at a holding potential, and voltage steps were applied to elicit channel currents. The current responses were recorded before and after the application of this compound, its metabolite M1, or other test compounds at various concentrations.
-
Analysis: The current-voltage (I-V) relationship was plotted, and the dose-response curves were generated to calculate the EC50 values for BK channel activation. The specificity of the effect was confirmed by applying the BK channel blocker iberiotoxin (IbTX).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's action on BK channels and a typical experimental workflow for its validation.
Caption: Signaling pathway of this compound versus latanoprost.
Caption: Experimental workflow for validating this compound's effect.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of unoprostone's effect on different ocular cell types
For researchers, scientists, and drug development professionals, understanding the nuanced effects of ophthalmic drugs on various ocular tissues is paramount. This guide provides a comparative analysis of unoprostone's effect on different ocular cell types, supported by experimental data and detailed methodologies, to elucidate its mechanism of action and therapeutic potential.
This compound, a docosanoid, is utilized in the management of open-angle glaucoma and ocular hypertension. Its primary therapeutic benefit lies in its ability to lower intraocular pressure (IOP). However, the underlying cellular and molecular mechanisms are complex and involve interactions with multiple ocular cell types, including trabecular meshwork cells, ciliary muscle cells, retinal ganglion cells, and corneal epithelial cells. This guide delves into the distinct effects of this compound on these cells, presenting a comprehensive overview for comparative analysis.
Comparative Efficacy Across Ocular Cell Types
The following tables summarize the key quantitative effects of this compound on different ocular cell types as documented in various studies.
Trabecular Meshwork (TM) Cells
| Parameter | This compound Effect | Concentration/Dose | Supporting Data | Experimental Model |
| BK Channel Activation | Activates IbTX-sensitive BK channels | EC50 = 0.51 ± 0.03 nM | Activation of BK channel currents.[1][2] | Human Trabecular Meshwork Cells (HTMC) |
| Intracellular Calcium ([Ca2+]i) | Blocks endothelin-1 (B181129) (ET-1)-induced increase in [Ca2+]i | 10⁻⁵ M | ET-1 (5 x 10⁻⁸ M) increased [Ca2+]i to 679 ± 102 nM; this compound blocked this increase (178 ± 40 nM).[3][4] | Cultured Human TM Cells (HTM) |
| ET-1 Induced Contraction | Almost completely inhibits ET-1 induced contractions | 10⁻⁵ M | 2.9% ± 4.3% contraction with this compound vs. 19.6% ± 5.7% with ET-1 alone.[3][4] | Isolated Bovine TM Strips |
| Outward Current | Doubles the amplitude of outward current | Not specified | HTM: 200% ± 33%; BTM: 179% ± 20%.[3][4] | Human and Bovine TM Cells |
| L-type Ca2+ Channel Currents | Dose-dependent reduction | Not specified | This compound reduces the activity of L-type Ca2+ channels.[5][6] | Cultured Human TM Cells |
Ciliary Muscle (CM) Cells
| Parameter | This compound Effect | Concentration/Dose | Supporting Data | Experimental Model |
| ET-1 Induced Contraction | Almost completely inhibits ET-1 induced contractions | 10⁻⁵ M | 1.4% ± 1.6% contraction with this compound vs. 30.1% ± 5.3% with ET-1 alone.[3][4] | Isolated Bovine CM Strips |
| Matrix Metalloproteinases (MMPs) & Tissue Inhibitors of Metalloproteinases (TIMPs) | Decreases MMP-2; Increases TIMP-1 and TIMP-4 | 0.145 or 1.45 µg/mL | MMP-2 decreased by 21% ± 3%; TIMP-1 increased by 100% ± 20%; TIMP-4 increased by 61% ± 11%.[7][8] | Human Ciliary Body Smooth Muscle Cells |
Retinal Ganglion Cells (RGCs)
| Parameter | This compound Effect | Concentration/Dose | Supporting Data | Experimental Model |
| Glutamate-Mediated Ca2+ Influx | Attenuates calcium responses to glutamate (B1630785) | 1 µM | This compound completely blocked neuronal calcium responses to 100 nM glutamate in the presence of glia.[9] | Primary Rat RGC Cultures |
| Neurite Outgrowth | Promotes neurite extension | 3 µM | Greatest number and longest neurites observed at this concentration.[10] | Cultured Adult Cat Retinal Pieces |
| Cell Survival (vs. Glutamate/Hypoxia) | Did not show significant neuroprotective effect in one study | 1 nM, 10 nM, 100 nM | In contrast to other prostaglandin (B15479496) analogs, this compound did not significantly increase RGC survival rate against glutamate or hypoxia-induced death.[11] | Rat Purified Primary RGC Culture |
| Oxidative Stress-Induced Cell Death | Protects against H₂O₂-induced cell death | 0.1 µM and 1 µM | Significant protection observed at these concentrations.[12] | Mouse Retinal Cone-Cell Line (661W) |
Corneal Epithelial Cells
| Parameter | This compound Effect | Concentration/Dose | Supporting Data | Experimental Model |
| Transepithelial Electrical Resistance (TER) | Significant decrease when combined with preservative (benzalkonium chloride) | Not specified | The combined solution damaged the corneal barrier function, while this compound alone did not.[13][14] | Cultured Rabbit Corneal Epithelial Cells |
| Metabolism | Hydrolyzed by esterases to its active form, this compound free acid | Not applicable | The prodrug permeates the cornea and is hydrolyzed in the epithelium.[15] | Isolated Porcine Ocular Tissues |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
A comprehensive understanding of the experimental findings requires a detailed look at the methodologies employed.
Patch-Clamp Electrophysiology for Ion Channel Activity
-
Cell Preparation: Human or bovine trabecular meshwork and ciliary muscle cells are cultured. For experiments, cells are typically transferred to a recording chamber on the stage of an inverted microscope.
-
Recording: Whole-cell patch-clamp recordings are performed using an amplifier. Pipettes are filled with a potassium-based intracellular solution, and the external solution is a physiological saline solution.
-
Data Acquisition and Analysis: Membrane currents are recorded in response to voltage steps. The effect of this compound is assessed by applying it to the bath solution and measuring changes in current amplitude and characteristics. Specific channel blockers, such as iberiotoxin (B31492) for BK channels, are used to confirm the identity of the channels involved.[3][4]
Intracellular Calcium Imaging
-
Cell Loading: Cultured human trabecular meshwork cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Stimulation and Imaging: Cells are stimulated with agents like endothelin-1 in the presence or absence of this compound. Changes in intracellular calcium concentration are monitored by measuring the ratio of fluorescence at two different excitation wavelengths using a fluorescence imaging system.
-
Data Analysis: The change in fluorescence ratio is calibrated to reflect the intracellular calcium concentration.[3][4]
Cell Contraction Assays
-
Tissue Preparation: Strips of bovine trabecular meshwork or ciliary muscle are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Force Measurement: One end of the tissue strip is fixed, and the other is connected to a force transducer to measure isometric tension.
-
Experimental Procedure: The tissue is allowed to equilibrate, and then contractile agents like endothelin-1 are added. The effect of this compound is determined by pre-incubating the tissue with this compound before adding the contractile agent and measuring the change in contractile force.[3][4]
Retinal Ganglion Cell Viability Assays
-
Cell Culture: Primary retinal ganglion cells are purified from neonatal rat retinas using a two-step immunopanning procedure and cultured.
-
Induction of Cell Death: After a few days in culture, RGCs are exposed to neurotoxic stimuli such as glutamate or hypoxic conditions.
-
Treatment: this compound is added to the culture medium at various concentrations.
-
Viability Assessment: Cell viability is assessed using methods like counting live cells with vital dyes (e.g., calcein-AM) or by assays that measure apoptosis (e.g., TUNEL staining).[11]
Corneal Permeability Assay
-
Cell Culture: Rabbit corneal epithelial cells are cultured on permeable filter inserts until a confluent monolayer with tight junctions is formed.
-
Measurement of Transepithelial Electrical Resistance (TER): The electrical resistance across the cell monolayer is measured using an epithelial voltohmmeter. A high TER indicates a well-formed barrier.
-
Treatment: The cells are exposed to this compound, with or without preservatives like benzalkonium chloride, for a defined period.
-
Data Analysis: TER is measured at different time points after exposure to assess changes in the barrier function. A decrease in TER indicates damage to the epithelial barrier.[13][14]
Conclusion
This compound exhibits a diverse range of effects on different ocular cell types, contributing to its IOP-lowering efficacy and potential neuroprotective properties. In the trabecular meshwork and ciliary muscle, it primarily acts by modulating ion channels and counteracting contractile stimuli, thereby likely increasing aqueous humor outflow.[3][4][16] Its effects on retinal ganglion cells suggest a neuroprotective role, although the exact mechanisms and clinical significance are still under investigation.[9][16] In corneal epithelial cells, the interaction with preservatives in the formulation is a critical factor affecting the ocular surface integrity.[13][14] This comparative analysis provides a foundational understanding for further research and development in the field of glaucoma therapeutics.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and endothelin 1 on L-type channel currents in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Effect of bimatoprost, latanoprost, and this compound on matrix metalloproteinases and their inhibitors in human ciliary body smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Regeneration of optic nerve fibers with this compound, a prostaglandin-related antiglaucoma drug, in adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. karger.com [karger.com]
- 14. Effects of isopropyl this compound ophthalmic solution on cultured rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro corneal permeation of this compound isopropyl (UI) and its metabolism in the isolated pig eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Preclinical Studies on Unoprostone for Glaucoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical data on unoprostone, a docosanoid compound used in the management of glaucoma. It offers an objective comparison with other major classes of glaucoma medications, supported by experimental data, to inform research and drug development in ophthalmology.
Executive Summary
This compound isopropyl, a synthetic docosanoid, lowers intraocular pressure (IOP) primarily by enhancing aqueous humor outflow through the trabecular meshwork.[1] Its mechanism of action is distinct from that of prostaglandin (B15479496) F2α analogs, as it involves the activation of large-conductance Ca2+-activated K+ (BK) channels and ClC-2 type chloride channels.[2][3] Preclinical studies demonstrate its efficacy in reducing IOP, although generally to a lesser extent than prostaglandin analogs like latanoprost.[4][5] this compound also exhibits potential neuroprotective effects, independent of its IOP-lowering action, by inhibiting endothelin-1 (B181129) (ET-1) induced vasoconstriction and retinal ganglion cell death in animal models.[6][7] This guide synthesizes the available preclinical evidence to compare this compound with other key glaucoma drug classes, including prostaglandin analogs, beta-blockers, alpha-adrenergic agonists, and Rho kinase inhibitors.
Comparative Efficacy in Preclinical Models
Intraocular Pressure (IOP) Reduction
The primary endpoint in preclinical glaucoma studies is the reduction of IOP. The following tables summarize the comparative efficacy of this compound against other glaucoma agents in various animal models.
Table 1: this compound vs. Latanoprost in Preclinical Models
| Animal Model | Drug and Concentration | IOP Reduction (Mean ± SD/SEM) | Duration of Effect | Study Reference |
| Cynomolgus Monkeys (with laser-induced glaucoma) | This compound 0.12% (twice daily) | 3.8 ± 0.5 mmHg | ~2 hours after first application | [4] |
| Latanoprost 0.005% (twice daily) | 5.4 ± 0.8 mmHg | ~4 hours after first application | [4] | |
| Mice (ddY, male) | This compound 0.12% (single instillation) | 1.6 ± 1.2 mmHg (at 2 hours) | Peak at 2 hours | [5] |
| Latanoprost 0.005% (single instillation) | 3.0 ± 2.0 mmHg (at 3 hours) | Peak at 3 hours | [5] |
Table 2: this compound vs. Beta-Blockers and Alpha-Adrenergic Agonists (Clinical Adjunctive Therapy Data)
| Comparison | IOP Reduction from Timolol-Treated Baseline (Mean) | Study Reference |
| This compound 0.15% | -2.7 mmHg | [2] |
| Brimonidine (B1667796) 0.2% | -2.8 mmHg | [2] |
| Dorzolamide (B1670892) 2.0% | -3.1 mmHg | [2] |
Note: Direct preclinical comparative studies between this compound and beta-blockers or alpha-adrenergic agonists were limited in the searched literature. The data presented here is from a clinical study where these drugs were used as adjuncts to timolol (B1209231), providing an indirect comparison of their additive IOP-lowering effects.
Table 3: Rho Kinase Inhibitors - Preclinical Efficacy (for context, no direct comparison with this compound found)
| Animal Model | Drug and Concentration | IOP Reduction (Mean ± SEM) | Study Reference |
| Dutch Belted Rabbits | Netarsudil 0.04% (once daily) | 8.1 ± 0.7 mmHg (maximal on Day 3) | [8] |
| Formosan Rock Monkeys | Netarsudil 0.04% (once daily) | Significant reduction sustained for at least 24h | [8] |
Mechanism of Action: A Comparative Overview
This compound's unique mechanism of action sets it apart from other glaucoma medications.
This compound's Signaling Pathway in Trabecular Meshwork Cells
This compound enhances aqueous humor outflow through the conventional (trabecular) pathway.[1] This is primarily achieved by activating BK channels in the trabecular meshwork cells.[2][9] This activation leads to membrane hyperpolarization, which in turn inhibits L-type Ca2+ channels and counteracts the contractile effects of ET-1.[6][8] The relaxation of the trabecular meshwork reduces outflow resistance and lowers IOP.
Caption: this compound's signaling pathway in trabecular meshwork cells.
Comparison of Mechanisms of Action
Table 4: Mechanisms of Action of Different Glaucoma Drug Classes
| Drug Class | Primary Mechanism of Action | Outflow Pathway Targeted |
| This compound (Docosanoid) | Activates BK and ClC-2 channels, leading to trabecular meshwork relaxation.[2][3] | Conventional (Trabecular Meshwork) |
| Prostaglandin Analogs (e.g., Latanoprost) | Agonists of the FP receptor, increasing uveoscleral outflow.[10] | Uveoscleral |
| Beta-Blockers (e.g., Timolol) | Reduce aqueous humor production by the ciliary body. | Inflow |
| Alpha-Adrenergic Agonists (e.g., Brimonidine) | Decrease aqueous humor production and increase uveoscleral outflow. | Inflow and Uveoscleral |
| Rho Kinase Inhibitors (e.g., Netarsudil) | Inhibit Rho kinase, leading to trabecular meshwork relaxation and increased conventional outflow.[8] | Conventional (Trabecular Meshwork) |
Neuroprotective Effects
Beyond IOP reduction, neuroprotection is a critical area of investigation in glaucoma treatment. Preclinical studies suggest that this compound may offer neuroprotective benefits. In an ischemic animal model, this compound demonstrated a dose-dependent protection of retinal ganglion cells (RGCs).[6] This effect is thought to be mediated by its ability to inhibit glutamate (B1630785) stimulation and open maxi-K channels, which hyperpolarizes the cell and limits calcium influx, a key step in neuronal damage.[6] Furthermore, this compound has been shown to counteract the vasoconstrictive effects of ET-1, potentially improving ocular blood flow.[2]
Experimental Protocols
A variety of preclinical models and experimental techniques are employed to evaluate the efficacy and mechanism of action of anti-glaucoma drugs.
General Experimental Workflow for Preclinical Glaucoma Drug Screening
Caption: A generalized experimental workflow for preclinical glaucoma drug evaluation.
Key Methodologies
-
Induction of Ocular Hypertension: Common methods include laser photocoagulation of the trabecular meshwork in monkeys, injection of hypertonic saline or microbeads into the anterior chamber of rodents, and the use of steroid-induced glaucoma models.[1]
-
Intraocular Pressure Measurement: Non-invasive tonometry (e.g., Tono-Pen, rebound tonometer) is frequently used for repeated IOP measurements in conscious or lightly anesthetized animals.[3][11]
-
Aqueous Humor Outflow Facility: This is often measured using fluorophotometry, which tracks the clearance of a fluorescent tracer from the anterior chamber.[11]
-
Trabecular Meshwork Contractility Studies: Isolated strips of trabecular meshwork from animal or human donor eyes are mounted in a myograph to measure isometric tension in response to drugs.[12]
-
Patch-Clamp Electrophysiology: This technique is used to study the effects of drugs on ion channel activity (e.g., BK channels) in cultured trabecular meshwork cells.[12]
-
Histology and Immunohistochemistry: These methods are used to assess the morphology of the optic nerve head and the survival of retinal ganglion cells in neuroprotection studies.[6]
Conclusion
Preclinical evidence indicates that this compound is an effective IOP-lowering agent with a unique mechanism of action centered on the conventional outflow pathway. While its IOP-lowering efficacy in animal models appears to be less pronounced than that of prostaglandin analogs like latanoprost, its distinct signaling pathway and potential for neuroprotection make it a valuable compound for further investigation and development. This guide provides a foundation for researchers to compare the preclinical profile of this compound with other glaucoma therapies and to design future studies aimed at elucidating its full therapeutic potential.
References
- 1. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as adjunctive therapy to timolol: a double masked randomised study versus brimonidine and dorzolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening methods of antiglaucoma drugs | PDF [slideshare.net]
- 5. Brimonidine 0.2% vs this compound 0.15% both added to timolol maleate 0.5% given twice daily to patients with primary open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models - Penn Medicine [www3.pennmedicine.org]
- 7. View of Modeling experimental glaucoma for screening studies of antiglaucomatous activity | Research Results in Pharmacology [rrpharmacology.ru]
- 8. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of 0.12% this compound isopropyl (rescula) on intraocular pressure in normotensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the intraocular pressure-lowering effect of 0.5% timolol maleate and the docosanoid derivative of a PGF2 alpha metabolite, 0.12% this compound, in subjects with chronic open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unoprostone Under the Microscope: A Comparative Analysis with Novel Glaucoma Drug Candidates
For Immediate Publication
[City, State] – [Date] – In the ever-evolving landscape of glaucoma therapeutics, a comprehensive understanding of established and emerging treatments is paramount for researchers and drug development professionals. This guide provides an in-depth comparative analysis of Unoprostone, a docosanoid, against a new wave of innovative glaucoma drug candidates. This report details their mechanisms of action, comparative efficacy from clinical trials, and the experimental protocols used for their evaluation.
Executive Summary
Glaucoma, a primary cause of irreversible blindness, is managed predominantly by lowering intraocular pressure (IOP). While this compound has been a therapeutic option for years, its efficacy and mechanism are often compared to newer agents that offer novel modes of action and potentially greater IOP reduction. This guide dissects the pharmacological nuances of this compound and compares it with Rho kinase (ROCK) inhibitors, nitric oxide (NO)-donating prostaglandin (B15479496) analogs, selective prostaglandin E2 (EP2) receptor agonists, and adenosine (B11128) receptor agonists.
Comparative Efficacy and Mechanism of Action
The management of glaucoma hinges on the effective reduction of IOP. The following table summarizes the performance of this compound in comparison to novel drug candidates based on data from clinical studies.
| Drug Class | Drug Name | Mechanism of Action | Mean IOP Reduction (from baseline) | Key Clinical Trial(s) / References |
| Docosanoid | This compound Isopropyl | Activates Big Potassium (BK) channels in the trabecular meshwork, increasing conventional outflow.[1][2][3][4] It has weak activity on the FP receptor.[1] | 3-4 mmHg[5] | NCT00334933[6] |
| ROCK Inhibitors | Netarsudil (B609535) | Inhibits Rho kinase (ROCK), relaxing the trabecular meshwork to increase conventional outflow.[7][8][9] It also inhibits the norepinephrine (B1679862) transporter (NET), which may reduce aqueous production and lower episcleral venous pressure.[10][11][12] | ~5 mmHg | ROCKET-1, ROCKET-2[11] |
| Ripasudil | Primarily inhibits ROCK, increasing conventional outflow through the trabecular meshwork.[13] | 3-5 mmHg | Multiple Phase 2/3 studies in Japan | |
| NO-Donating Prostaglandin Analog | Latanoprostene Bunod | A dual-mechanism drug that, after metabolizing, releases latanoprost (B1674536) acid and nitric oxide.[14][15][16] Latanoprost acid increases uveoscleral outflow, while nitric oxide increases conventional outflow by relaxing the trabecular meshwork.[14][17][18][19] | 7.5-9.1 mmHg | APOLLO, LUNAR, VOYAGER, JUPITER[20][21][22] |
| Selective EP2 Receptor Agonist | Omidenepag Isopropyl | A selective agonist for the prostaglandin E2 (EP2) receptor, which is distinct from the FP receptor targeted by traditional prostaglandin analogs.[23][24][25] It increases both conventional (trabecular) and uveoscleral outflow.[26][27] | 5-7 mmHg | Multiple Phase 3 studies in Asia and the US |
| Adenosine A1 Receptor Agonist | Trabodenoson | A highly selective adenosine A1 receptor agonist that increases the expression and activity of matrix metalloproteinases (MMPs) in the trabecular meshwork, remodeling the extracellular matrix to increase conventional outflow.[28][29][30][31] | 3-5 mmHg | MATrX-1 (Phase 3)[31] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways for each class of drugs, providing a clear visual representation of their molecular mechanisms.
This compound isopropyl is metabolized into its active form, which then activates BK channels on trabecular meshwork cells.[3][32] This leads to membrane hyperpolarization, cellular relaxation, and an increase in the outflow of aqueous humor through the conventional pathway.[1][4]
Rho kinase (ROCK) inhibitors block the RhoA/ROCK signaling pathway, which is crucial for regulating the actin cytoskeleton in trabecular meshwork cells.[9][13] By inhibiting ROCK, these drugs prevent the phosphorylation of myosin light chain, leading to cellular relaxation, reduced stiffness of the trabecular meshwork, and increased conventional aqueous outflow.[7][8][33]
Latanoprostene bunod exerts a dual effect by metabolizing into latanoprost acid and nitric oxide.[15][16] Latanoprost acid acts on FP receptors to increase uveoscleral outflow, while nitric oxide activates the sGC-cGMP pathway in the trabecular meshwork, leading to cellular relaxation and increased conventional outflow.[14][18][19][34]
Key Experimental Protocols
The evaluation of these glaucoma drug candidates relies on standardized and rigorous experimental methodologies.
Clinical Measurement of Intraocular Pressure (IOP)
-
Objective: To assess the efficacy of the drug in lowering IOP in human subjects.
-
Methodology: Goldmann Applanation Tonometry is the standard.
-
Procedure:
-
A topical anesthetic and a fluorescein (B123965) strip are applied to the patient's cornea.
-
The patient is positioned at a slit-lamp microscope.
-
A tonometer probe gently applanates (flattens) the central cornea.
-
The force required to flatten a fixed area of the cornea is measured and converted into an IOP reading in millimeters of mercury (mmHg).
-
Measurements are typically taken at multiple time points (e.g., 8 AM, 10 AM, 4 PM) across several weeks or months to establish a diurnal curve and assess sustained efficacy.
-
Aqueous Humor Outflow Facility Measurement
-
Objective: To determine the drug's effect on the ease with which aqueous humor leaves the eye through the conventional (trabecular) pathway.
-
Methodology: In preclinical settings, this is often measured in enucleated animal or human eyes using a perfusion system.
-
Procedure:
-
The anterior segment of a donor eye is dissected and mounted in a perfusion chamber.
-
A buffered saline solution is perfused through the anterior chamber at a constant pressure (e.g., 10 mmHg).
-
The flow rate of the perfusate is precisely measured using a flowmeter.
-
The drug candidate is added to the perfusate, and any change in the flow rate is recorded.
-
Outflow facility (C) is calculated using the formula: C = Flow Rate / Pressure. An increase in C indicates improved outflow.
-
Experimental Workflow for Cellular Mechanism Analysis
The following diagram illustrates a typical workflow for investigating the cellular mechanisms of a novel glaucoma drug candidate.
Conclusion
The treatment paradigm for glaucoma is shifting from reliance on older medications like this compound to a more nuanced approach utilizing drugs with novel and often dual mechanisms of action. ROCK inhibitors, NO-donating prostaglandins, and other emerging classes demonstrate significant promise, often providing superior IOP reduction by directly targeting the pathology of the conventional outflow pathway. This comparative guide underscores the importance of continued research and development in this field to provide better therapeutic options for patients at risk of glaucomatous vision loss. The detailed methodologies and pathway visualizations provided herein serve as a valuable resource for professionals dedicated to advancing glaucoma care.
References
- 1. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. A double-masked, randomized clinical trial comparing latanoprost with this compound in patients with open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. dovepress.com [dovepress.com]
- 9. Rho Kinase Inhibitors for Glaucoma | Glaucoma Physician [glaucomaphysician.net]
- 10. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]
- 11. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Netarsudil Mesylate used for? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]
- 15. Latanoprostene Bunod Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Latanoprostene bunod - Wikipedia [en.wikipedia.org]
- 17. chemignition.com [chemignition.com]
- 18. Latanoprostene bunod ophthalmic solution 0.024% for IOP lowering in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ophthalmologytimes.com [ophthalmologytimes.com]
- 20. Noninferiority trials confirm IOP benefits of once-daily latanoprostene bunod - American Academy of Ophthalmology [aao.org]
- 21. A randomised, controlled comparison of latanoprostene bunod and latanoprost 0.005% in the treatment of ocular hypertension and open angle glaucoma: the VOYAGER study | British Journal of Ophthalmology [bjo.bmj.com]
- 22. dovepress.com [dovepress.com]
- 23. What is the mechanism of Omidenepag Isopropyl? [synapse.patsnap.com]
- 24. What is Omidenepag Isopropyl used for? [synapse.patsnap.com]
- 25. N-(6-((((4-(1H-Pyrazol-1-yl)phenyl)methyl)(3-pyridinylsulfonyl)amino)methyl)-2-pyridinyl)glycine 1-methylethyl ester | C26H28N6O4S | CID 44230999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 27. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 28. inotekpharma.com [inotekpharma.com]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. Trabodenoson on trabecular meshwork rejuvenation: a comprehensive review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Novel glaucoma drug fails late-stage study - American Academy of Ophthalmology [aao.org]
- 32. iovs.arvojournals.org [iovs.arvojournals.org]
- 33. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 34. iovs.arvojournals.org [iovs.arvojournals.org]
Unoprostone's Long-Term Efficacy in Glaucoma: A Comparative Analysis Against Standard Therapies
A comprehensive review of clinical data and molecular mechanisms reveals the positioning of unoprostone in the long-term management of glaucoma and ocular hypertension. While standard treatments like latanoprost (B1674536) and timolol (B1209231) remain benchmarks for intraocular pressure (IOP) reduction, this compound offers a distinct pharmacological profile that may be advantageous in specific patient populations.
This guide provides an in-depth comparison of the long-term efficacy of this compound with standard-of-care treatments for elevated intraocular pressure. The following sections present quantitative data from key clinical trials, detailed experimental protocols, and a visualization of the distinct signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals in the field of ophthalmology.
Comparative Efficacy in Intraocular Pressure Reduction
Clinical studies have consistently demonstrated that while this compound is effective in lowering IOP, its efficacy is generally more modest compared to prostaglandin (B15479496) analogs like latanoprost. Beta-blockers such as timolol have also shown greater IOP reduction in some long-term studies. The following table summarizes the key efficacy data from comparative clinical trials.
| Treatment Comparison | Study Duration | Key Efficacy Endpoint (Mean IOP Reduction) | Reference |
| This compound 0.15% vs. Latanoprost 0.005% | 8 weeks | This compound: 3.9 mmHg (15%); Latanoprost: 7.2 mmHg (28%) | [1] |
| This compound 0.15% vs. Latanoprost 0.005% (Paired-eye study) | 1 month | This compound (morning): 1.6 mmHg; Latanoprost (morning): 2.6 mmHg | [2] |
| This compound vs. Timolol and Betaxolol (B1666914) | 24 months | This compound and Betaxolol showed similar mean diurnal IOP reduction (3-4 mmHg or 18-20% from baseline). Timolol produced a significantly greater mean diurnal IOP reduction. | [3] |
| This compound 0.12% vs. Timolol 0.5% | 4 weeks | At 2 weeks (trough): this compound: -4.1 mmHg; Timolol: -6.9 mmHg. At 4 weeks (trough): this compound (thrice daily): -3.8 mmHg; Timolol: -5.0 mmHg. No statistical difference was observed between groups at any time point. | [4] |
| This compound + Timolol vs. Betaxolol + this compound | 24 months | After 2 years, the mean IOP in the Betaxolol + this compound group was 18.3 mmHg (from 21.2 mmHg baseline), and in the Timolol + this compound group was 17.9 mmHg (from 21.1 mmHg baseline). | [5] |
Detailed Experimental Protocols
To provide a clear understanding of the evidence base, the following are detailed methodologies from key comparative studies.
Protocol 1: Randomized Clinical Trial of Latanoprost and this compound in Patients with Elevated Intraocular Pressure
-
Study Design: A prospective, 8-week, investigator-masked, parallel-group, multicenter randomized clinical trial.[1]
-
Patient Population: 165 previously treated patients with primary open-angle glaucoma or ocular hypertension with an IOP of ≥ 25 mmHg in one or both eyes after a washout period.[1]
-
Treatment Regimen:
-
Outcome Measures: The primary outcome was the change in the mean of IOPs measured at 8:00 AM, 12:00 PM, and 4:00 PM from baseline to 8 weeks.[1]
-
Measurement Techniques: Goldmann applanation tonometry was used for IOP measurements. Best-corrected visual acuity, slit-lamp biomicroscopy, and ophthalmoscopy were also performed.[1]
Protocol 2: Comparative Effects of Latanoprost and this compound in a Paired-Eye Study
-
Study Design: A single-center, institutional, randomized, double-blind, paired-eye clinical trial.[2]
-
Patient Population: 25 adult patients with bilateral open-angle glaucoma or glaucoma suspect status.[2]
-
Treatment Regimen:
-
Outcome Measures: The primary outcomes were the differences in intraocular pressure (IOP) and pulsatile ocular blood flow (POBF) after 28 days of treatment.[2]
-
Measurement Techniques: IOP was measured in the morning (8 to 10 AM) and afternoon (1 to 3 PM). Other assessments included contrast sensitivity, frequency doubling technology, and Humphrey 10-2 perimetry.[2]
Visualization of Signaling Pathways
The distinct mechanisms of action of this compound and standard prostaglandin analogs like latanoprost are crucial for understanding their clinical profiles. This compound primarily acts by activating BK (big potassium) channels, while latanoprost is a selective agonist of the prostaglandin F2α (FP) receptor.[3][6]
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for a comparative clinical trial assessing the long-term efficacy of this compound against a standard treatment.
References
- 1. Randomized clinical trial of latanoprost and this compound in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of latanoprost (Xalatan) and this compound (Rescula) in patients with open-angle glaucoma and suspected glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of this compound isopropyl 0.12% and timolol maleate 0.5% on diurnal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Long-term efficacy and safety of combined topical antiglaucoma therapy--timolol & this compound vs. betaxolol & this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular and molecular effects of this compound as a BK channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Unoprostone's Therapeutic Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Unoprostone isopropyl, a docosanoid and synthetic analog of prostaglandin (B15479496) F2α, is a topical ophthalmic solution used to manage open-angle glaucoma and ocular hypertension by reducing intraocular pressure (IOP).[1][2][3] While effective for many patients, individual therapeutic responses can vary. The identification and validation of predictive biomarkers are crucial for personalizing treatment, optimizing efficacy, and advancing the development of novel glaucoma therapies.
This guide provides a comparative overview of potential biomarkers for this compound's therapeutic response, based on its mechanism of action. It details experimental protocols for their validation and presents supporting data from preclinical and clinical studies.
This compound's Mechanism of Action: A Multi-faceted Approach
This compound's primary mechanism for lowering IOP is by increasing the outflow of aqueous humor, the fluid inside the eye.[3][4][5] Unlike many other prostaglandin analogs that primarily enhance uveoscleral outflow, this compound is thought to also act on the conventional trabecular meshwork (TM) pathway.[4][5] Its action is complex and involves multiple signaling pathways:
-
Inhibition of Endothelin-1 (ET-1) Signaling: this compound counteracts the effects of ET-1, a potent vasoconstrictor that increases the contractility of the TM and ciliary muscle (CM), thereby restricting aqueous humor outflow.[1][6] this compound inhibits these ET-1-induced contractions and blocks the associated rise in intracellular calcium (Ca2+).[1][2][6]
-
Modulation of Ion Channels: this compound activates large-conductance Ca2+-activated potassium channels (maxi-K or BK channels).[1][4][5][6] This leads to hyperpolarization of the cell membrane, which contributes to the relaxation of the TM and CM. Additionally, it has been shown to reduce L-type Ca2+ channel currents, an effect that may be mediated by tyrosine kinases.[7]
-
Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Balance: Prostaglandin analogs can influence the remodeling of the extracellular matrix in the uveoscleral pathway by altering the balance between MMPs and TIMPs. This compound has been observed to decrease MMP-2 activity and increase TIMP activity.[4][5]
-
Prostanoid FP Receptor Interaction: this compound has a relatively weak affinity for the prostaglandin F2α (FP) receptor compared to other prostaglandin analogs like latanoprost.[4][5] This suggests that its IOP-lowering effect is not solely dependent on FP receptor activation.[4]
Below is a diagram illustrating the key signaling pathways involved in this compound's mechanism of action.
Potential Biomarkers for this compound's Therapeutic Response
Based on its mechanism of action, several categories of biomarkers can be explored to predict or monitor the therapeutic response to this compound.
| Biomarker Category | Potential Candidates | Rationale |
| Cellular/Physiological | Changes in intracellular Ca2+ levels in TM cells | This compound blocks ET-1-induced Ca2+ increase.[1][2][6] |
| Maxi-K (BK) channel activity | This compound is an activator of these channels.[1][4][5][6] | |
| L-type Ca2+ channel currents | This compound reduces these currents.[7] | |
| Molecular (Aqueous Humor/Tears) | Endothelin-1 (ET-1) levels | This compound counteracts ET-1's effects.[8] |
| MMP/TIMP balance (e.g., MMP-2, TIMPs) | This compound may alter the expression of these proteins.[4][5] | |
| Proteomic and metabolomic profiles | Comprehensive analysis may reveal novel biomarkers.[8][9] | |
| Autoantibody profiles | Changes in autoantibodies have been linked to glaucoma.[10][11] | |
| Genetic | Single Nucleotide Polymorphisms (SNPs) | Variations in genes of the prostaglandin pathway may influence response, although this compound's action on FP receptors is weak.[12][13] |
Comparative Overview of Biomarker Validation Methods
The validation of these potential biomarkers requires a range of experimental approaches, from in vitro cellular assays to clinical studies.
| Validation Method | Target Biomarkers | Experimental Protocol | Key Readouts |
| Cellular Assays | Intracellular Ca2+, Ion channel activity | Intracellular calcium imaging, Patch-clamp electrophysiology | Changes in fluorescence intensity, Membrane currents |
| Tissue Assays | TM and CM contractility | Organ bath studies with isolated TM/CM strips | Contractile force |
| Molecular Assays (Ocular Fluids) | ET-1, MMPs, TIMPs, Cytokines | ELISA, Western Blotting, Mass Spectrometry | Protein concentrations, Proteomic profiles |
| Genetic Analysis | SNPs | DNA sequencing, Genotyping arrays | Genetic variations |
| Clinical Assessment | IOP, Ocular blood flow | Goldmann applanation tonometry, Laser Doppler flowmetry | mmHg, Blood flow velocity |
Detailed Experimental Protocols
Intracellular Calcium Measurement in Human Trabecular Meshwork (HTM) Cells
-
Objective: To quantify the effect of this compound on intracellular Ca2+ mobilization.
-
Methodology:
-
Culture primary HTM cells on glass coverslips.
-
Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM.
-
Mount the coverslip in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Excite the cells at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a baseline reading in a physiological salt solution.
-
Perfuse the cells with a stimulating agent like ET-1 to induce a calcium response.
-
In a separate experiment, pre-incubate the cells with this compound before stimulating with ET-1.
-
Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular Ca2+ concentration.[1][6]
-
Patch-Clamp Electrophysiology on HTM Cells
-
Objective: To measure the effect of this compound on ion channel activity (e.g., Maxi-K channels).
-
Methodology:
-
Culture HTM cells on coverslips suitable for electrophysiology.
-
Use the whole-cell or perforated patch-clamp configuration to record membrane currents.
-
Apply a series of voltage steps to elicit ion channel currents and record a baseline.
-
Perfuse the cell with a solution containing this compound and record the changes in current amplitude.
-
To confirm the involvement of a specific channel, apply a known channel blocker (e.g., iberiotoxin (B31492) for Maxi-K channels) in the presence of this compound to see if the effect is reversed.[1][6]
-
Contractility Studies of Isolated Trabecular Meshwork (TM) and Ciliary Muscle (CM) Strips
-
Objective: To assess the functional impact of this compound on the contractile properties of ocular tissues.
-
Methodology:
-
Dissect strips of TM and CM from donor eyes (e.g., bovine or human).
-
Mount the tissue strips in an organ bath system containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Connect the strips to a force-length transducer to measure isometric contractions.
-
Induce contraction with an agent like ET-1 or carbachol.
-
After establishing a stable contraction, add this compound to the bath to measure its relaxing effect.
-
Quantitative Data on this compound's Effects
The following tables summarize key quantitative findings from studies investigating this compound's mechanism of action, providing a basis for the validation of related biomarkers.
Table 1: Effect of this compound on Endothelin-1 (ET-1)-Induced Contractions [1][6]
| Tissue | Condition | Contraction (% of max) | P-value |
| Trabecular Meshwork (TM) | ET-1 alone | 19.6% ± 5.7% | |
| ET-1 + this compound | 2.9% ± 4.3% | < 0.05 | |
| Ciliary Muscle (CM) | ET-1 alone | 30.1% ± 5.3% | |
| ET-1 + this compound | 1.4% ± 1.6% | < 0.01 |
Table 2: Effect of this compound on Intracellular Calcium [Ca2+]i in HTM Cells [1][2][6]
| Condition | [Ca2+]i (nM) | P-value |
| Baseline | 126 ± 45 | |
| This compound alone | 132 ± 42 | Not significant |
| ET-1 alone | 679 ± 102 | |
| ET-1 + this compound | 178 ± 40 | < 0.01 (vs. ET-1 alone) |
Table 3: Effect of this compound on Membrane Currents in HTM Cells [6]
| Cell Type | Effect of this compound on Outward Current Amplitude |
| Human TM (HTM) | ~200% increase |
| Bovine TM (BTM) | ~179% increase |
Biomarker Discovery and Validation Workflow
The process of identifying and validating biomarkers for this compound's therapeutic response is a multi-step process, as illustrated in the workflow diagram below.
Conclusion
Validating biomarkers for this compound's therapeutic response holds the promise of advancing personalized medicine in glaucoma management. While no single biomarker has been definitively validated, the drug's known mechanisms of action point to several promising candidates at the cellular, molecular, and genetic levels. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to systematically investigate these potential biomarkers. Future studies focusing on comparative validation in well-defined patient cohorts are essential to translate these findings into clinical tools that can predict treatment efficacy and improve patient outcomes.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. What is the mechanism of this compound Isopropyl? [synapse.patsnap.com]
- 4. An evidence-based review of this compound isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Mechanisms of action of this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Molecular Biomarkers for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Candidate Glaucoma Biomarkers: From Proteins to Metabolites, and the Pitfalls to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarkers for glaucoma: from the lab to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 13. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Unoprostone: A Guide to Safe Disposal in a Laboratory Setting
For researchers and scientists, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of unoprostone, ensuring a secure work environment and mitigating the potential for environmental contamination.
This compound isopropyl, the ester form of the prostaglandin (B15479496) analog, requires careful handling and disposal due to its potential hazards. Adherence to established protocols is essential for regulatory compliance and the safety of all laboratory personnel.
Hazardous Waste Classification
According to its Safety Data Sheet (SDS), this compound isopropyl is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
This classification underscores the importance of not disposing of this compound in conventional waste streams, such as regular trash or down the drain, to prevent environmental harm.
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant" [1]. This involves treating this compound as hazardous waste. The following steps outline the proper procedure for its disposal in a laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE) to minimize exposure. This includes:
-
Safety glasses
-
Gloves
-
Lab coat
Waste Segregation and Containment
Proper segregation of chemical waste is crucial to prevent accidental chemical reactions and to ensure correct disposal.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Place unused or expired this compound, as well as any materials contaminated with it (e.g., pipette tips, vials, absorbent pads), into a designated and clearly labeled hazardous waste container.
-
The container should be:
-
Compatible with the chemical.
-
Leak-proof with a secure lid.
-
Labeled with the words "Hazardous Waste" and the specific chemical name, "this compound."
-
Labeling
Accurate and detailed labeling of hazardous waste containers is a regulatory requirement and essential for the safety of waste handlers. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Isopropyl"
-
The hazard characteristics (e.g., "Toxic," "Aquatic Hazard")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
Storage
Store the hazardous waste container in a designated, secure area within the laboratory. This area should be:
-
Well-ventilated.
-
Away from general laboratory traffic.
-
In secondary containment to catch any potential leaks.
Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste. These professionals are trained to handle and transport hazardous materials in compliance with all federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Compliance
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative that all laboratory personnel are familiar with and adhere to these regulations, as well as any specific guidelines provided by their state and local authorities and their institution. Failure to comply with these regulations can result in significant penalties and, more importantly, can endanger human health and the environment.
References
Personal protective equipment for handling Unoprostone
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Unoprostone. The following procedures are designed to ensure the safe handling, storage, and disposal of this prostaglandin (B15479496) analogue, minimizing the risk of exposure and environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. Prostaglandin analogues are potent compounds and should be handled with precautions similar to those for cytotoxic agents.
| PPE Item | Specification |
| Gloves | Double pair of chemotherapy-grade, powder-free nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked into the outer gloves. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of this compound to prevent inhalation. |
Handling and Storage
Operational Plan:
-
Preparation: Before handling this compound, ensure that a designated work area, such as a chemical fume hood or a biological safety cabinet, is clean and prepared. All necessary equipment and materials, including PPE and a spill kit, should be readily accessible.
-
Weighing and Reconstitution: When handling the powdered form, conduct all manipulations within a containment device like a chemical fume hood to minimize the risk of aerosol generation. Use dedicated equipment (e.g., spatulas, weighing paper) that can be decontaminated or disposed of as hazardous waste.
-
Solution Handling: When working with solutions of this compound, exercise caution to avoid splashes and aerosol formation. Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Storage: Store this compound in a well-ventilated, secure area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations, typically in a freezer at or below -20°C. Keep containers tightly sealed.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Waste Segregation: Segregate all this compound-contaminated waste from other laboratory waste streams. This includes empty vials, used PPE, pipette tips, and any contaminated labware.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for this compound waste. For liquid waste, use a designated hazardous waste container. Solid waste should be placed in a sealed bag within a rigid container.
-
Disposal Procedure: Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain or in the regular trash.[1][2]
Emergency Procedures
Spill Response:
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE, including double gloves, a gown, eye protection, and a respirator if the spill involves powder.
-
Contain and Absorb: For liquid spills, gently cover with an absorbent material from a chemical spill kit, working from the outside in to prevent spreading. For powder spills, carefully cover with a damp absorbent pad to avoid raising dust.[2]
-
Clean: Clean the spill area thoroughly with a detergent solution, followed by a 70% isopropyl alcohol solution.[2]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department.
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling, storage, and disposal of this compound, including emergency procedures.
Logical Relationship for Spill Response
Caption: Step-by-step logical flow for responding to an this compound spill in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
